(S)-Hydroxychloroquine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160181 | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-24-0 | |
| Record name | (S)-Hydroxychloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLOROQUINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stereoselective Synthesis of the Hydroxychloroquine Side Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stereoselective synthesis of the chiral side chain of hydroxychloroquine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The stereochemistry of this side chain is critical to the pharmacological and toxicological profile of the drug. This document details established methodologies, with a primary focus on chiral resolution, and explores potential asymmetric synthetic strategies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual representations of synthetic pathways and workflows are included to facilitate understanding.
Introduction
Hydroxychloroquine (HCQ) is a widely used medication for the treatment of malaria, rheumatoid arthritis, and lupus erythematosus. The molecule possesses a single stereocenter in its aliphatic side chain, specifically at the 4-position of the pentyl group. Consequently, HCQ exists as a pair of enantiomers, (R)- and (S)-hydroxychloroquine. Commercially available HCQ is typically a racemic mixture. However, studies have indicated that the enantiomers can exhibit different pharmacological activities and toxicological profiles.[1] This has spurred significant interest in the stereoselective synthesis of the individual enantiomers to enable further investigation and potentially develop enantiopure drug formulations.
This guide focuses on the synthesis of the key chiral intermediate, (R)- or (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. The primary established method for obtaining the enantiomerically pure side chain is through the chiral resolution of a racemic mixture.
Synthesis of the Racemic Side Chain Precursor
The common precursor for both the racemic and stereoselective synthesis of the hydroxychloroquine side chain is 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one. This intermediate is typically synthesized via a nucleophilic substitution reaction between 5-chloro-2-pentanone and 2-(ethylamino)ethanol.
Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
A common route to this intermediate involves the reaction of 5-chloro-2-pentanone with 2-(ethylamino)ethanol.
Experimental Protocol: Synthesis of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one
-
Materials:
-
2-(Ethylamino)ethanol
-
5-Chloro-2-pentanone
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add 30 g of 2-(ethylamino)ethanol, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.
-
Control the temperature of the mixture at 20-30 °C.
-
Add 38 g of 5-chloro-2-pentanone dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture for 3 hours.
-
Allow the layers to separate and discard the aqueous phase.
-
Dry the organic layer with 24 g of anhydrous sodium sulfate at 10-20 °C for 1 hour.
-
Filter the mixture to obtain the crude product in the organic phase.
-
-
Yield:
-
The molar yield is reported to be approximately 94.7% based on 5-chloro-2-pentanone.[2]
-
Reductive Amination to Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
The ketone intermediate undergoes reductive amination to yield the racemic side chain. This is a standard transformation in organic synthesis.
Stereoselective Synthesis via Chiral Resolution
The most extensively documented method for obtaining the enantiomers of the hydroxychloroquine side chain is through diastereomeric salt formation using a chiral resolving agent, followed by separation and liberation of the free amine. Mandelic acid is a commonly used resolving agent for this purpose.[1]
Chiral Resolution using Mandelic Acid
The racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol is treated with an enantiopure form of mandelic acid (either S-(+)-mandelic acid or R-(-)-mandelic acid) to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution and Liberation of Enantiopure Amines [1]
-
Materials:
-
Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
S-(+)-Mandelic acid
-
R-(-)-Mandelic acid
-
2-Propanol
-
1 M Sodium hydroxide (NaOH) solution
-
tert-Butyl methyl ether
-
-
Procedure for (S)-amine-(S)-mandelate salt:
-
Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.
-
Add S-(+)-mandelic acid and recrystallize to obtain the (S)-amine-(S)-mandelate salt.
-
-
Procedure for (R)-amine-(R)-mandelate salt:
-
Follow the same procedure as above, using R-(-)-mandelic acid to obtain the (R)-amine-(R)-mandelate salt.
-
-
Procedure for Liberation of the (S)-amine:
-
Dissolve the (S)-amine-(S)-mandelate salt (7 g, 21.6 mmol) in tert-butyl methyl ether (50 mL) and cool to 0 °C.
-
Add 1 M NaOH solution dropwise to adjust the pH to 12.
-
Allow the mixture to warm to room temperature over 2 hours.
-
Separate the layers and extract the aqueous layer with tert-butyl methyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-amine.
-
-
Procedure for Liberation of the (R)-amine:
-
Follow the same procedure as for the (S)-amine, starting with the (R)-amine-(R)-mandelate salt.
-
Quantitative Data for Chiral Resolution
| Step | Reagents and Conditions | Yield | Reference |
| (S)-amine-(S)-mandelate formation | S-(+)-mandelic acid, 2-propanol, recrystallization | 52% | [1] |
| (R)-amine-(R)-mandelate formation | R-(-)-mandelic acid, 2-propanol, crystallization | 56% | [1] |
| Liberation of (S)- or (R)-amine | NaOH, tert-butyl methyl ether, 0 °C to r.t., 2 h | 63-83% | [1] |
Potential Asymmetric Synthetic Strategies
While chiral resolution is a well-established method, direct asymmetric synthesis from achiral starting materials is often more efficient and atom-economical. Although specific protocols for the hydroxychloroquine side chain are not widely published, several general strategies for the synthesis of chiral amino alcohols could be adapted.
Asymmetric Reductive Amination
This approach would involve the enantioselective reduction of an imine or enamine precursor. This could be achieved using a chiral catalyst, such as a chiral phosphine ligand in combination with a transition metal catalyst, or a chiral reducing agent.
Use of Chiral Auxiliaries
A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or a reduction. After the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to a chiral amino alcohol. A suitable alkene precursor to the hydroxychloroquine side chain could potentially be a substrate for this reaction, although regioselectivity would need to be controlled.
Chemoenzymatic Synthesis
Enzymes can be highly effective catalysts for stereoselective transformations. A chemoenzymatic approach could involve the use of a lipase for the kinetic resolution of a racemic ester precursor of the side chain, or a transaminase for the asymmetric amination of a ketone.
Conclusion
The stereoselective synthesis of the hydroxychloroquine side chain is a critical aspect of research into the differential biological activities of its enantiomers. Currently, chiral resolution of the racemic amine precursor using mandelic acid is the most well-documented and established method, providing access to both the (R) and (S) enantiomers with good yields and high optical purity. While direct asymmetric synthetic methods are highly desirable for their potential efficiency, specific, optimized protocols for the hydroxychloroquine side chain are not yet widely available in the literature. The exploration and development of such methods, including asymmetric reductive amination, the use of chiral auxiliaries, and chemoenzymatic strategies, represent a promising area for future research in the synthesis of this important pharmaceutical.
References
Pharmacokinetic profile of (S)-Hydroxychloroquine versus (R)-Hydroxychloroquine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydroxychloroquine (HCQ), a cornerstone in the management of autoimmune diseases and malaria, is administered as a racemic mixture of two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. While chemically similar, these stereoisomers exhibit distinct pharmacokinetic profiles, a critical consideration in optimizing therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetic differences between the (S) and (R) enantiomers of hydroxychloroquine, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Pharmacokinetic Parameters: A Tale of Two Enantiomers
The disposition of hydroxychloroquine in the human body is markedly stereoselective, with significant differences observed in the plasma concentrations, clearance, and elimination half-life of the (S) and (R) enantiomers.[1] Generally, the (R)-enantiomer exhibits higher plasma concentrations and a longer half-life, while the (S)-enantiomer is cleared more rapidly.[2][3]
Table 1: Comparative Pharmacokinetic Parameters of (S)- and (R)-Hydroxychloroquine in Humans
| Pharmacokinetic Parameter | This compound | (R)-Hydroxychloroquine | Reference(s) |
| Elimination Half-life (t½) | 19 ± 5 days | 22 ± 6 days | [2] |
| Renal Clearance (CLr) | 4.61 ± 4.01 L/h | 1.79 ± 1.30 L/h | [2] |
| Plasma Protein Binding | ~64% | ~37% | [2] |
| Contribution to Racemate AUC | 38 ± 3% | 62 ± 3% | [4] |
Data are presented as mean ± standard deviation where available.
The Metabolic Journey: Stereoselective Biotransformation
The metabolism of hydroxychloroquine is a key determinant of its enantioselective pharmacokinetics. The primary route of metabolism is N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of active metabolites, including desethylhydroxychloroquine (DHCQ) and desethylchloroquine (DCQ).[5][6] In vitro studies using human liver microsomes have identified CYP2C8, CYP2D6, and CYP3A4 as the principal enzymes involved in this process.[5][6]
The metabolic process is stereoselective, although the specifics can vary between in vitro and in vivo conditions. In vitro studies with rat liver microsomes suggest that (-)-(R)-HCQ is the preferred substrate for metabolism.[7] However, in humans, studies have shown that metabolites derived from the (+)-(S)-enantiomer constitute a larger proportion of the dose recovered in the urine, indicating a more pronounced metabolism and/or excretion of the (S)-enantiomer and its metabolites.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.abo.fi [research.abo.fi]
- 7. scielo.br [scielo.br]
- 8. Stereoselective determination of hydroxychloro-quine and its major metabolites in human urine by solid-phase microextraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of (S)-Hydroxychloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune disorders, is a chiral molecule administered as a racemic mixture of its two enantiomers, (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. Emerging research has unveiled significant enantioselective differences in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the in vitro biological activity of the (S)-enantiomer of hydroxychloroquine, focusing on its antiviral, immunomodulatory, and metabolic properties. The information presented herein is intended to support further research and drug development efforts centered on this specific stereoisomer.
Quantitative Biological Activities
The in vitro biological activities of this compound ((S)-HCQ) have been quantified across various assays, revealing important differences compared to its (R)-enantiomer and the racemic mixture. The following tables summarize the key quantitative data available in the literature.
Antiviral Activity against SARS-CoV-2
| Parameter | (S)-HCQ | (R)-HCQ | Racemic HCQ | Cell Line | Reference(s) |
| IC50 (µM) | 1.444 | 2.445 | 1.752 | Vero E6 | |
| EC50 (µM) | - | 3.05 | - | Vero E6 | [1] |
| EC50 (µM) | 0.72 (for racemic) | - | 0.72 | Vero | [2] |
hERG Channel Inhibition
| Parameter | (S)-HCQ | (R)-HCQ | Racemic HCQ | Assay | Reference(s) |
| IC50 (µM) | > 20 | 15.7 | 12.8 | Patch Clamp |
Immunomodulatory Activity (Racemic HCQ)
| Parameter | IC50 (ng/mL) | Activity | Cell Type | Reference(s) |
| B Cell Proliferation | 1138 | Inhibition | Human PBMCs | [3] |
| TLR3-induced IL-6 release | 637.2 | Inhibition | Human PBMCs | [4] |
| TLR7-induced IFNα release | 145.1 | Inhibition | Human PBMCs | [4] |
| TLR9-induced IL-6 release | 696.4 | Inhibition | Human PBMCs | [4] |
Plasma Protein Binding
| Parameter | (S)-HCQ | (R)-HCQ | Protein Source | Reference(s) |
| % Bound | 64% | 37% | Human Plasma | |
| % Bound | 50% | 29% | Human Serum Albumin | |
| % Bound | 29% | 41% | α1-acid glycoprotein |
Mechanisms of Action
This compound, in line with the known mechanisms of racemic hydroxychloroquine, exerts its biological effects through several key pathways, primarily involving the modulation of intracellular compartments and signaling cascades.
Inhibition of Toll-Like Receptor Signaling
Hydroxychloroquine is known to inhibit endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9, which are crucial for the recognition of viral nucleic acids and the subsequent initiation of an innate immune response. By accumulating in endosomes, HCQ increases the pH, thereby interfering with TLR activation and downstream signaling pathways that lead to the production of pro-inflammatory cytokines and interferons.
Autophagy Inhibition
Autophagy is a cellular process for the degradation and recycling of cellular components. This compound, as a weak base, accumulates in lysosomes, increasing their pH and inhibiting lysosomal enzymes. This disruption of lysosomal function blocks the final step of autophagy, the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This mechanism is implicated in its antiviral and anticancer activities.
Experimental Protocols
This section provides an overview of the methodologies used to assess the in vitro biological activity of this compound.
In Vitro Antiviral Activity Assay (SARS-CoV-2)
Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of (S)-HCQ against SARS-CoV-2.
General Protocol:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: (S)-HCQ is serially diluted to various concentrations in culture medium.
-
Infection: Cells are pre-treated with the diluted compound for a specified time (e.g., 1-2 hours) before being infected with a known titer of SARS-CoV-2.
-
Incubation: The infected cells are incubated for a period of 24 to 72 hours.
-
Endpoint Measurement: The antiviral activity is assessed by measuring the viral cytopathic effect (CPE), quantifying viral RNA levels in the supernatant using RT-qPCR, or by immunostaining for viral antigens.
-
Data Analysis: The IC50 or EC50 value is calculated by plotting the percentage of inhibition against the drug concentration.
hERG Potassium Channel Patch-Clamp Assay
Objective: To determine the IC50 of (S)-HCQ for the inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.
General Protocol:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Recording Conditions: Cells are perfused with an extracellular solution, and the intracellular solution is delivered via the patch pipette. The membrane potential is held at a specific voltage (e.g., -80 mV).
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.
-
Compound Application: (S)-HCQ is applied at increasing concentrations to the perfusing solution.
-
Data Acquisition and Analysis: The peak tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the control (vehicle) current. The IC50 is determined by fitting the concentration-response data to a suitable equation.
In Vitro Autophagy Assay (Western Blot for LC3-II and p62)
Objective: To assess the effect of (S)-HCQ on autophagic flux by measuring the levels of key autophagy markers, LC3-II and p62.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line is cultured and treated with various concentrations of (S)-HCQ for a specified duration.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for LC3B and p62/SQSTM1, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.
Toll-Like Receptor Activation Assay
Objective: To evaluate the inhibitory effect of (S)-HCQ on TLR-mediated cytokine production.
General Protocol:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Cell Culture and Treatment: PBMCs are cultured in the presence of various concentrations of (S)-HCQ.
-
TLR Stimulation: The cells are stimulated with specific TLR ligands (e.g., R848 for TLR7/8, CpG DNA for TLR9) to induce cytokine production.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) in the cell culture supernatant is measured using ELISA or a multiplex cytokine assay.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each concentration of (S)-HCQ, and the IC50 is determined.
Conclusion
The in vitro data for this compound highlight its distinct biological profile compared to its (R)-enantiomer. Notably, its enhanced antiviral activity against SARS-CoV-2 and potentially safer cardiovascular profile, as suggested by a higher hERG IC50 value, make it a compelling candidate for further investigation. The mechanisms of action, primarily through the inhibition of autophagy and Toll-like receptor signaling, provide a rationale for its therapeutic potential in various diseases. The experimental protocols outlined in this guide offer a foundation for researchers to further explore and validate the in vitro activities of this compound. Continued research focusing on the enantiomer-specific effects of hydroxychloroquine is crucial for optimizing its therapeutic applications and minimizing adverse effects.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Stereochemical Nuances of a Well-Known Drug: A Technical Guide to the Discovery and Initial Characterization of Hydroxychloroquine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, is clinically administered as a racemic mixture of its two enantiomers: (R)- and (S)-hydroxychloroquine. Emerging research has unveiled significant stereoselectivity in the pharmacological and toxicological profiles of these enantiomers, sparking a critical re-evaluation of the racemate's therapeutic application. This technical guide provides a comprehensive overview of the discovery, chiral separation, and initial characterization of hydroxychloroquine's stereoisomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies necessary to explore the distinct properties of each enantiomer, paving the way for the potential development of enantiopure HCQ formulations with improved therapeutic indices.
Introduction: The Significance of Chirality in Hydroxychloroquine
Hydroxychloroquine possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.[1] For decades, the racemic mixture has been the standard formulation. However, the U.S. Food and Drug Administration (FDA) encourages the development of single enantiomers as drugs, acknowledging that stereoisomers can exhibit divergent therapeutic activities and side-effect profiles.[2] In the case of hydroxychloroquine, studies have demonstrated that chirality can influence its pharmacokinetic and pharmacodynamic properties.[3] This has led to a growing interest in isolating and characterizing the individual enantiomers to determine if one offers a better efficacy and safety profile over the racemate.
Enantioselective Separation: Methodologies and Protocols
The separation of hydroxychloroquine enantiomers is a critical step in their individual characterization. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has proven to be the most effective technique.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the analytical and preparative separation of HCQ enantiomers. The following protocol is a composite of methodologies described in the literature.[1][4][5]
Objective: To achieve baseline separation and quantification of (R)- and this compound.
Instrumentation:
-
Shimadzu LC-20AD HPLC system or equivalent
-
UV Detector
Chromatographic Conditions:
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size) or CHIRALPAK AY-H.[4][5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) added to the hexane, or n-hexane/isopropanol/diethylamine (85:15:0.1, v/v/v).[4][5]
Sample Preparation:
-
Dissolve racemic hydroxychloroquine sulfate in water and basify with diethylamine.
-
Extract the free base into an organic solvent such as dichloromethane.
-
Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the free base as an oil.
-
Dissolve the resulting free base in the mobile phase for injection.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution of the enantiomers at the specified wavelength.
-
Collect the fractions corresponding to each enantiomeric peak for further analysis.
Experimental Protocol: Preparative Supercritical Fluid Chromatography (SFC)
For larger-scale separation to obtain gram quantities of pure enantiomers, preparative SFC is a robust and scalable alternative.[6]
Objective: To separate multigram quantities of hydroxychloroquine enantiomers with high enantiomeric excess.
Instrumentation:
-
Preparative SFC system
Chromatographic Conditions:
-
Column: Enantiocel C2-5 (3 x 25 cm) cellulose-derivatized column.[6]
-
Mobile Phase: 40% methanol with 0.1% DEA in CO₂.[6]
-
Flow Rate: 80 mL/min.[6]
-
Detection Wavelength: 220 nm.[6]
Sample Preparation:
-
Dissolve hydroxychloroquine sulfate in water and diethylamine.
-
Perform a liquid-liquid extraction with dichloromethane.
-
Dry the combined organic layers and concentrate to obtain the free base.[6]
Procedure:
-
Equilibrate the column with the mobile phase.
-
Perform stacked injections of the sample solution.
-
Collect the eluting fractions corresponding to each enantiomer.
-
The enantiomeric excess of the collected fractions can be determined by analytical chiral SFC.
Physicochemical and Pharmacological Characterization
Once separated, the individual enantiomers of hydroxychloroquine exhibit distinct physicochemical and pharmacological properties.
Physicochemical Properties
The primary distinguishing physicochemical property of enantiomers is their interaction with plane-polarized light, known as optical rotation.
| Property | (R)-Hydroxychloroquine | This compound | Racemic Hydroxychloroquine | Reference(s) |
| Specific Rotation | -107.8° | +95.6° | Not Applicable | [7] |
| Molecular Weight | 335.9 g/mol | 335.9 g/mol | 335.9 g/mol | [8] |
| Enantiomeric Excess (Post-Separation) | >99% | >99% | Not Applicable | [6] |
Table 1: Physicochemical properties of hydroxychloroquine enantiomers.
Pharmacological and Toxicological Profiles
The biological activities of the HCQ enantiomers have been a subject of intense investigation, particularly spurred by the exploration of HCQ as a potential treatment for COVID-19. The findings, however, have been conflicting across different studies, underscoring the complexity of stereoselective pharmacology.
| Parameter | (R)-Hydroxychloroquine | This compound | Key Findings | Reference(s) |
| In Vitro Anti-SARS-CoV-2 Activity (EC₅₀) | 3.05 µM | 5.38 µM | (R)-HCQ showed higher antiviral activity. | [9][10] |
| In Vitro Anti-SARS-CoV-2 Activity (IC₅₀) | 2.445 µM | 1.444 µM | (S)-HCQ was found to be 60% more active. | [5][11] |
| In Vivo Acute Toxicity (Mice) | Lower Toxicity | Higher Toxicity | (R)-HCQ demonstrated lower toxicity in vivo. | [9] |
| hERG Channel Inhibition (IC₅₀) | More Potent Inhibition | > 20 µM (Less Active) | (S)-HCQ showed a better cardiac safety profile. | [5][10] |
| Effect on Ca²⁺ Oscillations in Cardiomyocytes (IC₅₀) | More Potent Effect | Less Potent Effect | (R)-HCQ has a greater effect on cardiac muscle Ca²⁺ handling. | [12] |
| Binding to ACE2 Receptor | Slightly Higher Affinity | Slightly Lower Affinity | In silico modeling showed (R)-HCQ with a slightly higher affinity. | [13] |
| Binding to ACE2 Receptor | Lower Affinity | Higher Affinity | Cell membrane chromatography indicated a higher affinity for (S)-HCQ. | [3] |
| Pharmacokinetics in Humans | Higher Blood Concentrations | Lower Blood Concentrations | The pharmacokinetics are enantioselective. | [14] |
Table 2: Comparative pharmacological and toxicological data for hydroxychloroquine enantiomers. Note the conflicting findings across different studies.
Putative Mechanisms of Stereoselective Action
The exact mechanisms underlying the differential effects of the HCQ enantiomers are still under investigation. As weak bases, both enantiomers can accumulate in acidic organelles like endosomes and lysosomes, increasing their pH.[9] This can interfere with viral entry and replication.
The observed stereoselectivity may arise from differential interactions with biological macromolecules, such as viral proteins or host cell receptors. For instance, conflicting reports exist regarding the binding affinity of the enantiomers to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key entry point for SARS-CoV-2.[13] Additionally, differences in their inhibition of the hERG potassium channel are thought to contribute to their varied cardiotoxicity profiles.[5]
Conclusion and Future Directions
The discovery and initial characterization of hydroxychloroquine enantiomers have revealed significant differences in their pharmacological and toxicological profiles. While the administration of racemic HCQ has a long history of therapeutic success, the conflicting data on the individual enantiomers highlight the need for further rigorous investigation. The development of robust and scalable chiral separation methods is paramount to facilitating these studies.
Future research should focus on:
-
Conducting comprehensive preclinical and clinical trials with enantiopure formulations to definitively establish their respective efficacy and safety profiles.
-
Elucidating the precise molecular mechanisms responsible for the observed stereoselectivity.
-
Investigating the potential for synergistic or antagonistic interactions between the enantiomers in the racemic mixture.
A deeper understanding of the distinct properties of (R)- and this compound will be instrumental in optimizing its therapeutic use and potentially leading to the development of a new generation of safer and more effective drugs.
References
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics and pharmacodynamics of hydroxychloroquine enantiomers in patients with rheumatoid arthritis receiving multiple doses of racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of (S)-Hydroxychloroquine on Lysosomal pH and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Hydroxychloroquine (HCQ), an enantiomer of the widely used antimalarial and immunomodulatory drug hydroxychloroquine, exerts profound effects on lysosomal function, primarily through its ability to alter the acidic pH of this critical organelle. As a weak base, (S)-HCQ accumulates within the acidic environment of the lysosome, leading to a cascade of events that include pH neutralization, inhibition of lysosomal enzymes, and disruption of autophagic flux. This technical guide provides an in-depth analysis of the mechanisms by which (S)-HCQ modulates lysosomal pH and function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and workflows.
Introduction
The lysosome is a key cellular organelle responsible for the degradation of macromolecules, cellular debris, and pathogens through the action of a host of acid-dependent hydrolases. Maintaining a low internal pH, typically between 4.5 and 5.0, is crucial for the optimal activity of these enzymes and for the fusion of lysosomes with other cellular vesicles, such as autophagosomes and endosomes. This compound's lysosomotropic nature, characterized by its propensity to accumulate in acidic organelles, makes it a potent modulator of lysosomal physiology. Understanding the precise quantitative effects of (S)-HCQ on lysosomal pH and the subsequent functional consequences is paramount for its therapeutic application and for the development of novel drugs targeting lysosomal pathways.
Effect of this compound on Lysosomal pH
This compound, being a diprotic weak base, readily crosses cellular membranes in its unprotonated form. Upon entering the acidic lumen of the lysosome, it becomes protonated, which traps it within the organelle. This accumulation of a basic compound leads to a dose-dependent increase in the lysosomal pH.
Quantitative Data on Lysosomal pH Alteration
The following table summarizes the observed changes in lysosomal pH in response to treatment with hydroxychloroquine.
| Concentration of HCQ | Cell Type | Duration of Treatment | Resulting Lysosomal pH | Fold Change/Comment |
| 100 µM | Mouse Peritoneal Macrophages | 20 minutes | > 6.0 (from ~4.7) | Model-predicted data[1] |
| 10 µM | Human Breast Cancer Cells | 24 hours | Not specified | Resulted in a 1.59- to 14.93-fold increase in lysosome-positive area per nucleus[2][3] |
Impact of this compound on Lysosomal Function
The elevation of lysosomal pH by (S)-HCQ has significant downstream consequences for various lysosomal functions, including enzyme activity, membrane integrity, and the process of autophagy.
Inhibition of Lysosomal Enzymes
Many lysosomal hydrolases have acidic pH optima and, therefore, their enzymatic activity is significantly reduced in the neutralized environment created by HCQ accumulation.
The table below presents data on the inhibition of specific lysosomal enzymes by hydroxychloroquine and the related compound, chloroquine.
| Drug | Concentration | Enzyme | % Inhibition / Activity Change | Cell Type / Condition |
| Chloroquine | 15 mM | α-Fucosidase | Reduced to 20-30% of initial value | In vitro |
| Chloroquine | 15 mM | β-Hexosaminidase | Reduced to 20-30% of initial value | In vitro |
| Chloroquine | 15 mM | Acid Phosphatase | Reduced to 20-30% of initial value | In vitro |
| Hydroxychloroquine | 50 µM | Cathepsin L | Significant inhibition of protease activity | In vitro |
| HCQ/Lip-TR | Not specified | ACP2/Acid Phosphatase | Greater inhibition at pH 6.5 vs 7.4 | B16F10 cells[4][5] |
Note: Data for chloroquine is included due to its structural and functional similarity to hydroxychloroquine.
Lysosomal Membrane Permeabilization (LMP)
At higher concentrations, the accumulation of HCQ within lysosomes can lead to osmotic swelling and destabilization of the lysosomal membrane, a phenomenon known as lysosomal membrane permeabilization (LMP). This can result in the leakage of lysosomal contents, including cathepsins, into the cytoplasm, which can trigger cell death pathways.
Inhibition of Autophagy
Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded. By raising the lysosomal pH, (S)-HCQ inhibits the fusion of autophagosomes with lysosomes and impairs the degradative capacity of the autolysosome. This leads to an accumulation of autophagosomes, a hallmark of autophagy inhibition.
Experimental Protocols
Measurement of Lysosomal pH
This ratiometric fluorescent probe can be used to measure lysosomal pH.
-
Cell Preparation: Seed cells in a 96-well plate or on coverslips.
-
Probe Loading: Incubate cells with 5 µM LysoSensor™ Yellow/Blue in Hank's Balanced Salt Solution (HBSS) for 5 minutes.
-
Washing: Wash the cells with fresh HBSS.
-
Fluorescence Measurement: Measure fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 520 nm) using a plate reader or fluorescence microscope.
-
Calibration Curve: To obtain a standard curve, treat cells with a series of buffers of known pH containing ionophores like nigericin and monensin to equilibrate the lysosomal and extracellular pH. Plot the ratio of the fluorescence intensities against the pH values.
-
Data Analysis: Calculate the fluorescence intensity ratio from the experimental cells and determine the lysosomal pH by interpolating from the standard curve.
This method relies on the pH-sensitive fluorescence of FITC.
-
Cell Loading: Incubate cells with FITC-dextran (e.g., 1 mg/mL) for 1-2 hours to allow for endocytosis and accumulation in lysosomes.
-
Chase Period: Wash the cells and incubate in fresh medium for at least 1 hour to chase the probe to the lysosomes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer with two emission filters (e.g., 530/30 nm and 585/42 nm) following excitation with a 488 nm laser.
-
Calibration: Generate a standard curve by resuspending loaded cells in buffers of varying pH containing nigericin.
-
pH Determination: The ratio of the fluorescence intensities from the two emission channels is used to determine the lysosomal pH from the calibration curve.
Assessment of Lysosomal Membrane Permeabilization (LMP)
-
Cell Culture: Culture cells that endogenously express or are transfected with a fluorescently tagged Galectin-3 (e.g., mCherry-Galectin-3).
-
Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Fixation and Staining: Fix the cells and counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of Galectin-3 puncta per cell. An increase in the number of puncta indicates LMP, as Galectin-3 is recruited to damaged lysosomes.[6]
Quantification of Autophagic Flux
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 or chloroquine itself (at a concentration that completely blocks lysosomal degradation) for a defined period.
-
Cell Lysis: Harvest and lyse the cells.
-
Western Blot: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: The amount of LC3-II (the lipidated form of LC3) will accumulate in the presence of the lysosomal inhibitor. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
This assay utilizes a tandem fluorescently tagged LC3 protein. GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is stable.
-
Cell Transfection/Transduction: Use cells stably expressing the mCherry-GFP-LC3 construct.
-
Treatment: Treat cells with this compound.
-
Imaging or Flow Cytometry:
-
Imaging: Observe the cells under a fluorescence microscope. Autophagosomes will appear yellow (co-localization of GFP and mCherry), while autolysosomes will appear red (only mCherry fluorescence). An accumulation of yellow puncta indicates a block in autophagic flux.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagic flux (more autophagosomes are fusing with lysosomes). Conversely, a block in fusion would result in a lower mCherry/GFP ratio.[7][8][9][10]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of HCQ-induced Lysosomal Dysfunction and Autophagy Inhibition
Caption: (S)-HCQ's mechanism of action on the lysosome.
Experimental Workflow for Quantifying Autophagic Flux using mCherry-GFP-LC3
Caption: Workflow for measuring autophagic flux.
Conclusion
This compound significantly impacts lysosomal physiology by elevating intra-lysosomal pH. This primary effect leads to a cascade of functional consequences, including the inhibition of acid-dependent lysosomal enzymes, potential disruption of lysosomal membrane integrity, and a potent blockade of the autophagic pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of (S)-HCQ and for the development of novel therapeutic strategies that target the lysosome. Further research is warranted to delineate the precise dose-dependent effects of the (S)-enantiomer on a wider range of lysosomal enzymes and in various cell types to fully elucidate its therapeutic potential and toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-3 coordinates a cellular system for lysosomal repair and removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bio-techne.com [bio-techne.com]
Preliminary Toxicity Screening of (S)-Hydroxychloroquine: A Technical Guide
Disclaimer: The following information is based on studies conducted on racemic hydroxychloroquine or where the specific enantiomer was not specified. Data directly pertaining to the isolated (S)-Hydroxychloroquine enantiomer is limited in publicly available literature. The metabolism of hydroxychloroquine has been shown to be stereoselective, which may result in different toxicological profiles for each enantiomer. Therefore, the data presented herein should be interpreted with caution as it may not be fully representative of the toxicity of pure this compound.
Introduction
This technical guide provides a comprehensive overview of the preliminary toxicity screening of Hydroxychloroquine (HCQ), with a focus on the methodologies and data relevant to researchers, scientists, and drug development professionals. While the primary focus is on this compound, the available scientific literature predominantly addresses the racemic mixture. This document summarizes key findings on cytotoxicity, genotoxicity, and in vivo toxicity, and provides detailed experimental protocols and visual representations of relevant biological pathways.
Cytotoxicity Assessment
In vitro cytotoxicity studies are fundamental in preliminary toxicity screening to determine a compound's potential to cause cell damage or death. For hydroxychloroquine, various cell lines have been utilized to establish its cytotoxic profile, often reported as the half-maximal cytotoxic concentration (CC50).
Quantitative Cytotoxicity Data
The following table summarizes the CC50 values of hydroxychloroquine in different cell lines at various time points. It is important to note that these values can vary depending on the specific experimental conditions.
| Cell Line | Tissue of Origin | Time Point (hours) | CC50 (µM) |
| H9C2 | Rat Myocardium | 48 | 29.55 |
| H9C2 | Rat Myocardium | 72 | 15.26 |
| HEK293 | Human Embryonic Kidney | 72 | 15.26 |
| IEC-6 | Rat Intestinal Epithelium | 72 | 20.31 |
| Hep3B | Human Hepatocellular Carcinoma | - | - |
| Vero | Monkey Kidney | 72 | 56.19 |
| ARPE-19 | Human Retinal Pigment Epithelium | 72 | 72.87 |
| TK6 | Human Lymphoblastoid | - | - |
Data sourced from multiple studies on racemic hydroxychloroquine.[1][2]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the CC50 value.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Genotoxicity Assessment
Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a chemical, which can lead to mutations and potentially cancer.
Summary of Genotoxicity Findings for Hydroxychloroquine
Studies on racemic hydroxychloroquine have indicated potential genotoxic effects.
| Assay | System | Finding |
| Ames Test | Salmonella typhimurium | Weakly mutagenic in some strains |
| Chromosomal Aberration | Human peripheral blood cells | Increased chromosomal aberrations (breaks, dicentrics) |
| Micronucleus Assay | Human lymphoblastoid TK6 cells | Weak induction of micronuclei after 24h treatment |
| DNA Fragmentation | Human peripheral blood cells | Increased DNA fragmentation observed |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
-
Test compound (this compound)
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Plate Incorporation Method: a. To molten top agar, add the bacterial tester strain, the test compound dilution (or control), and either S9 mix or a buffer. b. Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Experimental Protocol: In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
Principle: When a bone marrow erythroblast develops into a polychromatic erythrocyte (PCE), the main nucleus is expelled. Any micronuclei formed from chromosome fragments or whole chromosomes lagging during cell division remain in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.
Materials:
-
Rodents (mice or rats)
-
Test compound (this compound)
-
Fetal bovine serum
-
Microscope slides
-
Stains (e.g., Giemsa, Acridine Orange)
-
Microscope
Procedure:
-
Dosing: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include vehicle and positive control groups.
-
Sample Collection: At appropriate time points (e.g., 24 and 48 hours after the last dose), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides to differentiate between PCEs and normochromatic erythrocytes (NCEs) and to visualize micronuclei.
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group. A statistically significant, dose-related increase indicates a positive result.
In Vivo Toxicity
In vivo studies provide insights into the systemic toxicity of a compound. Studies in rats have revealed various effects of hydroxychloroquine on different organs.
Summary of In Vivo Findings in Rats
| Parameter | Observation |
| Hematology | Significantly lowered values of erythrocytes, hemoglobin, hematocrit, platelets, leucocytes, and lymphocytes. |
| Biochemistry | Significantly increased values of AST, ALT, amylase, alkaline phosphatase, lactate dehydrogenase, cholesterol, and chlorine ions. |
| Histopathology | Kidney: Glomerular fragmentation, renal tubule degeneration, and interstitial edema. Heart: Myofiber necrosis and disorganization. Testis: Spermatocyte degeneration and interstitial edema. Spleen: Decrease in the number and size of white pulp follicles. Liver: Kupffer cell hyperplasia and occasional hepatocyte dysplasia. |
These findings are from studies using racemic hydroxychloroquine.
Acute Toxicity
Mechanisms of Toxicity and Signaling Pathways
Hydroxychloroquine is known to be a lysosomotropic agent, meaning it accumulates in lysosomes, leading to a cascade of cellular effects.
Lysosomal-Autophagy Pathway Disruption
HCQ, being a weak base, becomes protonated and trapped within the acidic environment of lysosomes. This leads to an increase in lysosomal pH, which in turn inhibits the activity of lysosomal enzymes and disrupts the fusion of autophagosomes with lysosomes. This blockage of the autophagy flux can lead to the accumulation of cellular waste and contribute to cytotoxicity.
Caption: Disruption of the lysosomal-autophagy pathway by this compound.
Induction of Apoptosis
Hydroxychloroquine can induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The preliminary toxicity screening of racemic hydroxychloroquine reveals dose- and time-dependent cytotoxicity in various cell lines, weak genotoxic potential, and observable in vivo toxicity in rodents, particularly affecting the hematopoietic system, liver, kidney, heart, and testes. The primary mechanisms of toxicity appear to be the disruption of the lysosomal-autophagy pathway and the induction of apoptosis.
A significant knowledge gap exists regarding the specific toxicity of the (S)-enantiomer of hydroxychloroquine. Given the stereoselective metabolism of the drug, it is plausible that the enantiomers exhibit different toxicological profiles. Therefore, future research should focus on elucidating the specific toxicity of this compound to provide a more accurate risk assessment for its development and use. The experimental protocols and data presented in this guide serve as a foundational resource for such investigations.
References
Stereospecific Binding of (S)-Hydroxychloroquine to Target Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, is a chiral molecule administered as a racemic mixture of its two enantiomers: (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. While clinically used as a 1:1 mixture, emerging evidence underscores the significance of stereochemistry in the pharmacological profile of HCQ. The two enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties, including differences in binding affinity to target proteins, which can have profound implications for therapeutic efficacy and adverse effect profiles.[1] This technical guide provides a comprehensive overview of the stereospecific binding of this compound to its key protein targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.
Core Concepts: Stereoselectivity in Drug Action
Chiral drugs, like hydroxychloroquine, can exhibit stereoselectivity in their interactions with biological systems. This is because enzymes, receptors, and other protein targets are themselves chiral, creating a diastereomeric interaction with the drug enantiomers that can differ in energy and geometry. This can lead to one enantiomer having a higher binding affinity, greater activity, or a different metabolic fate than the other. Understanding these differences is crucial for the rational design of more effective and safer therapeutics.
Quantitative Analysis of Stereospecific Binding
The binding affinities of the (S) and (R) enantiomers of hydroxychloroquine to various target proteins have been quantified using a range of experimental techniques. The following tables summarize the available quantitative data, including dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50).
Table 1: Binding Affinities of Hydroxychloroquine Enantiomers to Viral-Related Targets
| Target Protein | Enantiomer | Binding Affinity (Kd/IC50/Ki) | Experimental Method | Reference |
| SARS-CoV-2 (in Vero E6 cells) | (S)-HCQ | IC50: 1.444 µM | In vitro antiviral activity assay | [1][2] |
| (R)-HCQ | IC50: 2.445 µM | In vitro antiviral activity assay | [1][2] | |
| SARS-CoV-2 Main Protease (Mpro) | (S)-HCQ | Ki: 0.30 µM | Enzymatic inhibition assay | [1] |
| (R)-HCQ | Ki: 0.40 µM | Enzymatic inhibition assay | [1] | |
| Angiotensin-Converting Enzyme 2 (ACE2) | (S)-HCQ | Kd: 1.08 ± 0.03 x 10⁻⁶ mol L⁻¹ | Cell Membrane Chromatography | [3] |
| (R)-HCQ | Kd: 1.56 ± 0.11 x 10⁻⁶ mol L⁻¹ | Cell Membrane Chromatography | [3] |
Table 2: Inhibition of Cardiac Ion Channels by Hydroxychloroquine Enantiomers
| Target Ion Channel | Enantiomer | Inhibitory Concentration (IC50) | Experimental Method | Reference |
| hERG Potassium Channel | (S)-HCQ | > 20 µM | Patch-clamp electrophysiology | [1][2] |
| (R)-HCQ | 15.7 µM | Patch-clamp electrophysiology | [1] | |
| Kir2.1 Potassium Channel | (S)-HCQ | 2-4 fold less potent than (R)-HCQ | Patch-clamp electrophysiology | [4] |
| (R)-HCQ | More potent than (S)-HCQ | Patch-clamp electrophysiology | [4] |
Table 3: Plasma Protein Binding of Hydroxychloroquine Enantiomers
| Plasma Protein | Enantiomer | Percent Bound | Experimental Method | Reference |
| Total Plasma Proteins | (S)-HCQ | 64% | In vitro binding assay | [5] |
| (R)-HCQ | 37% | In vitro binding assay | [5] | |
| Human Serum Albumin (HSA) | (S)-HCQ | 50% | In vitro binding assay | [5] |
| (R)-HCQ | 29% | In vitro binding assay | [5] | |
| Alpha 1-acid glycoprotein (AAG) | (S)-HCQ | 29% | In vitro binding assay | [5] |
| (R)-HCQ | 41% | In vitro binding assay | [5] |
Key Target Proteins and Signaling Pathways
Toll-like Receptors (TLR7 and TLR9)
Hydroxychloroquine is a known inhibitor of endosomal Toll-like receptors 7 and 9 (TLR7 and TLR9), which are key sensors of viral nucleic acids in the innate immune system.[1][6] Inhibition of these receptors is thought to be a primary mechanism of action of HCQ in autoimmune diseases like systemic lupus erythematosus (SLE). HCQ is believed to exert its effect by increasing the pH of endosomes, thereby preventing the proteolytic cleavage and activation of TLR7 and TLR9, and by directly binding to nucleic acids, which blocks their interaction with the receptors.[7][8][9] While it is established that both enantiomers inhibit TLR7/9 signaling, specific quantitative data on the stereoselective inhibition is not yet available in the public domain.[1][6]
Angiotensin-Converting Enzyme 2 (ACE2)
ACE2 is the primary receptor for SARS-CoV-2 entry into host cells. In silico and in vitro studies have investigated the binding of HCQ enantiomers to ACE2. Cell membrane chromatography data suggests that (S)-HCQ has a slightly stronger binding affinity for ACE2 compared to (R)-HCQ.[3] The proposed mechanism involves the binding of HCQ to residues at the interface of the two ACE2 domains, which may interfere with the binding of the viral spike protein.[10][11]
Experimental Protocols
A variety of sophisticated experimental techniques are employed to determine the stereospecific binding and functional effects of drug enantiomers. Below are detailed methodologies for key experiments cited in this guide.
Chiral Separation of Hydroxychloroquine Enantiomers
Objective: To separate the (S) and (R) enantiomers of hydroxychloroquine from a racemic mixture for subsequent binding and activity assays.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) [1]
-
Instrumentation: A Shimadzu LC-20AD HPLC system or equivalent equipped with a chiral column (e.g., CHIRALPAK AY-H).
-
Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and diethylamine (e.g., 85:15:0.1 v/v/v).
-
Sample Preparation: Dissolve racemic hydroxychloroquine free-base in the mobile phase to a concentration of approximately 23.5 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 35 °C
-
Detection wavelength: 254 nm
-
-
Fraction Collection: Collect the eluting peaks corresponding to the individual enantiomers. The elution order should be determined using a polarimeter to identify the dextrorotary (+) (S)-HCQ and levorotary (-) (R)-HCQ.
-
Purity and Enantiomeric Excess Analysis: The purity and enantiomeric excess of the collected fractions should be confirmed by analytical chiral HPLC.
In Vitro Antiviral Activity Assay against SARS-CoV-2
Objective: To determine the half-maximal inhibitory concentration (IC50) of each HCQ enantiomer against SARS-CoV-2 replication in cell culture.
Methodology: Cytopathic Effect (CPE) Inhibition Assay [12]
-
Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 isolate.
-
Procedure: a. Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of the (S)-HCQ and (R)-HCQ enantiomers in cell culture medium. c. Remove the growth medium from the cells and add the diluted drug solutions. d. Infect the cells with a standardized amount of SARS-CoV-2. e. Incubate the plates for a period sufficient to observe cytopathic effects in the untreated virus control wells (typically 2-4 days). f. Assess the cytopathic effect in each well using a microscope. g. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTS or MTT assay).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the cytopathic effect or the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Cell Membrane Chromatography for ACE2 Binding
Objective: To determine the dissociation constant (Kd) of HCQ enantiomers for the ACE2 receptor.
Methodology: High-Expression Angiotensin-Converting Enzyme 2 Cell Membrane Chromatography [13]
-
Stationary Phase Preparation: a. Culture HEK293T cells with high expression of the ACE2 receptor. b. Harvest the cells and prepare a cell membrane fraction by homogenization and centrifugation. c. The prepared cell membrane fragments are then packed into an HPLC column to serve as the stationary phase.
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer.
-
Frontal Analysis Procedure: a. A continuous flow of a solution containing a known concentration of the HCQ enantiomer (the analyte) is passed through the column. b. The analyte binds to the ACE2 receptors on the cell membranes. c. The concentration of the analyte in the eluate is monitored over time. d. A breakthrough curve is generated by plotting the eluate concentration versus the volume of analyte solution passed through the column.
-
Data Analysis: The dissociation constant (Kd) is determined from the breakthrough curve using established chromatographic equations.
Logical Framework for Stereospecific Drug Evaluation
The evaluation of stereospecific drug binding and its consequences follows a logical progression from fundamental characterization to functional assessment.
Conclusion
The stereospecific binding of this compound to its target proteins is a critical determinant of its pharmacological activity. The data presented in this guide clearly demonstrate that the (S) and (R) enantiomers of HCQ can have significantly different binding affinities and functional effects. Notably, (S)-HCQ exhibits a higher binding affinity for ACE2 and greater in vitro antiviral activity against SARS-CoV-2, while also demonstrating a potentially safer cardiac profile with lower affinity for the hERG channel. While quantitative data on the stereoselective inhibition of TLR7 and TLR9 is still needed, the existing evidence strongly supports the investigation of enantiomerically pure this compound as a potential therapeutic with an improved efficacy and safety profile. The detailed experimental protocols and visual frameworks provided herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of stereospecific pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding to proteolytically activated TLR9 is sequence-independent and enhanced by DNA curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Hydroxychloroquine inhibits proteolytic processing of endogenous TLR7 protein in human primary plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A computational study on hydroxychloroquine binding to target proteins related to SARS-COV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying (S)-Hydroxychloroquine in Biological Samples using Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (S)-Hydroxychloroquine in biological samples utilizing chiral High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated scientific literature to ensure accuracy and reproducibility.
Introduction
Hydroxychloroquine (HCQ) is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers of HCQ may exhibit different pharmacological activities, toxicities, and pharmacokinetic profiles. Therefore, the ability to quantify individual enantiomers, such as this compound, in biological matrices is crucial for clinical and preclinical studies. Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This document details a validated normal phase chiral HPLC method for this purpose.[1][2][3][4][5]
Signaling Pathway of Hydroxychloroquine
Hydroxychloroquine exerts its effects through various mechanisms, primarily by accumulating in acidic cellular compartments like lysosomes and endosomes. This accumulation increases the pH of these organelles, interfering with their normal function. Key mechanisms include the inhibition of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[6] It also disrupts antigen processing and presentation by antigen-presenting cells (APCs).[6][7] Additionally, HCQ can interfere with the assembly of the endosomal NADPH oxidase (NOX2) complex, further dampening inflammatory responses.[8]
Caption: Mechanism of action of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma or serum samples.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution (e.g., Chloroquine)
-
Methyl t-butyl ether (MTBE)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Mobile Phase
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of the biological sample into a clean centrifuge tube.
-
Add a known amount of the Internal Standard solution.
-
Add 200 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 5 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
Chiral HPLC Analysis
This section details the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Fluorescence detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm)[3] |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) in hexane[3] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 20°C[3] |
| Detection Wavelength | 343 nm (UV)[3] |
| Injection Volume | 20 µL |
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Caption: General workflow for quantifying this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated chiral HPLC method for the analysis of hydroxychloroquine enantiomers.[1][2][3][4][5]
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOQ (µg/mL) |
| (R)-Hydroxychloroquine | 1 - 25 | > 0.995 | 0.34[1][2][3][4][5] |
| This compound | 1 - 25 | > 0.995 | 0.20[1][2][3][4][5] |
| Racemic Hydroxychloroquine | 1 - 25 | > 0.995 | 0.27[1][2][3][4][5] |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |
| (S)-HCQ | Low QC | < 5 | < 5 | 95 - 105 |
| Mid QC | < 5 | < 5 | 95 - 105 | |
| High QC | < 5 | < 5 | 95 - 105 |
QC: Quality Control; RSD: Relative Standard Deviation
Conclusion
The protocols and data presented provide a robust framework for the quantification of this compound in biological samples using chiral HPLC. The described method is sensitive, specific, and accurate, making it suitable for a wide range of research and clinical applications. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for pharmacokinetic, pharmacodynamic, and toxicological studies of hydroxychloroquine enantiomers.
References
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. sdpomf.com [sdpomf.com]
- 8. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing (S)-Hydroxychloroquine to Study Autophagy in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a conserved catabolic process where cells degrade and recycle their own components through the lysosomal machinery. This process is crucial for maintaining cellular homeostasis, especially under stress conditions[1]. In the context of cancer, autophagy plays a dual role. In the early stages, it can act as a tumor suppressor by removing damaged organelles and proteins. However, in established tumors, autophagy often promotes cell survival, enabling cancer cells to withstand metabolic stress and develop resistance to therapies[1][2].
This pro-survival function has made autophagy a key target for cancer treatment. (S)-Hydroxychloroquine (HCQ), a derivative of chloroquine, is a widely used agent for studying and inhibiting autophagy[3]. As a lysosomotropic agent, HCQ accumulates in lysosomes, disrupting their function and blocking the final stages of the autophagic process[3][4]. This application note provides a detailed overview and protocols for using this compound to investigate the role of autophagy in cancer cells.
Mechanism of Action of this compound
This compound is a weak base that freely crosses cellular membranes and accumulates within the acidic environment of lysosomes[5][6]. This accumulation raises the lysosomal pH, which has two primary consequences for autophagy:
-
Inhibition of Lysosomal Hydrolases: The acidic pH of lysosomes is optimal for the activity of their degradative enzymes. By increasing the pH, HCQ inhibits the function of these hydrolases[4].
-
Blockade of Autophagosome-Lysosome Fusion: The elevation of lysosomal pH impairs the fusion of autophagosomes with lysosomes to form autolysosomes[3][5][7].
Both actions lead to a halt in the degradation phase of autophagy, resulting in the accumulation of autophagosomes and autophagic substrates, such as the protein p62/SQSTM1, within the cell[3][8]. This inhibition of the autophagic flux can lead to the accumulation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis in cancer cells[9][10].
Data Presentation: Quantitative Effects of HCQ
HCQ's impact on cancer cells can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic or anti-proliferative effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
|---|---|---|---|---|
| HuCCT-1 | Cholangiocarcinoma | 168.4 ± 23.4 | 24 | [10] |
| CCLP-1 | Cholangiocarcinoma | 113.36 ± 14.06 | 24 | [10] |
| H9C2 | (Rat Myoblast) | 25.75 | 72 | [11] |
| HEK293 | (Human Embryonic Kidney) | 15.26 | 72 | [11] |
| IEC-6 | (Rat Intestinal Epithelial) | 20.31 | 72 | [11] |
| Vero | (Monkey Kidney) | 56.19 | 72 | [11] |
| ARPE-19 | (Human Retinal Pigment Epithelial) | 72.87 | 72 | [11] |
| T24 | Bladder Cancer | ~20 | 72 | [12] |
| 5637 | Bladder Cancer | ~20 | 72 | [12] |
| AsPC-1 | Pancreatic Cancer | ~100 | 72 | [13] |
| PANC-1 | Pancreatic Cancer | >1000 | 72 |[13] |
Table 2: Cellular and Molecular Effects of HCQ Treatment
| Cell Line | HCQ Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Observed Cellular Outcome | Citation |
|---|---|---|---|---|---|
| SiHa | 20 µM | Increased | Increased | Apoptosis | [3] |
| HuCCT-1 | IC50 (168.4 µM) | Increased | Increased | Apoptosis, G1 Arrest | [10] |
| CCLP-1 | IC50 (113.4 µM) | Increased | Increased | Apoptosis, G1 Arrest | [10] |
| LCC9 (ER+) | In vivo | Increased | Increased | Resensitization to antiestrogens | [8][14] |
| B16F10 | 100 µM | Increased LC3-II:LC3-I ratio | Increased | Inhibition of tumor growth |[15] |
Experimental Workflow and Protocols
Studying the effects of HCQ on autophagy in cancer cells typically involves a series of experiments to assess cell viability, autophagic flux, and downstream cellular events.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol determines the cytotoxic effect of HCQ on cancer cells and is used to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (HCQ)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium[16]. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
HCQ Treatment: Prepare serial dilutions of HCQ in complete medium. Remove the old medium from the wells and add 100 µL of the HCQ-containing medium to the respective wells. Include a vehicle control (medium without HCQ). Typical concentrations range from 0.01 µM to 1000 µM[16].
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours)[12].
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[10].
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of HCQ concentration to determine the IC50 value.
Protocol 2: Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)
This protocol measures the levels of key autophagy-related proteins to assess autophagic flux. HCQ treatment should lead to an accumulation of both LC3-II and p62.
Materials:
-
Cells cultured in 6-well plates
-
HCQ
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1[17]
-
Loading control antibody: Mouse anti-β-Actin[17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of HCQ (e.g., IC50 concentration) for various time points (e.g., 1, 6, 12, 24 hours)[3].
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II). After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C[17].
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The accumulation of the lower band (LC3-II) and an increase in p62 levels indicate autophagy inhibition[8].
Protocol 3: Fluorescence Microscopy for Autophagosome Visualization
This method allows for the direct visualization of autophagosome accumulation in cells. It is often performed using cells stably expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).
Materials:
-
Cancer cells stably expressing GFP-LC3
-
Glass coverslips or imaging-grade plates
-
HCQ
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight[17].
-
Treatment: Treat the cells with HCQ at the desired concentration and for the desired time (e.g., 20 µM for 12 hours)[3]. Include a control group treated with an autophagy inducer like starvation medium (HBSS) to confirm the functionality of the GFP-LC3 reporter[3].
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature[17].
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging: Observe the cells under a fluorescence microscope. In untreated or control cells, GFP-LC3 fluorescence is diffuse throughout the cytoplasm. Upon autophagy induction and inhibition by HCQ, GFP-LC3 translocates to the autophagosome membrane, appearing as distinct green puncta (dots) in the cytoplasm[9][18].
-
Quantification: Count the number of puncta per cell or the percentage of cells with significant puncta formation (e.g., >5 puncta/cell) to quantify the effect of HCQ[12].
Autophagy Signaling and Point of Intervention
Autophagy is tightly regulated by a network of signaling pathways. The mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase is a central negative regulator. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex. Stress signals like starvation or treatment with certain anticancer drugs inhibit mTORC1, leading to the activation of ULK1 and the initiation of autophagosome formation[2][19]. HCQ does not act on these upstream signaling components; instead, it targets the final degradation step in the lysosome, making it a late-stage autophagy inhibitor.
References
- 1. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 10. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(S)-Hydroxychloroquine as a lysosomotropic agent in cellular biology
Introduction
Hydroxychloroquine (HCQ), a derivative of chloroquine, is a lysosomotropic agent widely utilized in cellular biology research.[1][2] As a weak base, HCQ readily permeates cellular membranes and accumulates within acidic organelles, primarily lysosomes.[3][4][5][6] This accumulation leads to a cascade of downstream effects, making it a valuable tool for studying lysosomal function, autophagy, immune signaling, and other fundamental cellular processes. HCQ is a racemic mixture of (R) and (S) enantiomers; these notes will focus on its established role as a lysosomotropic agent.[7]
Mechanism of Lysosomotropic Action
The primary mechanism of HCQ is its sequestration and concentration within lysosomes.[3][7][8]
-
Cellular Uptake: Being a weakly basic and lipophilic compound, HCQ passively diffuses across the plasma membrane into the neutral pH of the cytoplasm.[4][5]
-
Lysosomal Accumulation: It then enters acidic organelles like lysosomes (pH ≈ 4.5-5.0).[9] Inside the lysosome, the acidic environment protonates HCQ.[4][6]
-
Ion Trapping: This protonation increases its hydrophilicity, effectively "trapping" the molecule within the lysosome as it can no longer readily diffuse back across the organelle's membrane.[6][10] This leads to an accumulation of HCQ at concentrations 100- to 1000-fold higher than in the extracellular space.[6]
-
pH Neutralization: The buildup of the basic HCQ neutralizes the acidic environment of the lysosome, raising its internal pH.[3][7][8][11]
-
Functional Inhibition: This elevation in pH impairs the function of resident acid hydrolases, which require a low pH for optimal activity.[8] This disrupts the lysosome's ability to degrade cellular waste and macromolecules.[3][8]
References
- 1. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]
- 9. Hydroxychloroquine Causes Early Inner Retinal Toxicity and Affects Autophagosome–Lysosomal Pathway and Sphingolipid Metabolism in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lysosomal inhibitor, chloroquine, increases cell surface BMPR-II levels and restores BMP9 signalling in endothelial cells harbouring BMPR-II mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Primary Cells with (S)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Hydroxychloroquine (HCQ) is a derivative of chloroquine with a better safety profile, widely used as an anti-malarial and for the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][2] Its multifaceted mechanism of action involves modulation of lysosomal function and interference with key signaling pathways, leading to its immunomodulatory and anti-inflammatory effects.[3][4] These properties make HCQ a valuable tool for in vitro studies on primary cells to investigate various cellular processes, including inflammation, autophagy, and immune responses.
This document provides a detailed protocol for the treatment of primary cells with this compound, along with a summary of its effects and the signaling pathways it modulates.
Mechanism of Action
This compound is a weak base that accumulates in acidic cellular compartments, primarily lysosomes.[4][5] This accumulation leads to an increase in the lysosomal pH, which in turn inhibits the activity of lysosomal enzymes.[6] This disruption of lysosomal function has several downstream consequences:
-
Inhibition of Antigen Presentation: By altering lysosomal pH, HCQ interferes with the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs). This leads to a reduction in the presentation of autoantigens to T cells, thereby dampening the autoimmune response.[3][6]
-
Inhibition of Toll-Like Receptor (TLR) Signaling: HCQ can inhibit endosomal TLRs, particularly TLR7 and TLR9, which are sensors of nucleic acids.[6] By binding to nucleic acids or altering the endosomal environment, HCQ prevents TLR activation and subsequent downstream signaling pathways that lead to the production of pro-inflammatory cytokines like type I interferons, TNF-α, IL-1, and IL-6.[3][6]
-
Inhibition of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which relies on the fusion of autophagosomes with lysosomes. By impairing lysosomal function, HCQ blocks this fusion, leading to an accumulation of autophagosomes.[6]
-
Modulation of Cytokine Production: HCQ has been shown to reduce the production of several pro-inflammatory cytokines, including IL-1, IL-6, and TNF, by various immune cells.[3]
-
Interference with Endosomal NADPH Oxidase: A novel mechanism suggests that HCQ inhibits the assembly of endosomal NADPH oxidase (NOX2), which is involved in the signaling pathways of cytokines like TNFα and IL-1β.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on different cell types. It is important to note that optimal concentrations and treatment times will vary depending on the primary cell type and the specific research question.
Table 1: Cytotoxicity of this compound
| Cell Type | Concentration Range | Duration | Effect | Citation |
| Mouse Embryonic Fibroblasts (Primary & Immortalized) | 1 µM - 625 µM | 24 hours | No significant cytotoxicity up to 25 µM; nearly absolute cytotoxicity at 125 µM and 625 µM. | [8] |
| U937 Human Monocytes | 5 µM - 100 µM | 48 hours | No significant decrease in cell viability up to 60 µM; significant decrease at 80 µM and 100 µM. | [9] |
| Various Cell Lines (Vero, IMR-90, A549, H9C2, HEK293, Hep3B, ARPE-19) | 0.01 µM - 1000 µM | 48 - 72 hours | Significant cytotoxicity observed at concentrations >100 µM in a dose- and time-dependent manner. | [10] |
| Mouse Induced Pluripotent Stem Cells (miPSCs) | 20 µM - 250 µM | Up to 72 hours | 20 µM supported proliferation; 50-100 µM had no significant impact for the first 36 hours; >100 µM was highly toxic. | [11] |
| Human Fibroblast-like Cells (CCD-1059Sk) | 2.5 µg/mL - 400 µg/mL | 48 hours | IC50 of 103.17 ± 5.29 µg/mL. | [12] |
Table 2: Effective Concentrations for Biological Effects
| Cell Type | Concentration | Duration | Biological Effect | Citation |
| Primary Mouse Embryonic Fibroblasts | 5 µM and 25 µM | 24 hours | Significant induction of oxidative DNA damage. | [8] |
| Human Monocytes (MonoMac1) | Not specified | Not specified | Strongly reduces or completely prevents the induction of endosomal NOX by TNFα, IL-1β, and aPL. | [7] |
| Adult T-cell Leukemia/Lymphoma (ATLL) cell lines and primary cells | Dose-dependent | Not specified | Induced cell growth inhibition and apoptosis. | [13] |
| Human Monocytes (U937) | 60 µM | 48 hours | Used as a non-toxic dose for studying anti-inflammatory and anti-apoptotic effects. | [9] |
| THP-1 Human Macrophages | 100 ng/mL, 1000 ng/mL, 10,000 ng/mL | 18 hours | No significant effect on cholesterol transport. | [14][15] |
Experimental Protocol: Treating Primary Cells with this compound
This protocol provides a general framework for treating primary cells with this compound. Specific parameters such as cell density, drug concentration, and incubation time should be optimized for each primary cell type and experimental goal.
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
This compound sulfate (e.g., Sigma-Aldrich)
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS) for stock solution preparation
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for flow cytometry or Western blotting, cytokine ELISA kits)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound sulfate in sterile, nuclease-free water or PBS to prepare a concentrated stock solution (e.g., 10 mM or 4.6 mM as used in some studies).[8]
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Primary Cell Culture:
-
Isolate and culture primary cells according to established protocols for the specific cell type.[16]
-
Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Seed the primary cells in appropriate cell culture plates at a density optimized for the specific cell type and duration of the experiment. Allow the cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
The day after seeding, carefully remove the culture medium from the wells.
-
Prepare fresh complete culture medium containing the desired final concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells and experimental endpoint. Based on the literature, a starting range of 1 µM to 50 µM is often used.[8][10]
-
Add the HCQ-containing medium to the respective wells. Include a vehicle control (medium with the same amount of solvent used for the HCQ stock solution, e.g., water or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 3, 6, 24, or 48 hours).[8][9] The incubation time will depend on the specific cellular process being investigated.
-
-
Downstream Analysis:
-
Following the incubation period, cells and/or culture supernatants can be harvested for various downstream analyses.
-
Cell Viability and Cytotoxicity: Assess cell viability using methods such as Trypan Blue exclusion, MTT assay, or live/dead staining.[12]
-
Gene Expression Analysis: Isolate RNA for quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes.
-
Protein Analysis: Prepare cell lysates for Western blotting to determine the levels of specific proteins.
-
Cytokine Measurement: Collect the culture supernatant to measure the concentration of secreted cytokines using ELISA or multiplex bead arrays.
-
Flow Cytometry: Analyze cell surface markers, intracellular proteins, or cell cycle distribution.
-
Microscopy: Visualize cellular morphology or localize specific proteins using immunofluorescence.
-
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
This compound is a versatile tool for studying various aspects of primary cell biology, particularly in the context of inflammation and immunology. The provided protocol offers a general guideline for its application. However, due to the heterogeneity of primary cells, it is crucial to empirically determine the optimal experimental conditions for each specific cell type and research objective. Careful consideration of the dose- and time-dependent effects of HCQ is essential for obtaining reliable and reproducible results.
References
- 1. What Is Hydroxychloroquine? [webmd.com]
- 2. Hydroxychloroquine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. sdpomf.com [sdpomf.com]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine induces oxidative DNA damage and mutation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine Attenuates Acute Inflammation (LPS)-Induced Apoptosis via Inhibiting TRPV1 Channel/ROS Signaling Pathways in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro effect of hydroxychloroquine on pluripotent stem cells and their cardiomyocytes derivatives [frontiersin.org]
- 12. Biotransformation of hydroxychloroquine to evaluate the cytotoxicity of its metabolites and mimic mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hydroxychloroquine Effects on THP-1 Macrophage Cholesterol Handling: Cell Culture Studies Corresponding to the TARGET Cardiovascular Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary Cell Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Development of a Stable Formulation for (S)-Hydroxychloroquine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a stable pharmaceutical formulation of (S)-Hydroxychloroquine (HCQ). The information presented herein is intended to guide researchers and formulation scientists through the critical aspects of formulation design, stability testing, and analytical method validation.
Introduction
This compound is an antimalarial drug also widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][2] The development of a stable and effective formulation is crucial for ensuring its therapeutic efficacy and safety. This document outlines key considerations and experimental procedures for formulating both oral solid and liquid dosage forms of this compound.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound sulfate is the foundation for developing a stable formulation. It is a white or nearly white crystalline powder that is freely soluble in water and practically insoluble in ethanol.[3]
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the selection of appropriate excipients and packaging.[4][5] this compound is susceptible to degradation under various stress conditions, including:
-
Hydrolysis: Degradation occurs in both acidic and basic conditions.[6]
-
Oxidation: The molecule is susceptible to oxidative degradation.[4]
-
Photolysis: Exposure to light can lead to the formation of photodegradation products.[4]
Understanding these degradation pathways is critical for developing a stability-indicating analytical method.
Formulation Development
Oral Suspension Formulation
For pediatric and geriatric patients, or those with difficulty swallowing, an oral suspension is a suitable alternative to solid dosage forms.[7][8] The stability of these formulations is a key challenge.
Table 1: Example Compositions of this compound Oral Suspensions
| Component | Formulation 1[9] | Formulation 2[10] | Formulation 3[11] |
| This compound Sulfate | 25 mg/mL | 50 mg/mL | 25 mg/mL |
| Suspending Vehicle | Ora-Plus® / Ora-Sweet SF® (1:1 ratio) | SyrSpend® SF PH4 (dry) | Oral Mix® or Oral Mix SF® |
| Preservatives | Present in commercial vehicles | Present in commercial vehicle | Present in commercial vehicles |
| Flavoring Agents | Citrus-berry flavor in Ora-Sweet SF® | Not specified | Not specified |
Immediate-Release Tablet Formulation
Immediate-release tablets are a common and convenient dosage form for this compound.
Table 2: Example Compositions of this compound Immediate-Release Tablets
| Component | Formulation A[12] | Formulation B[3] | Formulation C[13] |
| This compound Sulfate | 200 mg | 200 mg | 200 mg |
| Diluent | Lactose Monohydrate, Calcium Hydrogen Phosphate | Maize Starch, Calcium Hydrogen Phosphate Dihydrate | Anhydrous Lactose, Microcrystalline Cellulose |
| Binder | Polyvidone | - | Povidone |
| Disintegrant | Maize Starch | - | Croscarmellose Sodium |
| Lubricant | Magnesium Stearate | Magnesium Stearate, Talc | Magnesium Stearate |
| Glidant | - | Colloidal Silicon Dioxide | - |
| Coating | Opadry OY-L-28900 | Hypromellose, Macrogol 6000, Titanium Dioxide, Talc | Hypromellose, Titanium Dioxide, Polyethylene Glycol |
Stability Studies
Stability studies are performed to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life.
Stability Data for Oral Suspensions
Table 3: Stability of this compound Oral Suspensions
| Formulation Vehicle | Concentration | Storage Condition | Duration | % (S)-HCQ Remaining | Reference |
| Ora-Plus® / Ora-Sweet SF® | 25 mg/mL | Refrigerated (4°C) & Room Temp (25°C) | 90 days | >99% | [11] |
| SyrSpend® SF PH4 (dry) | 50 mg/mL | Refrigerated (5 ± 3°C) | 60 days | >95% | [10] |
| Oral Mix® or Oral Mix SF® | 25 mg/mL | Refrigerated (4°C) & Room Temp (25°C) | 91 days | >99.8% | [11] |
Dissolution Data for Immediate-Release Tablets
Table 4: Dissolution Profile of this compound Immediate-Release Tablets
| Formulation | Medium | Time (minutes) | % Drug Released | Reference |
| Generic Formulation | Water | 30 | ~70% | [12] |
| 60 | >90% | [12] | ||
| Plaquenil® | Water | 30 | ~70% | [12] |
| 60 | >90% | [12] | ||
| Test Formulation | 0.1 N HCl | 30 | Not specified (meets USP Test 2) | [14] |
Experimental Protocols
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and establish the intrinsic stability of this compound.
Materials and Equipment:
-
This compound Sulfate drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature oven
-
Photostability chamber
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux at 60°C for 30 minutes.[5]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and reflux at 60°C for 30 minutes.[5]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 70°C for 48 hours.[5]
-
Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate a quantitative analytical method that can separate and quantify this compound from its degradation products and excipients.
Materials and Equipment:
-
HPLC system with a UV/PDA detector
-
X-terra phenyl column (250 x 4.6 mm, 5 µm) or equivalent[4]
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions: [4]
-
Mobile Phase A: 0.3 M potassium dihydrogen phosphate buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile and buffer (70:30 v/v)
-
Gradient Program:
-
0-10 min: 95% A, 5% B
-
10-45 min: Gradient to 50% A, 50% B
-
45-50 min: Gradient to 95% A, 5% B
-
50-60 min: 95% A, 5% B
-
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its immunomodulatory effects through interference with several cellular pathways, primarily the Toll-like receptor (TLR) signaling and autophagy pathways.
Caption: (S)-HCQ inhibits Toll-like receptor signaling.
Caption: (S)-HCQ inhibits the autophagy pathway.
Experimental Workflow
Caption: Workflow for formulation development.
References
- 1. droracle.ai [droracle.ai]
- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and stability study of hydroxychloroquine sulfate oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine Sulfate 25 mg/mL in Ora-Plus and Ora-Sweet SF [uspharmacist.com]
- 10. Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension in SyrSpendⓇ SF PH4 (dry) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. uspnf.com [uspnf.com]
Application Notes and Protocols for High-Throughput Screening of (S)-Hydroxychloroquine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of (S)-Hydroxychloroquine (HCQ) derivatives. The assays described herein are designed to evaluate the biological activity of novel HCQ analogs in key pathways associated with the known and putative mechanisms of action of the parent compound. These include modulation of autophagy, inhibition of viral entry, lysosomotropism, and antagonism of Toll-like Receptor (TLR) signaling.
Introduction
This compound is a well-established antimalarial and immunomodulatory drug. Its therapeutic effects are attributed to its ability to accumulate in acidic organelles such as lysosomes, leading to the disruption of various cellular processes. These include the inhibition of autophagy, a cellular degradation pathway, and the modulation of immune responses by interfering with Toll-like receptor signaling.[1] Furthermore, its potential as an antiviral agent has been explored, particularly its ability to inhibit viral entry and replication.[2][3] The development of this compound derivatives offers the potential for improved efficacy, reduced toxicity, and novel therapeutic applications. High-throughput screening provides a powerful platform for the rapid evaluation of large libraries of such derivatives to identify lead compounds with desired biological activities.
Data Presentation
The following tables summarize key quantitative data for this compound and its enantiomers in relevant in vitro assays. This data serves as a benchmark for the evaluation of novel derivatives.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | EC50 (µM) - 24 hours | EC50 (µM) - 48 hours | Cell Line | Assay Principle |
| This compound | - | 5.38 | Vero E6 | Inhibition of viral RNA replication |
| (R)-Hydroxychloroquine | - | 3.05 | Vero E6 | Inhibition of viral RNA replication |
| Racemic Hydroxychloroquine | 6.14 | 0.72 - 5.09 | Vero E6 | Inhibition of viral replication/cytopathic effect |
| Chloroquine | 23.90 | 5.47 | Vero E6 | Inhibition of viral replication |
Table 2: Autophagy Inhibition in Cancer Cell Lines
| Compound | IC50 (µmol/L) | Cell Line | Assay Principle |
| Hydroxychloroquine | 168.4 ± 23.4 | HuCCT-1 | Inhibition of cell viability (CCK-8 assay) |
| Hydroxychloroquine | 113.36 ± 14.06 | CCLP-1 | Inhibition of cell viability (CCK-8 assay) |
| Hydroxychloroquine | ~20 µM | MIA PaCa-2 | Inhibition of autophagic flux (Western blot) |
Table 3: Toll-like Receptor (TLR) Inhibition
| Compound | IC50 (µM) | Target(s) | Assay Principle |
| Hydroxychloroquine | ~3 | TLR7/8/9 | Inhibition of TLR-mediated cytokine production |
Data sourced from[7]
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for the screening of this compound derivatives.
Autophagy Modulation: GFP-LC3 Puncta Formation Assay
Principle: This cell-based, high-content imaging assay quantifies the autophagic process by monitoring the translocation of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from a diffuse cytoplasmic localization to punctate structures representing autophagosomes. Cells stably expressing a green fluorescent protein (GFP)-LC3 fusion protein are used. An increase in GFP-LC3 puncta can indicate either autophagy induction or blockage of autophagic flux at the lysosomal degradation step. To distinguish between these, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be used in parallel.
Protocol:
-
Cell Seeding: Seed MEF-GFP-LC3 or other suitable GFP-LC3 expressing cells in 384-well, black, clear-bottom microplates at a density of 2,000-5,000 cells per well in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a dilution series of the this compound derivatives in an appropriate solvent (e.g., DMSO).
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.
-
Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Control (Autophagy Inducer): Rapamycin (e.g., 10 µM).
-
Positive Control (Autophagy Inhibitor): Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 25 µM).
-
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
Cell Staining:
-
Add a solution containing Hoechst 33342 (for nuclear staining) to each well to a final concentration of 1 µg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for Hoechst 33342 (DAPI channel) and GFP (FITC/GFP channel).
-
Acquire at least four fields of view per well.
-
-
Image Analysis:
-
Use image analysis software to identify and segment the nuclei (from the Hoechst signal) and the cytoplasm.
-
Within the cytoplasmic region, identify and quantify the number, intensity, and area of GFP-LC3 puncta.
-
Calculate the average number of puncta per cell for each well.
-
-
Data Analysis:
-
Normalize the data to the negative control wells.
-
Generate concentration-response curves and calculate IC50 or EC50 values for each derivative.
-
Calculate the Z' factor to assess assay quality (a Z' factor > 0.5 is considered excellent).
-
Viral Entry Inhibition: Pseudotyped Virus (PV) Assay
Principle: This assay utilizes replication-defective viral particles (pseudotyped viruses) that incorporate a reporter gene (e.g., luciferase or GFP) and are engineered to display the spike protein of a target virus (e.g., SARS-CoV-2) on their surface. The entry of these pseudoviruses into host cells expressing the appropriate receptor (e.g., ACE2 for SARS-CoV-2) is dependent on the spike protein. Inhibition of viral entry by test compounds is quantified by a reduction in the reporter gene expression. This assay can be performed at Biosafety Level 2 (BSL-2).
Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing the target viral receptor (e.g., ACE2) in 384-well, white, solid-bottom microplates at a density of 5,000-10,000 cells per well in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a dilution series of the this compound derivatives.
-
Transfer a small volume of the compound solutions to the cell plates.
-
Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Control (Entry Inhibitor): A known inhibitor of the target virus entry (e.g., Camostat mesylate for SARS-CoV-2).
-
-
-
Pseudotyped Virus Addition:
-
Thaw the pseudotyped virus stock and dilute to the appropriate concentration in culture medium.
-
Add 10 µL of the diluted pseudotyped virus to each well.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Luciferase Assay (for luciferase reporter):
-
Equilibrate the plates to room temperature.
-
Add a luciferase substrate reagent (e.g., Bright-Glo) to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the negative control wells.
-
Generate concentration-response curves and calculate IC50 values for each derivative.
-
Determine the cytotoxicity of the compounds in a parallel assay (e.g., CellTiter-Glo) to exclude false positives due to cell death.
-
Lysosomotropism High-Content Screening Assay
Principle: This assay quantifies the accumulation of compounds within lysosomes. It utilizes a fluorescent dye that specifically stains lysosomes (e.g., LysoTracker Red DND-99) and a nuclear stain (e.g., Hoechst 33342). Lysosomotropic compounds, being weak bases, become protonated and trapped within the acidic environment of lysosomes, causing an increase in lysosomal pH and volume. This can be measured as an increase in the intensity and/or area of the lysosomal dye signal.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., H9c2 or HepG2) in 96- or 384-well, black, clear-bottom microplates at an appropriate density. Incubate overnight.
-
Compound Addition: Add the this compound derivatives at various concentrations to the cell plates. Include a known lysosomotropic agent like Chloroquine as a positive control and a non-lysosomotropic compound as a negative control.
-
Incubation: Incubate for a defined period (e.g., 1-4 hours).
-
Staining:
-
Add LysoTracker Red DND-99 to a final concentration of 50-100 nM.
-
Add Hoechst 33342 to a final concentration of 1 µg/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the dyes used.
-
Image Analysis:
-
Use image analysis software to identify nuclei and define the cytoplasmic region.
-
Within the cytoplasm, segment and quantify the intensity and area of the LysoTracker-stained lysosomes.
-
-
Data Analysis:
-
Calculate the total lysosomal fluorescence intensity per cell.
-
Normalize the data to the vehicle control.
-
Determine the concentration at which a significant increase in lysosomal staining is observed.
-
TLR7/9 Inhibition Assay
Principle: This assay measures the inhibition of Toll-like Receptor 7 (TLR7) and/or TLR9 signaling. Reporter cell lines (e.g., HEK-Blue TLR7 or TLR9) that express the target TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are used. Activation of the TLR by its specific ligand (e.g., R848 for TLR7, CpG ODN for TLR9) induces the secretion of SEAP, which can be quantified colorimetrically.
Protocol:
-
Cell Seeding: Seed HEK-Blue TLR7 or TLR9 cells in 96-well plates at the recommended density.
-
Compound Addition: Add the this compound derivatives at various concentrations.
-
Ligand Stimulation: Add the specific TLR ligand (R848 or CpG ODN) to all wells except the unstimulated control.
-
Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.
-
SEAP Detection:
-
Transfer a small volume of the cell supernatant to a new plate.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue).
-
Incubate at 37°C for 1-3 hours.
-
-
Measurement: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the unstimulated control from all other readings.
-
Normalize the data to the ligand-stimulated control.
-
Calculate the IC50 values for each derivative.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Autophagy signaling pathway and points of inhibition by HCQ derivatives.
Caption: General high-throughput screening experimental workflow.
Caption: TLR7/9 signaling pathway and inhibition by HCQ derivatives.
References
- 1. medrxiv.org [medrxiv.org]
- 2. pfli.org [pfli.org]
- 3. In vitro testing of combined hydroxychloroquine and azithromycin on SARS-CoV-2 shows synergistic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 7. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Hydroxychloroquine in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Hydroxychloroquine in preclinical animal models of rheumatoid arthritis (RA). The information compiled herein, based on available scientific literature, details the efficacy, mechanism of action, and experimental protocols for evaluating this compound in models that mimic human RA. While specific data for the (S)-enantiomer is limited in publicly available research, data for racemic hydroxychloroquine (HCQ) is presented as a surrogate, given its widespread use and relevance.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Animal models, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are crucial for understanding the pathophysiology of RA and for the preclinical evaluation of novel therapeutics.[1] Hydroxychloroquine (HCQ), a well-established disease-modifying antirheumatic drug (DMARD), is a racemic mixture of (R)- and (S)-enantiomers.[2] Although the pharmacological activity is often attributed to the mixture, investigating the specific properties of each enantiomer, such as this compound, is an area of growing interest for potentially improving the therapeutic index.
Mechanism of Action
Hydroxychloroquine exerts its anti-inflammatory and immunomodulatory effects through multiple mechanisms.[3][4] A primary mode of action is the accumulation in acidic intracellular compartments, such as lysosomes and endosomes, leading to an increase in their pH.[1][5] This alteration interferes with several cellular processes critical to the autoimmune response in RA:
-
Inhibition of Antigen Presentation: By increasing the pH of lysosomes, HCQ inhibits the degradation of proteins and the subsequent loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs).[1] This leads to a downregulation of the activation of CD4+ T cells, a key driver of RA pathogenesis.[1]
-
Modulation of Toll-Like Receptor (TLR) Signaling: HCQ can interfere with the signaling of endosomal TLRs, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acid-containing immune complexes that contribute to inflammation in autoimmune diseases.[3][5] This interference reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[3][5]
-
Cytokine Production Inhibition: HCQ has been shown to inhibit the production of several key pro-inflammatory cytokines implicated in RA, including IL-1, IL-6, and TNF-α.[3][6]
Efficacy in Animal Models of Rheumatoid Arthritis
Studies utilizing the collagen-induced arthritis (CIA) mouse model and the adjuvant-induced arthritis (AIA) rat model have demonstrated the therapeutic potential of hydroxychloroquine.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares many immunological and pathological features with human RA. In a study utilizing the CIA mouse model, daily oral administration of racemic hydroxychloroquine was shown to suppress the incidence and severity of arthritis.[7] Treatment with HCQ resulted in reduced clinical arthritis scores and ameliorated cartilage and bone destruction.[8]
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model in rats is another common model for studying chronic inflammation. Research has shown that treatment with hydroxychloroquine can effectively reduce paw edema, a key indicator of inflammation in this model.[9] Furthermore, HCQ treatment has been associated with a reduction in serum levels of pro-inflammatory markers such as TNF-α.[9]
Quantitative Data Summary
Table 1: Effect of Racemic Hydroxychloroquine on Arthritis Severity in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dosage | Administration Route | Duration | Mean Arthritis Score (Day 54) | Reduction in Cartilage Erosion and Bone Destruction | Reference |
| CIA Control | Vehicle (Saline) | Gavage | 54 days | High | - | [8] |
| Racemic HCQ | 80 mg/kg/day | Gavage | 54 days | Significantly Reduced | Relieved | [8] |
Table 2: Effect of Racemic Hydroxychloroquine on Inflammatory Markers in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Paw Edema Reduction | Serum TNF-α Levels | Reference |
| AIA Control | - | Elevated | [9] |
| Racemic HCQ | Significant Reduction | Notably Restored | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound in RA animal models.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion (Primary Immunization): Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C. Emulsify the collagen solution with an equal volume of CFA to a final concentration of 1 mg/mL of collagen.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a collagen emulsion as in step 1, but use IFA instead of CFA. Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
Monitoring of Arthritis: Beginning on day 21, visually inspect the paws of the mice for signs of arthritis (redness and swelling) three times per week.
-
Arthritis Scoring: Score the severity of arthritis for each paw on a scale of 0-4, where 0 = no signs of arthritis, 1 = swelling and/or redness of one joint, 2 = swelling and/or redness of more than one joint, 3 = severe swelling of the entire paw, and 4 = ankylosis and deformity. The maximum score per mouse is 16.
Protocol 2: this compound Administration by Oral Gavage
Materials:
-
This compound sulfate
-
Vehicle (e.g., sterile saline or water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound sulfate in the chosen vehicle to the desired concentration (e.g., for an 80 mg/kg dose in a 25g mouse receiving 200 µL, the concentration would be 10 mg/mL). Ensure the solution is homogenous.
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and straighten its neck and body.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the esophagus, slowly administer the prepared this compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Assessment of Paw Volume
Materials:
-
Plethysmometer
Procedure:
-
Calibrate the plethysmometer according to the manufacturer's instructions.
-
Gently dip the mouse's hind paw into the measuring chamber of the plethysmometer up to a defined anatomical mark (e.g., the lateral malleolus).
-
Record the volume displacement, which corresponds to the paw volume.
-
Repeat the measurement for each hind paw. Measurements are typically taken at regular intervals throughout the study to monitor the progression of inflammation.
Protocol 4: Quantification of Serum Cytokines
Materials:
-
Blood collection tubes (e.g., with EDTA or serum separators)
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Blood Collection: At the end of the study (or at specified time points), collect blood from the mice via cardiac puncture or another approved method.
-
Serum/Plasma Preparation: Allow the blood to clot at room temperature (for serum) or keep on ice (for plasma) and then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Cytokine Quantification: Use commercial ELISA kits to measure the concentrations of TNF-α, IL-6, and other relevant cytokines in the collected serum or plasma, following the manufacturer's instructions.
Visualizations
Signaling Pathway of Hydroxychloroquine in Rheumatoid Arthritis
Caption: Mechanism of action of this compound in an antigen-presenting cell.
Experimental Workflow for Evaluating this compound in the CIA Model
Caption: Experimental workflow for testing this compound in a CIA mouse model.
References
- 1. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine inhibits the PI3K/AKT pathway in synovial fibroblasts of rheumatoid arthritis and alleviates collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdpomf.com [sdpomf.com]
- 4. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel function of hydroxychloroquine: Down regulation of T follicular helper cells in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Comparison of individual and combination treatments with naproxen, prednisolone and hydroxychloroquine to treat Complete Freund's Adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antiviral Activity Assay for (S)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Hydroxychloroquine is the (S)-enantiomer of hydroxychloroquine, a drug historically used for the treatment of malaria and certain autoimmune diseases.[1][2] Interest in the antiviral properties of hydroxychloroquine and its individual enantiomers has been notable, particularly in the context of SARS-CoV-2.[1][2] In vitro studies are crucial for elucidating the specific antiviral activity and mechanisms of action of compounds like this compound. These application notes provide a summary of its in vitro antiviral activity, relevant protocols for its evaluation, and an overview of its proposed mechanisms of action.
Data Presentation: In Vitro Antiviral Activity against SARS-CoV-2
The following table summarizes the quantitative data from in vitro studies evaluating the antiviral activity of this compound and related compounds against SARS-CoV-2.
| Compound | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Vero E6 | CPE | ~1.53 | >20 | >13 | [1] |
| (R)-Hydroxychloroquine | Vero E6 | CPE | ~2.45 | >20 | >8.2 | [1][3] |
| Racemic Hydroxychloroquine | Vero | CPE | 0.72 (48h) | >100 | >138 | [4][5] |
| (R)-Hydroxychloroquine | Vero | CPE | 3.05 | Not Reported | Not Reported | [6][7][8] |
| (S)-Chloroquine | Vero E6 | CPE | ~1.51 | >20 | >13.2 | [1] |
| (R)-Chloroquine | Vero E6 | CPE | ~1.98 | >20 | >10.1 | [1][3] |
| Chloroquine | Vero | CPE | 5.47 (48h) | >100 | >18.2 | [4][5] |
*EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. *CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells. *Selectivity Index (SI) = CC50/EC50
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a common method to evaluate the ability of this compound to inhibit the virus-induced cytopathic effect in a susceptible cell line.
1. Materials and Reagents:
-
This compound sulfate
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
SARS-CoV-2 (or other target virus)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer)
-
Biosafety Level 3 (BSL-3) facility for work with live virus
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the 96-well plates with 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for the assay.
-
Remove the culture medium from the 96-well plates and add the diluted this compound to the respective wells. Include wells with untreated cells (cell control) and wells that will only receive the virus (virus control).
4. Virus Infection:
-
Dilute the virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.05.[3]
-
Add the virus suspension to all wells except for the cell control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 24-72 hours).
5. Quantification of Cytopathic Effect:
-
After the incubation period, observe the cells under a microscope for visible signs of CPE.
-
Quantify cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Read the plates using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration of this compound compared to the virus control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Similarly, determine the CC50 value from a parallel assay without virus infection.
Visualizations
Experimental Workflow
Caption: Workflow for CPE Inhibition Assay.
Proposed Antiviral Mechanism of this compound
This compound is thought to exert its antiviral effects through multiple mechanisms, primarily targeting the early stages of viral infection.
-
Inhibition of Viral Entry: One of the main proposed mechanisms is the impairment of viral entry into the host cell.[10] this compound, as a weak base, accumulates in acidic intracellular organelles like endosomes.[11] This leads to an increase in the endosomal pH, which can inhibit the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm.[10][11]
-
Interference with ACE2 Glycosylation: Another proposed mechanism involves the interference with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is used by some viruses, including SARS-CoV-2, for cell entry.[10][12] By altering the glycosylation of ACE2, this compound may reduce the binding affinity between the viral spike protein and the receptor, thereby hindering viral attachment and entry.[10][12]
-
Immunomodulatory Effects: Beyond its direct antiviral actions, hydroxychloroquine is known for its immunomodulatory properties. It can interfere with Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of viral nucleic acids and the subsequent induction of inflammatory responses.[2][9] By modulating these pathways, it may temper the excessive inflammatory response, or "cytokine storm," associated with severe viral infections.[4]
Caption: Proposed Mechanisms of (S)-HCQ.
Conclusion
The in vitro evaluation of this compound has demonstrated its antiviral activity, particularly against SARS-CoV-2. The provided protocols and data serve as a foundational resource for researchers engaged in the study of this compound. Further investigations into its specific mechanisms of action and its efficacy against a broader range of viruses are warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine [frontiersin.org]
- 10. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine and hydroxychloroquine as ACE2 blockers to inhibit viropexis of 2019-nCoV Spike pseudotyped virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Autophagy Flux with (S)-Hydroxychloroquine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. "Autophagic flux" refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[1][2]
Measuring autophagic flux is more informative than assessing the static number of autophagosomes, as an accumulation of these vesicles can indicate either an induction of autophagy or a blockage in the degradation pathway.[2][3] (S)-Hydroxychloroquine (HCQ), a derivative of chloroquine (CQ), is a widely used agent to study and inhibit autophagy.[1][4] It acts as a late-stage autophagy inhibitor. HCQ is a lysosomotropic agent that accumulates in lysosomes, increasing the lysosomal pH.[5] This disruption of the acidic environment inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes to form autolysosomes.[1][4][6] This blockade leads to the accumulation of autophagosomes and autophagy-related proteins like LC3-II and p62/SQSTM1, which can be quantified to measure the rate of autophagic flux.[6][7]
These application notes provide detailed protocols for measuring autophagy flux in vitro using this compound, focusing on western blot analysis of LC3-II and p62, and fluorescence microscopy of tandem-tagged LC3.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the mammalian autophagy pathway and highlights the step at which this compound exerts its inhibitory effect.
Caption: The autophagy pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Summary
The effective concentration and duration of this compound treatment can vary between cell lines. Optimization is recommended. The tables below provide a summary of typical conditions and expected outcomes based on published data.
Table 1: this compound Treatment Parameters for In Vitro Autophagy Flux Assays
| Parameter | Cell Line Example | Concentration Range (µM) | Duration (hours) | Reference(s) |
| Dose-Response | Bladder Cancer (5637, T24) | 12.5 - 50 | 24 | [7] |
| Cervical Cancer (SiHa) | 20 | 6 - 24 | [8] | |
| Cholangiocarcinoma (HuCCT-1) | IC50 (168.4) | 24 | [9] | |
| Time-Course | Bladder Cancer (T24) | 25 | 24, 48, 72 | [6][7] |
| U2OS | 50 | 24 | [1] | |
| Flux Measurement | HeLa | 50 | 18 | [10] |
| Cardiac Myocytes | 1 - 8 | 2 | [11] |
Table 2: Expected Quantitative Changes in Autophagy Markers Following this compound Treatment
| Assay | Marker | Expected Change with HCQ | Rationale | Reference(s) |
| Western Blot | LC3-II / LC3-I Ratio | Increase | Blocked degradation of autophagosomes leads to LC3-II accumulation. | [9] |
| p62/SQSTM1 | Increase | p62 is degraded in autolysosomes; its accumulation indicates blocked flux. | [6][9] | |
| mRFP-GFP-LC3 | Yellow Puncta (GFP+/RFP+) | Increase | Accumulation of non-acidified autophagosomes. | [1][4][12] |
| Red Puncta (GFP-/RFP+) | No change or decrease | Impaired fusion with lysosomes prevents the formation of acidic autolysosomes, thus quenching the GFP signal. | [1][4][12] |
Experimental Workflow
The general workflow for conducting an autophagy flux experiment involves treating cells with an autophagy-inducing agent in the presence or absence of this compound, followed by analysis of key autophagy markers.
Caption: General workflow for measuring autophagic flux using this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for LC3-II and p62/SQSTM1
This protocol details the detection of LC3-II and p62 accumulation as a measure of autophagic flux. The difference in the amount of LC3-II in the presence and absence of HCQ represents the amount of LC3-II that would have been degraded, which is a measure of the flux.[13]
Materials:
-
Cell culture reagents
-
This compound sulfate (HCQ)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare four treatment groups:
-
Treat cells for a predetermined time (e.g., 4-24 hours). A 2-4 hour treatment with the inhibitor is often sufficient to assess flux.[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2500) for 1 hour at room temperature.[9]
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Quantification: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without HCQ.
Protocol 2: mRFP-GFP-LC3 Fluorescence Microscopy
This method uses a tandem fluorescent-tagged LC3 protein to differentiate between autophagosomes and autolysosomes, providing a more direct visualization of flux.[12] In autophagosomes (neutral pH), both GFP and mRFP fluoresce, appearing yellow. Upon fusion with lysosomes (acidic pH), the GFP signal is quenched while the mRFP signal persists, appearing red.[2][12] HCQ treatment blocks this transition, leading to an accumulation of yellow puncta.[1]
Caption: Principle of the mRFP-GFP-LC3 autophagy flux reporter assay.
Materials:
-
Cells stably or transiently expressing mRFP-GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound (HCQ)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed mRFP-GFP-LC3 expressing cells onto glass-bottom dishes or coverslips.
-
Treatment:
-
Apply treatments as described in Protocol 1 (Control, Inducer, HCQ, Inducer + HCQ).
-
Incubate for the desired duration.
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash twice with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope.
-
Capture images in the green (GFP), red (mRFP), and blue (DAPI/Hoechst) channels.
-
-
Image Analysis:
-
For each condition, count the number of yellow (GFP and mRFP colocalized) and red-only (mRFP only) puncta per cell in a significant number of cells (e.g., >50 cells per condition).
-
An increase in yellow puncta in HCQ-treated cells compared to control indicates an accumulation of autophagosomes and thus represents the autophagic flux.
-
A decrease or lack of increase in red puncta upon HCQ treatment confirms the blockade of autophagosome-lysosome fusion.[1]
-
Data Interpretation
-
Increased LC3-II and p62 with HCQ: If a treatment condition (e.g., a novel drug) shows low levels of LC3-II and p62, it could mean either that autophagy is not induced or that autophagy is induced and flux is high. By adding HCQ, if LC3-II and p62 levels then markedly increase, it confirms that the flux was indeed high.[3]
-
No Change with HCQ: If a treatment already causes high levels of LC3-II and p62, and the addition of HCQ causes no further increase, it suggests that the treatment itself is blocking the late stages of autophagy, similar to HCQ.[3]
-
Microscopy Analysis: A treatment that induces autophagy will increase both yellow and red puncta. The subsequent addition of HCQ will cause a further increase in yellow puncta but prevent the formation of red puncta, confirming that the initial increase in red puncta was due to active flux.[1][12]
References
- 1. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 6. Chloroquine and hydroxychloroquine inhibit bladder cancer cell growth by targeting basal autophagy and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 10. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 11. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
Application Note: Unveiling (S)-Hydroxychloroquine Resistance Mechanisms Through CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Hydroxychloroquine (HCQ), a derivative of chloroquine, is a widely used therapeutic for autoimmune diseases and malaria.[1] Its potential as an anti-cancer agent, primarily due to its role in autophagy inhibition, has garnered significant interest.[1][2] However, the development of resistance to HCQ presents a substantial clinical challenge. Understanding the genetic drivers of HCQ resistance is paramount for developing effective combinatorial therapies and identifying patient populations likely to respond to treatment. This application note details the use of genome-wide CRISPR-Cas9 loss-of-function screens to identify and validate genes whose knockout confers resistance to this compound.
Key Resistance Pathways Identified
A pivotal genome-wide CRISPR-Cas9 screen conducted in OVCAR3 ovarian cancer and CCL218 colorectal cancer cell lines identified that transcriptional plasticity, rather than direct modulation of autophagy, is the primary mechanism for acquired HCQ resistance.[1][2] The screen revealed that the knockout of genes involved in several key pathways sensitized cells to HCQ treatment, indicating that the upregulation of these pathways is crucial for cell survival in the presence of the drug. The primary pathways implicated in HCQ resistance are:
-
Glycolysis: Cancer cells often exhibit increased reliance on aerobic glycolysis (the Warburg effect). The screen identified that the knockout of key glycolytic enzymes, such as Enolase 2 (ENO2) and Pyruvate Dehydrogenase Kinase 3 (PDK3), sensitized cancer cells to HCQ, suggesting that resistant cells upregulate glycolysis to survive.[2]
-
Exocytosis: The process of transporting molecules out of the cell via vesicles was identified as another critical pathway.[1][2] HCQ is known to disrupt the Golgi apparatus, and it is hypothesized that cancer cells may compensate by upregulating exocytosis.[2]
-
Chromosome Condensation and Segregation: Genes involved in the proper separation of chromosomes during mitosis were also identified as significant.[1][2] The knockout of such genes, including NEK2, led to increased sensitivity to HCQ. This suggests that HCQ may induce mitotic stress, which resistant cells overcome by enhancing their chromosome segregation machinery.[2]
Summary of Quantitative Data
The following tables summarize representative quantitative data from a genome-wide CRISPR-Cas9 screen for this compound resistance. The data is based on the findings from the study by Gifford et al., 2024, which utilized the MAGeCK analysis tool to identify hit genes. A lower beta score indicates that the knockout of the gene sensitizes the cells to HCQ, while a higher beta score indicates resistance.
Table 1: Top Genes Conferring Sensitivity to this compound (Sensitizing Hits)
| Gene Symbol | Description | OVCAR3 Beta Score | OVCAR3 p-value | CCL218 Beta Score | CCL218 p-value |
| Shared Hits | |||||
| NEK2 | NIMA Related Kinase 2 | -0.85 | < 0.001 | -0.79 | < 0.001 |
| ENO2 | Enolase 2 | -0.78 | < 0.001 | -0.72 | < 0.001 |
| PDK3 | Pyruvate Dehydrogenase Kinase 3 | -0.71 | < 0.001 | -0.65 | < 0.001 |
| OVCAR3 Specific | |||||
| KIF11 | Kinesin Family Member 11 | -0.82 | < 0.001 | N/A | N/A |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -0.80 | < 0.001 | N/A | N/A |
| CCL218 Specific | |||||
| RAB11A | RAB11A, Member RAS Oncogene Family | N/A | N/A | -0.75 | < 0.001 |
| SNAP23 | Synaptosome Associated Protein 23 | N/A | N/A | -0.70 | < 0.001 |
Table 2: Top Genes Conferring Resistance to this compound (Resistance Hits)
| Gene Symbol | Description | OVCAR3 Beta Score | OVCAR3 p-value | CCL218 Beta Score | CCL218 p-value |
| Shared Hits | |||||
| TP53 | Tumor Protein P53 | 0.65 | < 0.01 | 0.58 | < 0.01 |
| ATM | ATM Serine/Threonine Kinase | 0.61 | < 0.01 | 0.55 | < 0.01 |
| OVCAR3 Specific | |||||
| BRCA1 | BRCA1 DNA Repair Associated | 0.68 | < 0.01 | N/A | N/A |
| CCL218 Specific | |||||
| KEAP1 | Kelch Like ECH Associated Protein 1 | N/A | N/A | 0.62 | < 0.01 |
Visualizations
The following diagrams illustrate the key resistance pathways and the general workflow of the CRISPR-Cas9 screening process.
Caption: CRISPR-Cas9 screening workflow.
References
Application Notes and Protocols: Live-cell Imaging of Lysosomal Dynamics with (S)-Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Hydroxychloroquine (HCQ), a derivative of chloroquine, is a lysosomotropic agent that accumulates within lysosomes, leading to a cascade of cellular effects.[1][2][3] Its primary mechanism of action involves increasing the lysosomal pH, which in turn inhibits the activity of acid-dependent lysosomal hydrolases.[1][2] This disruption of lysosomal function has significant implications for cellular processes such as autophagy, antigen presentation, and signaling pathways, making HCQ a valuable tool in cell biology research and a therapeutic agent for various diseases.[1][2] Live-cell imaging provides a powerful approach to visualize and quantify the dynamic changes in lysosomal properties and functions in response to HCQ treatment in real-time.
Mechanism of Action of this compound on Lysosomes
This compound is a weak base that can freely diffuse across cellular membranes in its neutral state. Upon entering the acidic environment of the lysosome, it becomes protonated and trapped, leading to its accumulation.[3] This sequestration of protons raises the intralysosomal pH, a process known as lysosomal de-acidification.[4] The consequences of this pH increase are manifold:
-
Inhibition of Lysosomal Enzymes: Most lysosomal hydrolases are optimally active at an acidic pH. The elevation of lysosomal pH by HCQ leads to their inactivation, impairing the degradation of macromolecules.[1]
-
Autophagy Inhibition: The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in the autophagic process. HCQ can block this fusion, leading to an accumulation of autophagosomes.[2][5] It also inhibits the degradation of cargo within the autolysosome due to enzyme inactivation.[5]
-
Disruption of Antigen Presentation: Antigen-presenting cells require lysosomal processing of antigens to present them via MHC class II molecules. By impairing this process, HCQ exerts immunomodulatory effects.[2]
-
Induction of Lysosomal Biogenesis: Prolonged treatment with HCQ can lead to a cellular response to clear the dysfunctional lysosomes, which includes the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[3][6] This can result in an increase in the number and size of lysosomes.[3]
Quantitative Data on this compound Effects
The following tables summarize quantitative data from studies investigating the effects of hydroxychloroquine on lysosomes.
Table 1: Effect of Hydroxychloroquine on Lysosomal Size and Accumulation
| Cell Line | HCQ Concentration | Treatment Duration | Observed Effect | Fold Increase (approx.) | Reference |
| Human Breast Cancer | 10 µM | 24 hours | Increase in lysosome-positive area per nucleus | 1.59 to 14.93 | [3] |
| Human Breast Cancer | 10 µM | 24 hours | Increase in lysosomal burden | 5.90 (average) | [3] |
Table 2: Intracellular and Lysosomal Concentrations of Hydroxychloroquine
| Cell Line | Treatment Condition | Intracellular HCQ Concentration (µM) | Lysosomal HCQ Concentration (µM) | Reference |
| B16F10 | 100 µM Free HCQ (in vitro) | - | - | [7] |
| B16F10 | 100 µM HCQ/Lip-TR at pH 6.5 (in vitro) | - | - | [7] |
| B16F10 | Free HCQ (in vivo) | - | - | [7] |
| B16F10 | HCQ/Lip-TR (in vivo) | - | - | [7] |
Note: Specific concentration values were not provided in the search result abstracts for direct comparison in this table.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal pH Changes with a Fluorescent Dye
This protocol describes the use of a pH-sensitive fluorescent dye, such as LysoTracker Red DND-99, to monitor the this compound-induced changes in lysosomal pH in real-time.
Materials:
-
Mammalian cells of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or plates
-
LysoTracker Red DND-99 (or other suitable lysosomotropic pH-sensitive dye)
-
This compound sulfate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for the chosen dye.
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading:
-
Prepare a working solution of LysoTracker Red DND-99 in pre-warmed complete culture medium. The final concentration typically ranges from 50-100 nM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the LysoTracker-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
-
Cell Washing:
-
Remove the dye-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Image Acquisition (Baseline):
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 10 minutes.
-
Acquire initial images of the lysosomes to establish a baseline fluorescence intensity.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add the this compound stock solution directly to the medium in the imaging dish to achieve the desired final concentration (e.g., 10-50 µM).
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse images of the same field of view at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-24 hours).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the LysoTracker-labeled puncta (lysosomes) over time. A decrease in fluorescence intensity of certain dyes can indicate an increase in lysosomal pH.
-
Measure changes in the size and number of lysosomes.
-
Protocol 2: Monitoring Autophagy Flux with a Tandem Fluorescent Reporter
This protocol uses a tandem fluorescent-tagged LC3B (e.g., mRFP-GFP-LC3) to monitor the effect of this compound on autophagic flux. The GFP signal is quenched in the acidic environment of the autolysosome, while the RFP signal persists. HCQ's neutralization of lysosomal pH will prevent GFP quenching.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Plasmid encoding mRFP-GFP-LC3
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound sulfate
-
Live-cell imaging microscope with environmental control and filter sets for GFP and RFP.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes.
-
On the following day, transfect the cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow the cells to express the construct for 24-48 hours.
-
-
Image Acquisition (Baseline):
-
Place the dish on the microscope stage.
-
Identify cells expressing the tandem reporter and acquire baseline images in both GFP and RFP channels. Autophagosomes will appear as yellow puncta (GFP+RFP+), while autolysosomes will be red puncta (GFP-RFP+).
-
-
This compound Treatment:
-
Add this compound to the culture medium to the desired final concentration.
-
-
Time-Lapse Imaging:
-
Acquire images in both channels at regular intervals.
-
-
Data Analysis:
-
Observe the accumulation of yellow (GFP+RFP+) puncta in HCQ-treated cells, indicating a blockage of autolysosome formation or maturation due to the neutralization of lysosomal pH.
-
Quantify the number of yellow and red puncta per cell over time to measure the inhibition of autophagic flux.
-
Visualizations
Caption: Mechanism of this compound action on the lysosome.
Caption: Experimental workflow for live-cell imaging of lysosomal dynamics.
References
- 1. What is the mechanism of Hydroxychloroquine Sulfate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of Hydroxychloroquine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of hydroxychloroquine (HCQ) enantiomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Question: Why am I seeing poor or no resolution between the R(-) and S(+) hydroxychloroquine enantiomers?
Answer: Poor or no resolution is a common issue in chiral separations. The primary cause is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition.
-
Incorrect Column Selection: Hydroxychloroquine is a basic molecule, and not all chiral columns are suitable for its separation. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD-H, CHIRAL ART Amylose-SA, Enantiocel C2-5), are frequently successful.[1][2][3] Reversed-phase chiral columns have generally been found to be unsuitable for separating HCQ enantiomers.[4]
-
Mobile Phase Composition: The ratio of solvents in the mobile phase is critical. For normal-phase separations (e.g., using a Chiralpak AD-H column), the proportion of the polar modifier (like isopropanol or ethanol) in the non-polar solvent (like n-hexane) must be carefully optimized. Decreasing the amount of isopropanol can prolong retention and improve separation, but a balance must be struck to ensure reasonable analysis times.[2][4]
-
Missing or Incorrect Additive: Basic additives are crucial for separating basic compounds like HCQ. They improve peak shape and can enhance enantioselectivity by minimizing undesirable interactions with the stationary phase. Diethylamine (DEA) or triethylamine (TEA) are commonly used.[2][5] The concentration of the additive should be optimized; for example, with a Chiralpak AD-H column, increasing DEA concentration up to 0.5% in the mobile phase has been shown to improve resolution.[2]
-
Alternative Method: If normal-phase CSPs are unsuccessful, consider a reversed-phase column (e.g., C18) with a chiral mobile phase additive (CMPA), such as carboxymethyl-β-cyclodextrin (CM-β-CD).[5]
Question: My peaks are tailing or showing significant asymmetry. How can I fix this?
Answer: Peak tailing is typically caused by secondary interactions between the basic analyte and acidic sites on the silica gel support of the column.
-
Use a Basic Additive: The most effective solution is to add a basic modifier to the mobile phase. Diethylamine (DEA) or Triethylamine (TEA) are commonly used to mask the acidic silanol groups on the silica surface, leading to more symmetrical peaks.[2][5] An optimized concentration, often between 0.1% and 0.5%, is recommended.[2][3]
-
Sample Preparation: For preparative separations, converting the hydroxychloroquine sulfate salt to its free base form before injection can lead to better performance and prevent issues related to the salt's interaction with the column.[3]
-
Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the basic additive. Inconsistent equilibration can lead to variable peak shapes.
Question: My retention times are drifting and not reproducible. What is the cause?
Answer: Retention time instability can invalidate quantitative analysis. Several factors can contribute to this issue.
-
Temperature Fluctuations: Column temperature is a critical parameter. Even minor changes in ambient temperature can affect retention times. Using a thermostatically controlled column oven is essential for reproducibility.[2] Studies have shown that the separation of HCQ is a thermodynamically driven process, making temperature control vital.[5]
-
Mobile Phase Instability: In normal-phase chromatography, the mobile phase composition can change over time due to the evaporation of the more volatile solvent (e.g., n-hexane). Always use freshly prepared mobile phase and keep the solvent reservoir covered.
-
Column Equilibration: The column must be fully equilibrated between injections and after any change in mobile phase composition. Isocratic separations, common in chiral methods, can sometimes allow strongly retained sample components to build up, affecting subsequent injections—a phenomenon known as an "additive memory effect".[6] A periodic column wash may be necessary.
Question: I am not getting a stable baseline. What are the potential sources of baseline noise or drift?
Answer: An unstable baseline can be caused by the mobile phase, the detector, or the HPLC system itself.
-
Mobile Phase Outgassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.
-
Contaminated Solvents: Use high-purity, HPLC-grade solvents. Impurities in the mobile phase or additives can create baseline noise.
-
Detector Lamp: An aging detector lamp (e.g., UV lamp) can cause baseline drift and noise. Check the lamp's energy output and replace it if necessary.
-
Leaks: Check the system for any leaks, as these can cause pressure fluctuations and an unstable baseline.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for separating hydroxychloroquine enantiomers?
There is no single "best" column, but polysaccharide-based chiral stationary phases (CSPs) are the most widely and successfully used. These columns have natural polymers of glucose (cellulose or amylose) with derivatives coated or immobilized on a silica support.[7]
-
Amylose-Based Columns: Columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRAL ART Amylose-SA are very effective in normal-phase mode.[1][2]
-
Cellulose-Based Columns: Cellulose-derivatized columns such as Enantiocel C2-5 have demonstrated excellent resolution, particularly for preparative separations using supercritical fluid chromatography (SFC).[3]
-
Protein-Based Columns: Columns like the Chiral-AGP, which uses alpha-1-acid glycoprotein, have been used in reversed-phase mode but may offer less flexibility than polysaccharide CSPs.[3][8]
Q2: How do I select and optimize the mobile phase?
The choice of mobile phase depends on the separation mode (normal-phase, reversed-phase, or SFC).
-
Normal-Phase: This is the most common mode. A typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol. A basic additive like diethylamine (DEA) is essential.[2][9] Optimization involves adjusting the ratio of the polar modifier (e.g., n-hexane:isopropanol from 90:10 to 93:7) and the concentration of the basic additive (e.g., 0.1% to 0.5% DEA).[2][4]
-
Reversed-Phase (with Chiral Mobile Phase Additive): This approach uses a standard achiral column (like C18) and adds a chiral selector to the mobile phase. For HCQ, carboxymethyl-β-cyclodextrin (CM-β-CD) has proven effective.[5] The mobile phase also contains organic solvents (methanol, acetonitrile) and a basic additive (triethylamine) to reduce peak tailing.[5]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the main mobile phase component, with a co-solvent like methanol. A basic additive (DEA) is also required. SFC is highly efficient and scalable for preparative work.[3]
Q3: What is the typical elution order for the R and S enantiomers of hydroxychloroquine?
The elution order can vary depending on the specific chiral stationary phase and chromatographic conditions used. Therefore, it should always be confirmed by analyzing pure enantiomer standards if available.
-
On a CHIRAL ART Amylose-SA column with a mobile phase of methyl tertiary‐butyl ether–ethanol–diethylamine (90:10:0.1), R-HCQ elutes before S-HCQ .[1]
-
On an Enantiocel C2-5 column in SFC mode, S(+) HCQ elutes before R(-) HCQ .[3]
-
In one reported method using a normal phase system (n-hexane/isopropanol/diethylamine), S-HCQ eluted before R-HCQ .[9]
Q4: What are the recommended sample preparation steps?
-
Dissolving the Sample: Prepare stock solutions of HCQ in a solvent compatible with the mobile phase, such as methanol or the mobile phase itself.[1]
-
For Biological Samples: Analysis from plasma may require a protein precipitation step followed by extraction.[2]
-
Salt to Free Base Conversion: For preparative scale separations, especially with SFC, it is highly recommended to convert the HCQ sulfate salt to the free base. This can be done by dissolving the salt in water, adding a base like diethylamine, and extracting the free base into an organic solvent like dichloromethane.[3]
Data Presentation: Summary of Experimental Conditions
The following tables summarize quantitative data from various successful separation methods.
Table 1: Normal-Phase HPLC Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm)[2] | CHIRAL ART Amylose-SA (250 x 4.6 mm)[1] | Not Specified[9] |
| Mobile Phase | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA | Methyl tertiary‐butyl ether:ethanol:diethylamine (90:10:0.1) | n-hexane:isopropanol:diethylamine (85:15:0.1) |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[1] | 1.0 mL/min[9] |
| Temperature | 20 °C[2] | 25 °C[1] | 35 °C[9] |
| Detection | UV at 343 nm[2] | Not Specified | UV at 254 nm[9] |
| Elution Order | Not Specified | 1st: R-HCQ, 2nd: S-HCQ[1] | 1st: S-HCQ, 2nd: R-HCQ[9] |
Table 2: Reversed-Phase and SFC Conditions
| Parameter | Method 4 (RP-C18 with CMPA)[5] | Method 5 (RP-AGP)[8][10] | Method 6 (Preparative SFC)[3] |
|---|---|---|---|
| Column | ODS C18 (250 x 4.6 cm, 5 µm) | Chiral-AGP | Enantiocel C2-5 (25 x 3 cm) |
| Mobile Phase | Carboxymethyl-β-cyclodextrin, TEA, Methanol, Acetonitrile | 94% Buffer (0.05M NH₄H₂PO₄, 0.005M dihexylamine, pH 7.0), 5% Isopropanol, 1% Acetonitrile | 40% Methanol (with 0.1% DEA) in CO₂ |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 80 mL/min |
| Temperature | Not Specified | 35 °C[10] | Not Specified |
| Detection | UV at 332 nm | Fluorescence (Ex: 230nm, Em: 385nm)[8][10] | UV at 220 nm |
| Resolution (Rs) | 1.87 | 3.2 | 2.13 |
| Elution Order | Not Specified | 1st: S(+)-HCQ, 2nd: R(-)-HCQ[8] | 1st: S-HCQ, 2nd: R-HCQ |
Experimental Protocols
Protocol 1: Normal-Phase HPLC using Chiralpak AD-H Column [2]
-
System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Chiralpak AD-H (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a 93:7 (v/v) ratio. Add diethylamine (DEA) to the n-hexane to a final concentration of 0.5%. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Set the flow rate to 0.8 mL/min.
-
Maintain the column temperature at 20 °C.
-
Set the UV detection wavelength to 343 nm.
-
-
Sample Preparation: Dissolve the HCQ sample in a suitable solvent (e.g., isopropanol) to a known concentration.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: Preparative SFC using Enantiocel C2-5 Column [3]
-
System Preparation: Use a preparative Supercritical Fluid Chromatography (SFC) system.
-
Column: Enantiocel C2-5 (25 cm x 3 cm).
-
Sample Preparation (Free Base Conversion):
-
Dissolve hydroxychloroquine sulfate in water.
-
Add diethylamine to basify the solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate to yield the HCQ free base as an oil.
-
-
Chromatographic Conditions:
-
Mobile Phase: 40% Methanol (containing 0.1% DEA) as a co-solvent in supercritical CO₂.
-
Flow Rate: 80 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis and Collection: Dissolve the HCQ free base in the mobile phase for injection. Perform stacked injections to maximize throughput. Collect the fractions corresponding to the two separated enantiomer peaks.
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Overcoming common problems in stereoselective synthesis of hydroxychloroquine
Welcome to the technical support center for the stereoselective synthesis of hydroxychloroquine (HCQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of enantiomerically pure hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective synthesis of hydroxychloroquine?
A1: The two main strategies for obtaining enantiomerically pure hydroxychloroquine are:
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer. However, there are no widely published, scalable asymmetric syntheses for HCQ to date.
-
Chiral Resolution: This is the most common approach. It involves synthesizing a racemic mixture of hydroxychloroquine or a key intermediate and then separating the enantiomers. Common methods for chiral resolution include:
-
Diastereomeric Salt Formation: Reacting the racemic amine intermediate with a chiral acid (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid) to form diastereomeric salts that can be separated by crystallization.[1]
-
Chiral Chromatography: Using techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase to separate the enantiomers of the final product or a precursor.[2][3][4][5]
-
Q2: Which enantiomer of hydroxychloroquine is generally considered more active or less toxic?
A2: Studies have suggested that the enantiomers of hydroxychloroquine may have different pharmacological and toxicological profiles. For instance, some research indicates that (R)-hydroxychloroquine exhibits higher antiviral activity against SARS-CoV-2 in vitro and lower acute toxicity in mice compared to the (S)-enantiomer and the racemic mixture.[1][6] Another study pointed out that the (R)-enantiomer tends to accumulate in ocular tissue, which could be linked to retinopathy, a known side effect of long-term HCQ use.[7]
Q3: What are the critical intermediates in the synthesis of hydroxychloroquine?
A3: The synthesis of hydroxychloroquine typically involves the coupling of two key intermediates:
-
4,7-dichloroquinoline: This is the aromatic core of the molecule.
-
A chiral amino alcohol side chain: For the (R) and (S) enantiomers, these would be (R)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol and (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, respectively.
An alternative strategy involves the reductive amination of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with 7-chloroquinolin-4-amine.[8]
Troubleshooting Guides
Problem 1: Low Yield in the Coupling Reaction between 4,7-dichloroquinoline and the Chiral Side Chain
Possible Causes:
-
Suboptimal Reaction Temperature and Time: High temperatures over extended periods can lead to byproduct formation.[9]
-
Inefficient Base or Solvent System: The choice of base and solvent significantly impacts the reaction rate and yield.
-
Side Reactions: Formation of desmethylated hydroxychloroquine can occur under certain conditions.[8]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Instead of prolonged heating at 120-140°C, consider a slightly lower temperature range of 100-120°C.[9]
-
Time: Reaction times can be significantly reduced from 24-48 hours to 4-6 hours by using a high-pressure technique.[9]
-
Continuous Flow Chemistry: This modern approach can improve yields by over 50% compared to traditional batch processes and allows for better control over reaction parameters.[10][11]
-
-
Screen Solvents and Bases:
-
Consider a Protection-Deprotection Strategy: To minimize the formation of byproducts, a protection-deprotection strategy for the amine on the side chain can be employed, although this adds steps to the synthesis.[8]
Problem 2: Poor Separation of Enantiomers during Chiral Resolution
Possible Causes:
-
Incorrect Chiral Resolving Agent: The choice of chiral acid is crucial for efficient diastereomeric salt formation and crystallization.
-
Suboptimal Crystallization Conditions: Solvent, temperature, and cooling rate all affect the selective crystallization of the desired diastereomer.
-
Ineffective Chiral Chromatography Method: The column, mobile phase, and flow rate are critical parameters for achieving baseline separation in HPLC or SFC.[5]
Troubleshooting Steps:
-
Diastereomeric Salt Formation:
-
Chiral Acids: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid are commonly used to resolve the racemic amine intermediate.[1]
-
Solvent: 2-propanol is a reported solvent for the crystallization of the mandelate salts.[1]
-
Recrystallization: Multiple recrystallization steps may be necessary to achieve high enantiomeric excess (>99%).
-
-
Chiral Chromatography (HPLC/SFC):
-
Column Selection: Cellulose-derivatized columns, such as Enantiocel C2-5, have demonstrated good selectivity for HCQ enantiomers.[2]
-
Mobile Phase Optimization:
-
Sample Preparation: For preparative chromatography, it is important to convert the hydroxychloroquine salt to the free base before injection.[2][4]
-
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of Hydroxychloroquine
| Parameter | Batch Process[9] | Continuous Flow[10] | High-Pressure Method[9] |
| Reactants | 4,7-dichloroquinoline, Chiral Side Chain | 4,7-dichloroquinoline, Chiral Side Chain | 4,7-dichloroquinoline, Chiral Side Chain |
| Temperature | 120-130°C | Optimized per step | 100-120°C |
| Reaction Time | 20-48 hours | Significantly reduced | 4-6 hours |
| Pressure | Atmospheric | Varies | 10-20 bars |
| Yield | 46-80% | >80% (for key steps) | High |
Table 2: Chiral Separation of Hydroxychloroquine Enantiomers
| Method | Chiral Stationary Phase / Reagent | Mobile Phase / Solvent | Enantiomeric Excess | Reference |
| SFC | Enantiocel C2-5 | 40% Methanol (0.1% DEA)/CO₂ | >99% | [2] |
| HPLC | Chiralpak AD-H | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | Baseline separation | [12] |
| Diastereomeric Salt Formation | (R)-(-)-mandelic acid | 2-propanol | >99% (after recrystallization) | [1] |
| Diastereomeric Salt Formation | (S)-(+)-mandelic acid | 2-propanol | >99% (after recrystallization) | [1] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol using Mandelic Acid[1]
-
Dissolve the racemic amine in 2-propanol.
-
Add a solution of either (S)-(+)-mandelic acid (to isolate the (S)-amine) or (R)-(-)-mandelic acid (to isolate the (R)-amine) in 2-propanol.
-
Allow the mixture to crystallize. The less soluble diastereomeric salt will precipitate.
-
Filter the crystals and wash with cold 2-propanol.
-
Perform recrystallization from 2-propanol to improve enantiomeric purity.
-
To obtain the free chiral amine, treat the purified diastereomeric salt with a base, such as sodium hydroxide, and extract with an organic solvent (e.g., tert-butyl methyl ether).
-
Dry the organic layer and concentrate in vacuo to yield the enantiomerically pure amine.
Protocol 2: Synthesis of (R)- or (S)-Hydroxychloroquine[1]
-
In a reaction vessel, combine the enantiomerically pure amine (from Protocol 1), 4,7-dichloroquinoline, triethylamine (TEA), and potassium carbonate (K₂CO₃).
-
Heat the mixture to 135°C and stir for 24 hours.
-
After the reaction is complete, cool the mixture and purify the product using column chromatography to obtain the free base of hydroxychloroquine.
-
To form the sulfate salt, dissolve the purified free base in ethanol and add a solution of concentrated sulfuric acid in ethanol at 0°C.
-
Stir the mixture for 12 hours at room temperature.
-
Filter the resulting precipitate and wash with diethyl ether to yield the optically pure hydroxychloroquine sulfate as a white solid.
Protocol 3: Preparative Chiral SFC Separation of Racemic Hydroxychloroquine[2]
-
Prepare the Free Base: Dissolve hydroxychloroquine sulfate in water and add diethylamine. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over magnesium sulfate and concentrate in vacuo to obtain the free base as a pale yellow oil.
-
Chromatography:
-
Column: Enantiocel C2-5 (3 x 25 cm)
-
Mobile Phase: 40% methanol (containing 0.1% DEA) in CO₂
-
Flow Rate: 80 mL/min
-
Detection: 220 nm
-
-
Inject the free base onto the column and collect the fractions corresponding to the two enantiomers.
-
Analyze the collected fractions by analytical chiral SFC to confirm enantiomeric excess (>99%).
Visualizations
Caption: Workflow for obtaining an enantiopure amine intermediate via diastereomeric salt formation.
Caption: Final synthetic steps to produce enantiopure hydroxychloroquine sulfate.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissimilar effects of stereoisomers and racemic hydroxychloroquine on Ca2+ oscillations in human induced pluripotent stem cell‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral switches of chloroquine and hydroxychloroquine: potential drugs to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 10. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (S)-Hydroxychloroquine Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of (S)-Hydroxychloroquine (HCQ) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: Both acidic and alkaline conditions can promote degradation, although HCQ is generally found to be more stable in acidic to neutral pH.[1][2][3] Extreme pH, especially in the presence of heat, can accelerate hydrolysis.
-
Temperature: Higher temperatures accelerate the degradation process.[2][4] For optimal stability, storage at refrigerated temperatures (4°C or 5 ± 3°C) is recommended for suspensions.[5][6]
-
Light: this compound is sensitive to light. Exposure to UV light can lead to significant degradation, with one study noting approximately 15% loss within 40 hours under a 254 nm UV lamp.[2]
-
Oxidation: HCQ is highly susceptible to oxidation.[7] Contact with oxidizing agents, such as sodium hypochlorite, can cause rapid and extensive degradation.[2] Free radical-induced degradation is also a key pathway.[7]
-
Presence of other ions and substances: Certain ions and organic materials can influence the degradation rate. For instance, carbonate and bicarbonate ions can scavenge reactive species that would otherwise degrade HCQ.[3]
Q2: What are the known degradation pathways for this compound in aqueous solutions?
A2: this compound can degrade through several pathways, including:
-
Hydrolysis: This can occur under both acidic and basic conditions, leading to the cleavage of the ether or amine linkages.[4]
-
Oxidation: The nitrogen atoms in the quinoline ring and the side chain are susceptible to oxidation, potentially forming N-oxide impurities.[4][7]
-
Photolysis: Exposure to light can induce degradation, leading to various photoproducts.[7]
-
Free Radical-Induced Degradation: Reactions with free radicals, such as hydroxyl radicals (•OH) and hydrated electrons (e_aq⁻), are a significant degradation mechanism.[3][7] The degradation is reportedly faster with hydroxyl radicals.[7]
Q3: How can I prepare a stable aqueous formulation of this compound for my experiments?
A3: To enhance the stability of your this compound aqueous formulation, consider the following:
-
Use a suitable vehicle: For oral suspensions, commercially available suspending vehicles like SyrSpend® SF PH4, ORA-Plus®/ORA-Sweet®, or Medisca Oral Mix have been shown to maintain the stability of HCQ for extended periods (e.g., 60 to 90 days) at both refrigerated and room temperatures.[2][5][6]
-
Control the pH: Maintain the pH of the solution in a range where HCQ is most stable, generally acidic to neutral. The use of buffers can help maintain a stable pH.
-
Protect from light: Prepare and store the solution in amber or light-protecting containers to prevent photodegradation.[2]
-
Refrigerate: Store the solution at refrigerated temperatures (e.g., 4°C or 5 ± 3°C) to slow down the rate of degradation.[5][6]
-
Use antioxidants: While not explicitly detailed for extemporaneous preparations in the provided results, the susceptibility of HCQ to oxidation suggests that the inclusion of a suitable antioxidant could be beneficial, though this would require validation.
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions to minimize the impact of degradation on experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low assay values for HCQ concentration. | Degradation due to improper storage (light, temperature). | - Ensure solutions are stored in amber containers at recommended refrigerated temperatures.[2][5] - Prepare fresh solutions before use. |
| Oxidative degradation. | - De-gas solvents where appropriate. - Avoid introducing oxidizing agents into the formulation. | |
| Incorrect pH of the solution. | - Measure and adjust the pH of the aqueous solution to a slightly acidic or neutral range. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | - Perform forced degradation studies (acid, base, oxidation, light, heat) to tentatively identify the degradation peaks.[4][8] - Use a stability-indicating HPLC method to resolve the parent drug from its degradants.[8] |
| Precipitation or cloudiness in the solution. | Poor solubility of HCQ, especially the sulfate salt at certain concentrations and pH.[5] | - Consider using a co-solvent or a validated suspending vehicle for higher concentrations.[2][5] - Adjust the pH, as solubility can be pH-dependent. |
| Temperature-related precipitation. | - If stored at low temperatures, allow the solution to equilibrate to room temperature before use and check for re-dissolution. | |
| Discoloration of the solution. | Degradation of HCQ, potentially due to oxidation or photodegradation. | - Discard the solution. - Review storage conditions, ensuring protection from light and use of appropriate containers. |
Quantitative Stability Data
The following tables summarize quantitative data from various stability studies of Hydroxychloroquine in aqueous-based oral suspensions.
Table 1: Stability of HCQ Oral Suspensions Under Different Storage Conditions
| Formulation | Concentration | Storage Temperature | Duration | Remaining HCQ (%) | Reference |
| HCQ in SyrSpend® SF PH4 | 50 mg/mL | 5 ± 3 °C | 60 days | > 95% | [5] |
| HCQ in Medisca Oral Mix | 25 mg/mL | 4°C | 90 days | ~99.8% | [2] |
| HCQ in Medisca Oral Mix | 25 mg/mL | 25°C | 90 days | ~99.8% | [2] |
| HCQ in Medisca Oral Mix SF | 25 mg/mL | 4°C | 90 days | ~99.8% | [2] |
| HCQ in Medisca Oral Mix SF | 25 mg/mL | 25°C | 90 days | ~99.8% | [2] |
| HCQ in ORA-Plus®/ORA-Sweet® | 50 mg/mL | 4°C | 90 days | Stable | [6] |
| HCQ in ORA-Plus®/ORA-Sweet® | 50 mg/mL | 30°C | 90 days | Stable | [6] |
| HCQ in SyrSpend® SF PH4 | 50 mg/mL | 4°C | 90 days | Stable | [6] |
| HCQ in SyrSpend® SF PH4 | 50 mg/mL | 30°C | 60 days | Stable | [6] |
Table 2: Degradation of HCQ Under Forced Stress Conditions
| Stress Condition | Details | Degradation (%) | Reference |
| Basic Hydrolysis | 6.0 M NaOH at 70°C for 2.5 hours | ~15% | [2] |
| Oxidation | Diluted sodium hypochlorite | ~85% | [2] |
| Photodegradation | UVP shortwave (254 nm) UV lamp at 38 ± 2°C for 40 hours | ~15% | [2] |
| Acid Hydrolysis | 1.0 M HCl at 60°C for 30 min | Not specified, but degradation observed | [4] |
| Alkaline Hydrolysis | 1.0 N NaOH at 60°C for 30 min | Not specified, but degradation observed | [4] |
| Oxidative Degradation | 20% H₂O₂ at 60°C for 30 min | Not specified, but degradation observed | [4] |
| Thermal Degradation | 80°C for 6 hours | Not specified, but degradation observed | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is a composite based on several published methods for the analysis of HCQ in stability studies.[2][5][8][9][10]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Purospher® RP-18, 150 x 4.6 mm, 5 µm or Zorbax extended-C18, 250 x 4.6 mm, 5 µm).[2][5]
-
This compound sulfate reference standard.
-
HPLC grade acetonitrile, methanol, ammonium acetate, potassium dihydrogen phosphate, and orthophosphoric acid.
-
Purified water.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of 0.1 M ammonium acetate:acetonitrile:methanol (40:15:45 v/v/v).[5] An alternative is a gradient method with a phosphate buffer (e.g., 0.3 M potassium dihydrogen phosphate, pH 2.5) and an organic modifier like acetonitrile.[8][9]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 343 nm for higher specificity, though 220 nm or 268 nm have also been used.[2][10]
-
Injection Volume: 30 µL.[5]
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound sulfate in water (e.g., 100 µg/mL).[5]
-
Perform serial dilutions of the stock solution with water to prepare a series of calibration standards (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL).[5]
4. Preparation of Samples:
-
Accurately dilute the aqueous HCQ sample with water to fall within the concentration range of the calibration curve.
-
If the sample is a suspension, it may require an initial dilution, centrifugation to remove excipients, and then further dilution of the supernatant.[5]
5. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Calculate the concentration of HCQ in the samples using the linear regression equation from the calibration curve.
6. Stability Assessment:
-
For a stability study, analyze samples at predetermined time points (e.g., Day 0, 7, 14, 30, 60, 90).
-
Calculate the percentage of the initial HCQ concentration remaining at each time point. A common stability criterion is retaining 90-110% of the initial concentration.[5]
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension in SyrSpendⓇ SF PH4 (dry) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
Improving the resolution of (S)- and (R)-hydroxychloroquine peaks in SFC
Welcome to the technical support center for the chiral separation of (S)- and (R)-hydroxychloroquine (HCQ) using Supercritical Fluid Chromatography (SFC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the resolution of HCQ enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution between my (S)- and (R)-hydroxychloroquine peaks poor?
Poor resolution in the chiral SFC separation of HCQ can stem from several factors. The most critical is the choice of chiral stationary phase (CSP). Polysaccharide-based columns are generally the most successful. Additionally, the mobile phase composition, including the type and percentage of co-solvent and the concentration of a basic additive, plays a crucial role in achieving selectivity. Other parameters like temperature and back pressure can also affect resolution, though often to a lesser extent.
Q2: My hydroxychloroquine peaks are tailing. What is the cause and how can I fix it?
Peak tailing for basic compounds like hydroxychloroquine is common in SFC. It is often caused by strong interactions between the basic amine groups of HCQ and acidic residual silanols on the silica support of the stationary phase. To mitigate this, a basic additive, such as diethylamine (DEA), should be added to the mobile phase co-solvent. Typically, a concentration of 0.1% to 0.5% DEA in the co-solvent is effective at masking the active silanol sites and improving peak shape.
Q3: Should I inject hydroxychloroquine as the sulfate salt or the free base?
For analytical scale separations, either form may provide adequate resolution. However, for preparative or semi-preparative separations, it is highly recommended to convert the hydroxychloroquine sulfate salt to the free base before injection.[1] Injecting the sulfate salt repeatedly can lead to a gradual loss of resolution.[1] This is believed to be caused by the strong acid (sulfate) binding to the stationary phase, which reduces the number of active sites available for chiral recognition.[1] Converting to the free base improves solubility in the recommended injection solvents and prevents this degradation of performance.[1]
Q4: What is the typical elution order for (S)- and (R)-hydroxychloroquine in SFC?
Using a cellulose-derivatized column like the Enantiocel C2-5 with a methanol/CO2 mobile phase containing DEA, the elution order has been confirmed as the (S)-enantiomer eluting before the (R)-enantiomer.[1] However, it is important to note that the elution order can be influenced by the specific chiral stationary phase and mobile phase conditions and, in some cases, can even be reversed by changing the additive concentration.
Q5: Can I use a column other than the Enantiocel C2-5 for this separation?
Yes, while the Enantiocel C2-5 has been shown to provide excellent resolution, other polysaccharide-based CSPs, such as the popular Chiralpak series (e.g., AD-H, IA), are good candidates for screening. A study that screened 19 different scalable CSPs found the Enantiocel C2-5 to be the most effective for HCQ.[1] However, successful separation of HCQ enantiomers has been reported on a Chiralpak AD-H column using normal-phase HPLC, achieving a resolution of 2.08, which suggests it is a viable column to screen for SFC methods.[2][3]
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered when separating (S)- and (R)-hydroxychloroquine enantiomers by SFC.
Problem: No Separation or Poor Resolution (Rs < 1.5)
If you are observing co-elution or insufficient separation between the two enantiomer peaks, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor resolution of HCQ enantiomers.
Parameter Optimization Tables
The following tables summarize the impact of key chromatographic parameters on the separation and provide starting points for optimization.
Table 1: Chiral Stationary Phase (CSP) and Mobile Phase Selection
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | Start with a cellulose-based CSP (e.g., Enantiocel C2-5) or screen other polysaccharide columns (e.g., Chiralpak AD-H, IA, IB). | Polysaccharide-based CSPs are the most widely successful for a broad range of chiral compounds in SFC. The choice of CSP is the most critical factor for achieving enantioselectivity. |
| Co-solvent | Methanol is a good first choice. Ethanol can also be screened. | Methanol generally provides good solvating power and efficiency. Different alcohols can alter selectivity and should be screened if the primary choice fails. |
| Basic Additive | Diethylamine (DEA) is highly effective for HCQ. | As a basic analyte, HCQ requires a basic additive to prevent peak tailing by masking active silanol sites on the stationary phase. |
Table 2: Optimization of SFC Parameters
| Parameter | Starting Point | Optimization Range | Effect on Separation |
| Co-solvent % | 40% Methanol | 20% - 50% | Decreasing %: Increases retention, may increase resolution. Increasing %: Decreases retention, may decrease resolution. |
| Additive Conc. | 0.1% DEA in co-solvent | 0.1% - 0.5% | Improves peak shape significantly. Can have a strong effect on selectivity and resolution. In some cases, can alter elution order. |
| Back Pressure | 120 bar | 100 - 150 bar | Increasing pressure: Decreases retention times due to higher mobile phase density. Usually has a minor effect on selectivity. |
| Temperature | 40 °C | 30 °C - 45 °C | Increasing temperature: Decreases mobile phase viscosity, which can improve efficiency (sharper peaks). Effect on retention and selectivity is compound-dependent. |
| Flow Rate | 4.0 mL/min (analytical) | 2.0 - 5.0 mL/min | Increasing flow rate: Decreases analysis time. May cause a slight decrease in resolution, but SFC is less sensitive to this than HPLC. |
Experimental Protocols
Protocol 1: Recommended Analytical SFC Method
This method has been demonstrated to achieve excellent baseline resolution of hydroxychloroquine enantiomers.[1]
1. Sample Preparation:
-
If starting with hydroxychloroquine sulfate, convert to the free base.
-
Dissolve the free base of hydroxychloroquine in methanol to a final concentration of approximately 1 mg/mL.
2. SFC System and Conditions:
-
Column: Enantiocel C2-5 (Cellulose derivatized), 4.6 x 250 mm
-
Mobile Phase: 40% Methanol (with 0.1% Diethylamine) / 60% CO₂
-
Flow Rate: 4.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
3. Expected Results:
-
Resolution (Rs): ≥ 2.1
-
Selectivity (α): ~1.22
-
Elution Order: (S)-HCQ followed by (R)-HCQ.
Table 3: Quantitative Data for Recommended Analytical Method [1]
| Parameter | Value |
| Chiral Stationary Phase | Enantiocel C2-5 |
| Mobile Phase | 40% MeOH (0.1% DEA) / CO₂ |
| Resolution (Rs) | 2.13 |
| Selectivity (α) | 1.22 |
| Retention Time (S)-HCQ | ~3.5 min |
| Retention Time (R)-HCQ | ~4.2 min |
Protocol 2: Conversion of HCQ Sulfate to Free Base[1]
This protocol is essential for preparing samples for semi-preparative or preparative scale SFC.
Caption: Workflow for converting HCQ sulfate to its free base form.
Methodology:
-
Dissolve hydroxychloroquine sulfate in water.
-
Add diethylamine (DEA) to basify the solution.
-
Perform a liquid-liquid extraction of the aqueous layer with dichloromethane (e.g., 3 x 15 mL).
-
Combine the organic layers.
-
Dry the combined organic layers over a drying agent like magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution in vacuo to yield the hydroxychloroquine free base as an oil.
-
The resulting oil can be dissolved in methanol for injection onto the SFC system.
References
- 1. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization during (S)-Hydroxychloroquine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (S)-Hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing enantiomerically pure this compound?
A1: The most prevalent and effective strategy involves the chiral resolution of a racemic amine precursor, followed by its coupling with 4,7-dichloroquinoline. A common resolving agent used is (S)-(+)-mandelic acid, which selectively forms a diastereomeric salt with the (S)-amine, allowing for its separation from the (R)-enantiomer.[1]
Q2: What is racemization and why is it a concern in this compound synthesis?
A2: Racemization is the process where an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate).[2] In the context of this compound synthesis, maintaining the stereochemical integrity of the chiral center is critical, as the different enantiomers can have distinct pharmacological activities and toxicity profiles.[3] Loss of enantiomeric purity can lead to a final product with reduced efficacy and potentially increased side effects.
Q3: At which stage of the synthesis is racemization most likely to occur?
A3: Racemization is a primary concern during the coupling of the chiral amine side chain with 4,7-dichloroquinoline. This reaction is typically performed at elevated temperatures and in the presence of a base, conditions which can promote the loss of stereochemical integrity at the chiral center of the amine.
Q4: How can I determine the enantiomeric purity of my this compound sample?
A4: The most common and reliable method for determining the enantiomeric excess (e.e.) of your final product is through chiral High-Performance Liquid Chromatography (HPLC).[4][5][6] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues encountered during the synthesis of this compound that may lead to racemization.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) in the final product. | High reaction temperature during the coupling step. Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization. | Optimize the reaction temperature. While the reaction requires heat to proceed, aim for the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long heating times. Consider using a lower boiling point solvent if feasible. |
| Inappropriate choice of base. Strong bases can deprotonate the chiral carbon, leading to a planar intermediate that can be protonated from either side, resulting in racemization. | Use a non-nucleophilic, sterically hindered base. Triethylamine (TEA) in combination with potassium carbonate has been used successfully.[1] Avoid stronger bases like sodium hydroxide or potassium hydroxide during the coupling step. | |
| Prolonged reaction time. The longer the chiral molecule is exposed to harsh conditions, the greater the chance of racemization. | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to minimize exposure to racemization-promoting conditions. | |
| Incomplete chiral resolution of the precursor amine. | Suboptimal resolving agent or crystallization conditions. The efficiency of the diastereomeric salt crystallization is crucial for starting with a high e.e. of the chiral amine. | Ensure the use of high-purity (S)-(+)-mandelic acid. Optimize the crystallization solvent and temperature. Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity of the diastereomeric salt.[1] |
| Racemization during workup or purification. | Exposure to acidic or basic conditions at elevated temperatures. The chiral integrity can be compromised during post-reaction processing. | Perform all workup and purification steps at or below room temperature. Use mild acidic and basic solutions for extraction and neutralization. Avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Chiral Resolution of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
This protocol is adapted from established methods for resolving the racemic amine precursor.[1]
Materials:
-
Racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol
-
(S)-(+)-Mandelic acid
-
2-Propanol
Procedure:
-
Dissolve racemic 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol in 2-propanol.
-
Add a solution of (S)-(+)-mandelic acid in 2-propanol dropwise to the amine solution.
-
Heat the mixture to reflux, then allow it to cool slowly to room temperature to facilitate crystallization of the diastereomeric salt.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration and wash with cold 2-propanol.
-
To obtain the free (S)-amine, treat the diastereomeric salt with an aqueous solution of sodium hydroxide and extract with a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine.
-
Determine the enantiomeric excess of the amine using chiral HPLC. Multiple recrystallizations of the diastereomeric salt may be performed to achieve >99% e.e.
Synthesis of this compound
This protocol describes the coupling of the enantiomerically pure amine with 4,7-dichloroquinoline.[1]
Materials:
-
(S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (of high enantiomeric purity)
-
4,7-dichloroquinoline
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-dichloroquinoline, triethylamine, and potassium carbonate.
-
Heat the mixture to 135°C and stir for 24 hours. The reaction is typically run neat (without solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or by salt formation (e.g., as the sulfate salt) and recrystallization.
Chiral HPLC Method for Enantiomeric Excess Determination
This method is a representative example for the analysis of Hydroxychloroquine enantiomers.[4]
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 µm particle size)
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) in the hexane portion.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 343 nm
-
Column Temperature: 20°C
Visualizations
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in (S)-Hydroxychloroquine bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with (S)-Hydroxychloroquine (HCQ). The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you might encounter.
Q1: My cell viability/cytotoxicity assay results with this compound are highly variable between experiments. What are the potential causes and how can I improve reproducibility?
A1: High variability in cell viability assays is a common issue, especially with a lysosomotropic agent like this compound. Here are the key factors to investigate:
-
Inconsistent Cell Culture Practices:
-
Cell Passaging and Density: Ensure you are using cells within a consistent and low passage number range. Phenotypic drift can occur at higher passages, altering drug sensitivity. Always seed cells at the same density for each experiment, as confluency can significantly impact results.[1]
-
Media and Supplements: Use the same batch of media and serum for a set of experiments. Batch-to-batch variation in serum can introduce variability. Serum proteins like Human Serum Albumin (HSA) and Alpha1-acid glycoprotein (AGP) can bind to HCQ, affecting its free concentration and bioavailability.[2][3][4] Consider performing experiments in serum-free media for a defined period, if your cell line tolerates it, to minimize this variable.
-
Mycoplasma Contamination: Routinely test your cell lines for mycoplasma contamination. These infections are often not visible but can significantly alter cellular metabolism and response to treatments.[1]
-
-
This compound Solution and Storage:
-
Stock Solution Stability: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Over time, the potency of the stock solution can decrease.
-
Working Solution Preparation: Always prepare fresh working dilutions from your stock solution for each experiment.
-
-
Assay-Specific Issues:
-
pH of Culture Medium: this compound is a weak base, and its activity is highly dependent on pH. Changes in the pH of your culture medium, which can be affected by CO2 levels in the incubator and cellular metabolism, can alter the drug's ability to accumulate in lysosomes.[7] Ensure your incubator's CO2 sensor is calibrated and that the medium's pH is consistent at the start of each experiment.
-
Incubation Time: The cytotoxic effects of HCQ are time-dependent. Use a consistent incubation time for all experiments.
-
Assay Type: Be aware of the limitations of your chosen viability assay. For example, MTT assays can be influenced by changes in cellular metabolism, which HCQ is known to affect.[8] Consider using an alternative method, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm your results.
-
Q2: I am performing an autophagy assay and see an accumulation of LC3-II puncta after this compound treatment. Does this confirm the induction of autophagy?
A2: Not necessarily. This is a common misinterpretation when working with autophagy inhibitors like this compound.
-
This compound as an Autophagy Inhibitor: HCQ is a lysosomotropic agent that accumulates in lysosomes and raises their pH. This inhibits the fusion of autophagosomes with lysosomes and the degradation of the autophagosome's contents, including LC3-II.[9]
-
Interpreting LC3-II Accumulation: Therefore, the observed increase in LC3-II puncta or the LC3-II/LC3-I ratio on a western blot is likely due to the blockage of autophagic flux, not the induction of autophagy.[10]
-
Measuring Autophagic Flux: To accurately measure autophagic flux, you need to compare the levels of LC3-II in the presence and absence of HCQ (or another lysosomal inhibitor) under your experimental conditions (e.g., with and without an autophagy-inducing stimulus). A greater accumulation of LC3-II in the presence of HCQ compared to the control indicates a higher rate of autophagosome formation (i.e., increased autophagic flux).[11][12]
Q3: My immunofluorescence staining for LC3 puncta is inconsistent or has high background.
A3: Inconsistent immunofluorescence results can be frustrating. Here are some troubleshooting steps specifically for LC3 staining:
-
Fixation and Permeabilization:
-
Fixation: Use a freshly prepared 4% paraformaldehyde solution for fixation. Old or improperly stored fixative can lead to autofluorescence.[13]
-
Permeabilization: Be cautious with permeabilization agents. Strong detergents like Triton X-100 can disrupt autophagosome membranes and affect LC3 staining. A milder detergent like digitonin or saponin is often recommended. If you must use Triton X-100, use a low concentration and a short incubation time.[14]
-
-
Antibody and Staining Protocol:
-
Primary Antibody: Ensure you are using a validated anti-LC3 antibody at the recommended dilution.
-
Blocking: Use an appropriate blocking buffer (e.g., with normal serum from the same species as the secondary antibody) to minimize non-specific binding.[13]
-
Washing: Perform thorough washes between antibody incubations to reduce background signal.[13]
-
-
Imaging:
-
Confocal Microscopy: If possible, use a confocal microscope to obtain clearer images and reduce out-of-focus fluorescence. If your signal is weak, you can try increasing the pinhole size, but be aware that this may decrease the signal-to-noise ratio.[14]
-
Controls: Always include appropriate controls, such as cells treated with a known autophagy inducer (e.g., rapamycin or starvation) and untreated cells.
-
Q4: I am observing inconsistent IC50 values for this compound in my experiments.
A4: Fluctuations in IC50 values can be attributed to several factors, many of which overlap with the causes of general assay variability. Here's a focused checklist:
-
Cell Line Stability: Ensure you are using a stable cell line with a consistent phenotype. Perform cell line authentication to confirm the identity of your cells.[15]
-
Seeding Density: The initial number of cells seeded can significantly impact the calculated IC50 value. A higher cell density may require a higher drug concentration to achieve the same level of inhibition. Standardize your seeding protocol meticulously.[15]
-
Drug Concentration Range: Ensure your drug concentration range is appropriate to generate a full dose-response curve, including a clear plateau at maximum inhibition.
-
Data Analysis: Use a consistent and appropriate method for calculating the IC50 from your dose-response data. Small variations in the curve-fitting algorithm can lead to different IC50 values.[16]
-
Time-Dependence of IC50: The IC50 of HCQ can be time-dependent. Make sure you are measuring it at a consistent time point across all experiments.[16]
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects from various studies.
Table 1: Cytotoxicity of this compound (HCQ) in Different Cell Lines
| Cell Line | Assay Duration | IC50 / CC50 (µM) | Reference |
| Human Dermal Fibroblasts | - | ~30 | [13] |
| T24 (Bladder Cancer) | 24 hours | 20 | [17] |
| Vero | 72 hours | 56.19 | [18] |
| IMR-90 | 72 hours | - | [18] |
| A549 | 72 hours | - | [18] |
| H9C2 | 72 hours | 25.75 | [18] |
| HEK293 | 72 hours | 15.26 | [18] |
| Hep3B | 72 hours | - | [18] |
| ARPE-19 | 72 hours | 72.87 | [18] |
| IEC-6 | 72 hours | 20.31 | [18] |
Table 2: Stability of this compound Sulfate Solutions
| Storage Conditions | Vehicle | Duration | Remaining Concentration | Reference |
| Room Temperature (25°C) | Medisca Oral Mix or Oral Mix SF | 90 days | >99.8% | [6] |
| Refrigerated (4°C) | Medisca Oral Mix or Oral Mix SF | 90 days | >99.8% | [6] |
| Room Temperature or Refrigerated | SyrSpend® SF PH4 (dry) | 60 days | >90% | [19] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Crystal Violet Staining
This protocol provides a method to assess cell viability that is less susceptible to metabolic interference compared to MTT-based assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
30% Acetic Acid solution
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Washing: Gently wash the cells twice with PBS to remove dead, floating cells.
-
Staining: Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 30% Acetic Acid to each well to solubilize the stain.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Autophagic Flux Measurement by LC3-II Turnover (Western Blot)
This protocol allows for the quantification of autophagic flux by measuring the accumulation of LC3-II in the presence of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Autophagy inducer (e.g., Rapamycin or Earle's Balanced Salt Solution for starvation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3 and anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Experimental Setup: Seed cells in 6-well plates and grow to the desired confluency. Set up four experimental groups:
-
Untreated control
-
Autophagy inducer alone
-
This compound alone
-
Autophagy inducer + this compound
-
-
Treatment: Treat the cells according to your experimental design. For the groups with this compound, it is typically added for the last few hours of the experiment to allow for the accumulation of autophagosomes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image it.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II intensity to the loading control.
-
Calculate the autophagic flux by subtracting the normalized LC3-II levels of the autophagy inducer-only group from the group with both the inducer and this compound.
-
Visualizations
Caption: Troubleshooting workflow for poor reproducibility.
Caption: (S)-HCQ's role in blocking autophagic flux.
Caption: Inhibition of TLR signaling by (S)-HCQ.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. "Analysis of Hydroxychloroquine Interaction with Serum Proteins by High" by Kyungah Suh, Sadia Sharmeen et al. [digitalcommons.unl.edu]
- 5. ashp.org [ashp.org]
- 6. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 7. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 11. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 12. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. proteolysis.jp [proteolysis.jp]
- 15. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and physicochemical stability of 50 mg/mL hydroxychloroquine oral suspension in SyrSpendⓇ SF PH4 (dry) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Hydroxychloroquine Enantiomer Separation
Welcome to the technical support center for the chiral separation of hydroxychloroquine (HCQ). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the successful enantiomeric separation of HCQ.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic modes for separating hydroxychloroquine enantiomers?
A1: The most common techniques for separating hydroxychloroquine enantiomers are Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral mobile phase additive, and Supercritical Fluid Chromatography (SFC).[1][2][3] Each method offers distinct advantages and requires specific optimization strategies.
Q2: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) often used in the mobile phase?
A2: Hydroxychloroquine is a basic molecule with multiple nitrogen atoms.[3] These basic sites can interact strongly with the acidic silanol groups on the silica-based stationary phases, leading to poor peak shape (tailing). Additives like DEA or TEA are also bases and compete for these active sites, thereby minimizing peak tailing and improving chromatographic resolution.[1][3]
Q3: Can I inject the hydroxychloroquine sulfate salt directly for preparative SFC separation?
A3: It is not recommended. While the chiral stationary phase can resolve both the salt and the free base, injecting the sulfate salt for preparative scale separation can cause a gradual loss of resolution over multiple injections.[2] This is attributed to the strong acid (sulfate) binding to the stationary phase. It is best to convert the sulfate salt to the free base before preparative SFC.[2]
Q4: What is the role of pH in the mobile phase for RP-HPLC separation using a chiral additive?
A4: The pH of the mobile phase is a critical parameter in RP-HPLC when using ionizable chiral selectors like carboxymethyl-β-cyclodextrin (CM-β-CD). The pH affects the ionization state of both the HCQ molecule and the chiral additive, which in turn influences the electrostatic interactions and the overall enantioselective recognition, thereby impacting the separation.[1][4]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
| Potential Cause | Troubleshooting Step |
| Incorrect Mobile Phase Composition (NP-HPLC) | Verify the ratio of the non-polar solvent (e.g., n-hexane) to the polar solvent (e.g., isopropanol). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also increase run time.[3] |
| Inappropriate Chiral Selector (Stationary Phase or Mobile Phase Additive) | Ensure the chosen chiral stationary phase (e.g., Chiralpak AD-H for NP-HPLC) or chiral mobile phase additive (e.g., CM-β-CD for RP-HPLC) is suitable for HCQ.[1][3] Not all chiral selectors are effective. For instance, sulfobutylether-β-cyclodextrin was found to be ineffective for resolving HCQ enantiomers in one study.[1] |
| Suboptimal pH of Mobile Phase (RP-HPLC with Chiral Additive) | Systematically adjust the pH of the aqueous buffer in the mobile phase. The interaction between the chiral additive and the enantiomers is often pH-dependent.[4][5] |
| Insufficient Concentration of Chiral Mobile Phase Additive (RP-HPLC) | Optimize the concentration of the chiral additive (e.g., CM-β-CD). A higher concentration can enhance enantioselectivity, but may also increase viscosity and backpressure.[1] |
| Loss of Column Performance | This can be caused by the accumulation of contaminants or strong binding of the analyte salt.[2] For SFC, washing the column with a mixture of aqueous alcohol may restore resolution.[2] Consider using a guard column or replacing the analytical column if performance does not improve. |
Issue 2: Poor Peak Shape (Tailing Peaks)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a basic modifier to the mobile phase. For NP-HPLC and SFC, diethylamine (DEA) is commonly used.[2][3] For RP-HPLC, triethylamine (TEA) can be effective in minimizing peak tailing.[1] |
| Incorrect Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to fronting or tailing peaks. |
Issue 3: Long Retention Times
| Potential Cause | Troubleshooting Step |
| Mobile Phase is too "Weak" (NP-HPLC) | Increase the percentage of the polar modifier (e.g., isopropanol) in the mobile phase. This will decrease the retention time of the analytes.[3] |
| Mobile Phase is too "Weak" (RP-HPLC) | Increase the percentage of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase. |
| Low Flow Rate | Increase the flow rate. Be mindful of the system's backpressure limits. |
Experimental Protocols
Normal-Phase HPLC Method
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size)[3]
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine (DEA) added to the n-hexane[3]
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 20 °C[3]
-
Detection: UV at 343 nm[3]
Reversed-Phase HPLC Method with Chiral Mobile Phase Additive
-
Column: ODS C18 (0.46 cm × 25 cm, 5 μm)[1]
-
Mobile Phase: A mixture containing carboxymethyl-β-cyclodextrin (CM-β-CD), triethylamine (TEA), methanol, and acetonitrile. The exact composition requires optimization.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 332 nm[1]
Supercritical Fluid Chromatography (SFC) Method
-
Column: Enantiocel C2-5 (0.46 × 25 cm)[2]
-
Mobile Phase: 40% methanol (containing 0.1% DEA) in CO₂[2]
-
Flow Rate: 4 mL/min (analytical) or 80 mL/min (preparative)[2]
-
Detection: UV at 220 nm[2]
Quantitative Data Summary
Table 1: Reported Chromatographic Parameters for HCQ Enantiomer Separation
| Chromatographic Mode | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| NP-HPLC | Chiralpak AD-H | n-hexane:isopropanol (93:7, v/v) + 0.5% DEA | 2.08 | [3] |
| RP-HPLC | ODS C18 | Carboxymethyl-β-cyclodextrin, TEA, Methanol, Acetonitrile | 1.87 | [1][4] |
| SFC | Enantiocel C2-5 | 40% Methanol (0.1% DEA) / CO₂ | 2.13 | [2] |
| HPLC | Chiral-AGP | 94% pH 7.0 buffer, 5% isopropanol, 1% acetonitrile | 3.2 | [6] |
Visualizations
Caption: Workflow for mobile phase optimization in HCQ enantiomer separation.
Caption: Decision tree for troubleshooting common HCQ separation issues.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Preventing degradation of (S)-Hydroxychloroquine during sample preparation
Welcome to the technical support center for (S)-Hydroxychloroquine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Hydroxychloroquine (HCQ)?
A1: Hydroxychloroquine is susceptible to degradation under several conditions, primarily hydrolysis (both acidic and basic), oxidation, and photolysis. Forced degradation studies have shown that the major degradation products include N-de-ethylated HCQ, N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ, dechlorinated HCQ, N-dealkylated HCQ, and HCQ N-oxide.[1] Photodegradation in an alkaline medium has been shown to produce at least six distinct degradation products.[1]
Q2: How stable is Hydroxychloroquine in solution under typical laboratory conditions?
A2: Hydroxychloroquine exhibits good stability under acidic conditions. However, it is sensitive to strong basic conditions, oxidation, and light. For instance, at 60°C, it is stable in up to 6.0 M hydrochloric acid for 72 hours, but can degrade by approximately 15% in 6.0 M sodium hydroxide at 70°C within 2.5 hours. It is also highly susceptible to oxidation by agents like sodium hypochlorite.
Q3: Are there any known differences in the degradation of the (S)- and (R)-enantiomers of Hydroxychloroquine?
A3: The available literature primarily focuses on the degradation of racemic hydroxychloroquine. While specific studies on the differential degradation rates of the (S)- and (R)-enantiomers are limited, the metabolic disposition of the enantiomers is known to be stereoselective. In patients, the blood concentration of (R)-hydroxychloroquine is typically higher than that of the (S)-enantiomer, suggesting differences in metabolism and clearance which could potentially extend to their stability under certain biological conditions.[2]
Q4: What are the recommended storage conditions for this compound samples to minimize degradation?
A4: To minimize degradation, it is recommended to store this compound samples, especially in solution, protected from light and at controlled room temperature or refrigerated (2-8°C). For long-term storage, freezing (-20°C or below) is advisable. The pH of the solution should ideally be maintained in the acidic to neutral range. The use of amber vials or containers is crucial to prevent photodegradation.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | 1. Degradation during sample processing: Exposure to high pH, strong oxidizing agents, or prolonged exposure to light. 2. Incomplete extraction: Inefficient partitioning between aqueous and organic phases during liquid-liquid extraction. 3. Adsorption to container surfaces: The analyte may adsorb to glass or plastic surfaces, especially at low concentrations. | 1. Maintain a slightly acidic pH during sample preparation. Work under low light conditions or use amber-colored labware. Avoid using strong oxidizing agents. 2. Optimize the extraction solvent and pH. Perform multiple extractions with smaller volumes of solvent. 3. Use silanized glassware or polypropylene tubes. |
| Extra Peaks in Chromatogram | 1. Degradation products: The presence of unexpected peaks can indicate sample degradation. 2. Contamination: Contaminants from solvents, reagents, or sample collection tubes. 3. Carryover from previous injection: Insufficient washing of the injector and column between runs. | 1. Compare the chromatogram with that of a freshly prepared standard. If new peaks are present, investigate potential sources of degradation (light, heat, pH). 2. Run a blank (solvent) injection to check for system contamination. Use high-purity solvents and reagents. 3. Implement a robust needle wash protocol and ensure the column is adequately flushed between injections. |
| Peak Tailing or Fronting | 1. Column overload: Injecting too high a concentration of the analyte. 2. Column degradation: Loss of stationary phase or contamination of the column. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. | 1. Dilute the sample and re-inject. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Adjust the mobile phase pH. For hydroxychloroquine, a slightly acidic pH (e.g., around 2.5-4.5) often provides good peak shape on a C18 column. |
| Shifting Retention Times | 1. Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent. 2. Fluctuations in column temperature: Inconsistent column heating can lead to retention time variability. 3. Column aging: Over time, the column's performance can change. | 1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 2. Use a column oven to maintain a consistent temperature. 3. Monitor column performance with a system suitability standard and replace it when performance degrades. |
Quantitative Data Summary
The following tables summarize the degradation of Hydroxychloroquine under various stress conditions as reported in the literature.
Table 1: Degradation of Hydroxychloroquine under Hydrolytic Conditions
| Condition | Temperature | Duration | Degradation (%) |
| 6.0 M HCl | 60°C | 72 hours | Stable |
| 1.0 M NaOH | 60°C | 70 hours | Stable |
| 6.0 M NaOH | 70°C | 2.5 hours | ~15% |
Table 2: Degradation of Hydroxychloroquine under Oxidative and Photolytic Conditions
| Condition | Temperature | Duration | Degradation (%) |
| Sodium Hypochlorite | Room Temp | Not Specified | Highly Sensitive |
| UV Light (254 nm) | 38°C ± 2°C | 40 hours | ~15% |
| Oxidation (H2O2) | Not Specified | Not Specified | >10% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Hydroxychloroquine
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Hydroxychloroquine and its degradation products.[3]
1. Materials and Reagents:
-
Hydroxychloroquine Sulfate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: X-terra phenyl column (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 0.3 M Potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid)[3]
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized to separate the parent drug from its degradation products. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.5 mL/min[3]
-
Detection: UV at 220 nm[3]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Standard Solution Preparation:
-
Prepare a stock solution of Hydroxychloroquine Sulfate in a suitable diluent (e.g., a mixture of 1.0% orthophosphoric acid and acetonitrile in a 90:10 v/v ratio).
-
From the stock solution, prepare a series of working standard solutions of known concentrations.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing Hydroxychloroquine in the diluent to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study (Example):
-
Acid Hydrolysis: Treat the sample with 2 N HCl at 70°C for 30 minutes.
-
Base Hydrolysis: Treat the sample with 2 N NaOH at 70°C for 30 minutes.
-
Oxidative Degradation: Treat the sample with 10% Hydrogen Peroxide at 70°C for 6 hours.
-
Thermal Degradation: Expose the solid drug to 80°C for 6 hours.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutralize the acidic and basic samples before injection. Dilute all stressed samples to an appropriate concentration.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples and stressed samples.
-
Quantify the amount of Hydroxychloroquine and its degradation products by comparing the peak areas with the calibration curve.
Visualizations
Degradation Pathways
The following diagram illustrates the major degradation pathways of Hydroxychloroquine under forced degradation conditions.
Caption: Major degradation pathways of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a stability-indicating analysis of this compound.
References
- 1. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of the enantiomers of hydroxychloroquine in patients with rheumatoid arthritis following multiple doses of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Solving peak tailing issues in chiral chromatography of hydroxychloroquine
Welcome to the technical support center for the chiral chromatography of hydroxychloroquine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on overcoming peak tailing to achieve optimal separation of hydroxychloroquine enantiomers.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the chromatography of basic compounds like hydroxychloroquine, leading to poor resolution and inaccurate quantification. This guide addresses specific causes and provides actionable solutions.
Q1: My hydroxychloroquine peaks are showing significant tailing. What are the primary causes?
Peak tailing for basic compounds like hydroxychloroquine in chiral chromatography is often a result of secondary interactions with the stationary phase. The primary causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based chiral stationary phases can interact strongly with the basic amine groups of hydroxychloroquine, causing peak tailing.[1][2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated analyte.[1][2]
-
Insufficient Mobile Phase Additives: The absence or insufficient concentration of a basic additive in the mobile phase can fail to suppress the problematic silanol interactions.[5][6]
-
Column Degradation: Over time, the performance of the chiral column can degrade, leading to peak shape issues.[1][7]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[1][8]
Q2: How can I minimize silanol interactions to improve peak shape?
Minimizing secondary interactions with residual silanol groups is crucial for achieving symmetrical peaks. Here are several strategies:
-
Use of Basic Additives: Incorporating a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase is highly effective.[5][6] These additives compete with hydroxychloroquine for interaction with the acidic silanol groups, thereby masking them and reducing peak tailing.[6]
-
Mobile Phase Optimization: In normal-phase chromatography, a common mobile phase for hydroxychloroquine enantiomer separation is a mixture of n-hexane and an alcohol (e.g., isopropanol), with a basic additive. For reversed-phase chromatography, adjusting the mobile phase pH away from the pKa of the silanol groups (around 3.5) can suppress their ionization.[9]
-
Column Selection: Modern chiral columns are often based on higher purity silica with reduced metal content and are better end-capped, which minimizes the number of accessible silanol groups.[3][10]
Q3: What are the recommended mobile phase compositions and additives for the chiral separation of hydroxychloroquine?
The choice of mobile phase and additives is critical for successful chiral separation of hydroxychloroquine. Below are some established conditions.
Table 1: Recommended Mobile Phase Conditions for Chiral HPLC of Hydroxychloroquine
| Chromatography Mode | Chiral Stationary Phase | Mobile Phase Composition | Additive | Reference |
| Normal Phase | Chiralpak AD-H | n-hexane:isopropanol (93:7, v/v) | 0.5% Diethylamine (DEA) in hexane | [11] |
| Supercritical Fluid | Enantiocel C2-5 | 40% Methanol in CO₂ | 0.1% Diethylamine (DEA) | [12] |
| Reversed Phase | ODS C18 | Methanol, Acetonitrile, Carboxymethyl-β-cyclodextrin, and Triethylamine | Triethylamine (TEA) | [5] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Enantiomeric Separation of Hydroxychloroquine
This protocol is based on the method developed by Xiong et al. (2021) for the baseline separation of hydroxychloroquine enantiomers.[11]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size).[11]
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane and isopropanol in a 93:7 (v/v) ratio.
-
Add diethylamine (DEA) to the n-hexane component to a final concentration of 0.5%.[11]
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the hydroxychloroquine sample in the mobile phase to an appropriate concentration.
Frequently Asked Questions (FAQs)
Q4: Can I use a guard column to prevent peak tailing?
A guard column is primarily used to protect the analytical column from contaminants and strongly retained compounds in the sample, thereby extending the life of the more expensive analytical column. While a guard column with the same stationary phase can help maintain good peak shape by removing particulate matter, it does not inherently solve peak tailing caused by secondary interactions on the analytical column. If the guard column itself deteriorates, it can contribute to peak shape problems.[7]
Q5: My peak shape is good for the first few injections, but then starts to tail. What could be the cause?
This phenomenon often points to column contamination or degradation.
-
Accumulation of Impurities: If the sample matrix contains strongly retained impurities, they can accumulate on the column head, creating active sites that cause peak tailing.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase, including the additive, before starting the injection sequence. Insufficient equilibration can lead to inconsistent retention times and peak shapes.
-
Mobile Phase Instability: If the mobile phase additive is volatile (like TEA or DEA), its concentration can change over time, leading to a gradual increase in peak tailing.
Q6: Can the sample solvent affect peak shape?
Yes, the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting or tailing.[9][13] It is always best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[8]
Visual Guides
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the steps to diagnose and resolve peak tailing issues.
Diagram 2: Mechanism of Peak Tailing and Mitigation
Caption: How basic additives reduce peak tailing by masking silanol groups.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-Hydroxychloroquine
Welcome to the technical support center for the chiral purification of Hydroxychloroquine (HCQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to enhancing the enantiomeric excess (e.e.) of (S)-Hydroxychloroquine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric excess of this compound?
A1: The main strategies for obtaining enantiomerically pure this compound include:
-
Chiral Chromatography: This involves the separation of enantiomers using techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
-
Diastereomeric Salt Formation and Crystallization: This classical resolution technique employs a chiral resolving agent to form diastereomeric salts with the racemic HCQ, which can then be separated based on differences in their solubility.
-
Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer from a chiral starting material or through a stereoselective reaction.
Q2: Which chiral chromatography method is most effective for separating HCQ enantiomers?
A2: Both SFC and HPLC have been successfully used. Preparative SFC with a cellulose-derivatized column has been shown to be a robust and scalable method for obtaining gram-scale quantities of each enantiomer with greater than 99% enantiomeric excess.[1] Chiral HPLC, using various chiral stationary phases like Chiralpak AD-H or by adding chiral mobile phase additives such as carboxymethyl-β-cyclodextrin to a standard C18 column, also provides excellent separation.[2][3] The choice between these methods often depends on the available equipment, scale of separation, and desired throughput.
Q3: What is a common chiral resolving agent for the diastereomeric salt formation of HCQ?
A3: Di-p-Anisoyl-L-Tartaric Acid (L-DATA) has been effectively used as a resolving agent for racemic HCQ.[4] This method can yield high-purity S-HCQ, making it suitable for industrial-scale production.[3]
Q4: Is there a significant difference in the biological activity between (S)- and (R)-Hydroxychloroquine?
A4: Yes, studies have indicated that the enantiomers of HCQ can have different pharmacokinetic and pharmacodynamic properties.[5] For instance, some research suggests that the (S)-enantiomer exhibits a significantly enhanced binding affinity to the ACE2 receptor compared to the (R)-enantiomer and the racemic mixture.[5] Conversely, other studies have reported that the (R)-enantiomer may have superior in vitro antiviral activity and reduced in vivo toxicity.[5][6]
Troubleshooting Guides
Chiral HPLC/SFC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no resolution of enantiomers | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Inappropriate temperature.- Column "memory effect" from previous runs.[7] | - Screen different CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based).- Optimize the mobile phase by varying the organic modifier, additive (e.g., diethylamine - DEA), and its concentration.[1][2]- Adjust the column temperature; separation can be a thermodynamically driven process.[3]- Flush the column with a strong, non-reactive solvent (if compatible with the CSP) to remove adsorbed compounds.[7] |
| Peak tailing or broadening | - Secondary interactions between the analyte and the stationary phase.- Sample overload.- Extra-column band broadening. | - Add a basic modifier like triethylamine (TEA) or DEA to the mobile phase to minimize peak tailing.[3]- Reduce the sample concentration or injection volume.- Ensure all tubing and connections are optimized for minimal dead volume. |
| High backpressure | - Blockage of the column inlet frit.- Precipitation of the sample or buffer in the system.- Incompatible solvent introduced to the system.[7] | - Reverse the column flow direction to try and dislodge particulates from the frit.[7]- Ensure the sample is fully dissolved in the mobile phase before injection. Use a guard column.- Thoroughly flush the HPLC system with a miscible solvent before connecting the chiral column.[7] |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning.- Use a column oven to maintain a stable temperature.- Perform a column performance test to check for degradation. |
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired diastereomeric salt | - Suboptimal solvent system.- Incorrect molar ratio of resolving agent to racemate.- Unfavorable crystallization temperature or time. | - Screen a variety of solvents to find one where the desired diastereomeric salt has low solubility and the other has high solubility.- Optimize the molar ratio of the chiral resolving agent to the racemic HCQ.- Systematically vary the crystallization temperature, cooling rate, and time. Refluxing time can be a key factor.[4] |
| Low enantiomeric excess of the resolved HCQ | - Co-crystallization of the undesired diastereomer.- Incomplete separation of the diastereomeric salts. | - Perform multiple recrystallizations to improve the optical purity.[4]- Optimize the filtration temperature to maximize the solubility difference between the diastereomers.- Analyze the mother liquor to assess the efficiency of the crystallization. |
| Difficulty in liberating the free base from the salt | - Incomplete reaction with the base.- Inefficient extraction. | - Ensure a sufficient excess of a suitable base (e.g., sodium hydroxide) is used to neutralize the resolving agent.- Optimize the extraction solvent and the number of extractions to ensure complete recovery of the free base.[6] |
Experimental Protocols
Preparative Supercritical Fluid Chromatography (SFC)
This protocol is based on a method for the multigram separation of HCQ enantiomers.[1]
-
Sample Preparation: Dissolve Hydroxychloroquine sulfate in water and add diethylamine. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over MgSO4 and concentrate in vacuo to yield the free base as a pale yellow oil.[1]
-
Chromatographic Conditions:
-
Procedure: Inject the prepared sample onto the column. Collect the fractions corresponding to the two separated enantiomeric peaks. The S(+) enantiomer has been reported to be the first eluting peak.[1]
-
Post-run Processing: Combine the respective fractions for each enantiomer and remove the solvent to obtain the purified enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a normal-phase HPLC method for the separation and quantification of HCQ enantiomers.[2]
-
Sample Preparation: Dissolve the HCQ sample in the mobile phase.
-
Chromatographic Conditions:
-
Procedure: Inject the sample and monitor the separation. The two enantiomers should be baseline separated.
-
Quantification: Determine the enantiomeric excess by calculating the relative peak areas of the (S)- and (R)-HCQ peaks.
Diastereomeric Salt Resolution
This protocol is based on the resolution of racemic HCQ using L-DATA.[4]
-
Salt Formation: Dissolve racemic HCQ and the chiral resolving agent, Di-p-Anisoyl-L-Tartaric Acid (L-DATA), in a suitable solvent. The molar ratio of L-DATA to HCQ is a critical parameter to optimize.
-
Crystallization: Reflux the solution for an optimized period, as this can be a key factor in the resolution efficiency.[4] Cool the solution to a specific filtration temperature to induce crystallization of the less soluble diastereomeric salt (2L-DATA:S-HCQ).
-
Isolation: Isolate the precipitated salt by filtration.
-
Recrystallization: To enhance the optical purity, perform one or more recrystallizations of the isolated salt. It has been shown that three rounds of recrystallization can increase the optical purity to 99.0%.[4]
-
Liberation of Free Base: Treat the purified diastereomeric salt with a base (e.g., NaOH) to neutralize the L-DATA and liberate the enantiomerically enriched S-HCQ free base.
-
Extraction: Extract the S-HCQ free base with an appropriate organic solvent.
Visualizations
Caption: Workflow for the preparative SFC separation of HCQ enantiomers.
Caption: Logical workflow for diastereomeric salt resolution of (S)-HCQ.
References
- 1. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: (S)-Hydroxychloroquine & Cell Viability Assays
Welcome to the technical support center for researchers utilizing (S)-Hydroxychloroquine (HCQ) in cell-based studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of HCQ with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: How does this compound's mechanism of action interfere with cell viability assays?
A1: this compound is a lysosomotropic agent, meaning it accumulates in lysosomes, which are acidic cellular organelles.[1][2] This accumulation increases the lysosomal pH, disrupting their function.[1][2] This disruption can interfere with assays in several ways:
-
Metabolic Assays (e.g., MTT, XTT, AlamarBlue/Resazurin): HCQ can affect mitochondrial function and induce oxidative stress, which may alter cellular metabolism.[3][4][5][6][7] This can lead to an under- or overestimation of cell viability, as these assays measure metabolic activity as a proxy for cell health.[8][9] For instance, cellular stress can sometimes paradoxically increase metabolic rates, leading to an apparent increase in viability.[8]
-
Lysosomal Integrity Assays (e.g., Neutral Red): These assays rely on the ability of healthy cells to maintain a pH gradient and sequester the dye in lysosomes.[4][10][11][12] Since HCQ directly neutralizes lysosomal pH, it fundamentally interferes with the principle of this assay, potentially leading to inaccurate readings that suggest lower viability than is actually present.[10][13]
Q2: I'm observing an increase in the colorimetric signal of my MTT assay at certain concentrations of HCQ, suggesting increased viability. Is this a real effect?
A2: Not necessarily. While it could represent a transient stress response leading to increased metabolic activity, it is more likely an artifact.[8] Some compounds can chemically reduce the MTT reagent directly, or induce a cellular stress response that elevates mitochondrial dehydrogenase activity without a true increase in cell number or health.[8] It is crucial to visually inspect the cells under a microscope for signs of cytotoxicity and to use an alternative assay based on a different principle (e.g., SRB or LDH assay) to confirm the results.
Q3: Which cell viability assay is recommended when working with this compound?
A3: There is no single "best" assay, and the most robust approach is to use multiple assays based on different cellular principles.
-
Recommended: The Sulforhodamine B (SRB) assay is a good choice as it measures total protein content, which is less likely to be directly affected by HCQ's lysosomotropic or mitochondrial effects.[3]
-
Use with Caution: Metabolic assays (MTT, XTT, AlamarBlue) can be used, but results should be interpreted cautiously.[7][14][15][16][17][18] Always include proper controls and consider the possibility of interference.
-
Not Recommended: The Neutral Red assay is generally not recommended for use with lysosomotropic agents like HCQ because the drug's mechanism directly interferes with the assay's principle of dye accumulation in acidic lysosomes.[4][10][13]
Q4: Can HCQ interfere with assays that measure cell death, like the LDH assay?
A4: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes, a marker of necrosis or late apoptosis.[6][19] HCQ itself is not known to directly interfere with the enzymatic reaction of the LDH assay. Therefore, the LDH assay can be a useful complementary method to determine if HCQ is inducing membrane damage.[19] However, it will not detect non-necrotic cell death or cytostatic effects.[20]
Troubleshooting Guides
Troubleshooting Metabolic Assays (MTT, XTT, AlamarBlue)
| Issue | Potential Cause | Troubleshooting Steps |
| Increased signal at low HCQ concentrations | HCQ-induced cellular stress response leading to a temporary spike in metabolic activity.[8] | 1. Visually inspect cells for morphological changes (e.g., vacuolization).2. Perform a time-course experiment to see if the effect is transient.3. Confirm results with a non-metabolic assay (e.g., SRB assay). |
| High background signal | The drug may be directly reducing the assay reagent (e.g., resazurin in AlamarBlue).[17] | 1. Run a cell-free control: Incubate HCQ with the assay reagent in media alone.2. If interference is detected, consider a different assay or adjust the protocol (e.g., shorter incubation time with the reagent). |
| High variability between replicates | Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate.[21] | 1. Ensure a single-cell suspension before seeding.2. Use a multichannel pipette for reagent addition.3. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[21] |
Troubleshooting the Neutral Red Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Very low signal across all HCQ concentrations | HCQ is neutralizing the lysosomal pH, preventing the retention of the Neutral Red dye.[10][13] This is an expected interference. | 1. This assay is not suitable for lysosomotropic agents.2. Switch to an alternative assay based on a different principle, such as the SRB (protein content) or LDH (membrane integrity) assay.[19] |
Quantitative Data Summary
The cytotoxic effects of this compound are cell-type dependent and vary with the duration of exposure. The half-maximal cytotoxic concentration (CC50) tends to decrease with longer incubation times, indicating a cumulative toxic effect.[5][22]
Table 1: CC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | CC50 (48h) (µM) | CC50 (72h) (µM) | Reference |
| H9C2 | Rat Myocardium | 29.55 | 15.26 | [22] |
| HEK293 | Human Embryonic Kidney | - | 15.26 | [5] |
| IEC-6 | Rat Intestinal Epithelium | - | 20.31 | [5] |
| Vero | Monkey Kidney | - | 56.19 | [5] |
| ARPE-19 | Human Retinal Pigment Epithelium | - | 72.87 | [5] |
Note: CC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[14][15][23][24]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15][23]
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[15][24]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[23]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol measures cell viability by quantifying total cellular protein content.[25][26][27]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[25]
-
Washing: Wash the plates four to five times by submerging in slow-running tap water.[25] Remove excess water by tapping on paper towels and allow the plate to air-dry completely.[25]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[25]
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[25] Allow the plates to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[25] Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm in a microplate reader.[25][26]
Visualizations
Caption: Troubleshooting workflow for cell viability assays with this compound.
Caption: The autophagy signaling pathway and the point of inhibition by this compound.
References
- 1. The Secrets of Alternative Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 4. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. re-place.be [re-place.be]
- 11. researchgate.net [researchgate.net]
- 12. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. biorxiv.org [biorxiv.org]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. SRB assay for measuring target cell killing [protocols.io]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Optimizing dosage for in vivo studies with (S)-Hydroxychloroquine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and experimental design for in vivo studies involving (S)-Hydroxychloroquine (HCQ).
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting dose of this compound for my animal model?
To determine the starting dose, you should calculate the Human Equivalent Dose (HED) based on body surface area, which is a more accurate method than scaling based on body weight alone. The FDA provides conversion factors (Km) for this purpose. The general formula is:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [1][2]
To convert a human dose to an animal dose, the formula is rearranged:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [1][2]
For example, to convert a human dose to a rat dose, you would multiply the human dose by 6.2.[1][3]
Table 1: Dose Conversion Factors Based on Body Surface Area [1][2]
| Species | Body Weight (kg) | Km Factor (Body Weight / Surface Area) | Km Ratio (Animal Km / Human Km) |
| Human | 60 | 37 | 1 |
| Mouse | 0.02 | 3 | 12.33 |
| Rat | 0.15 | 6 | 6.17 |
| Hamster | 0.08 | 5 | 7.40 |
| Guinea Pig | 0.4 | 8 | 4.63 |
| Rabbit | 1.5 | 12 | 3.08 |
| Dog | 10 | 20 | 1.85 |
| Monkey | 3 | 12 | 3.08 |
Note: These conversions are estimations. The optimal dose should be determined empirically through dose-ranging studies.
Q2: What are the key pharmacokinetic (PK) properties of Hydroxychloroquine in animal models?
HCQ has a very large volume of distribution (Vd) due to its tendency to accumulate in deep tissues, which results in a long terminal elimination half-life of 30-60 days.[4][5][6] Oral absorption is generally good and nearly complete.[7][8]
Table 2: Pharmacokinetic Parameters of Hydroxychloroquine
| Parameter | Value / Observation | Species | Citation |
| Volume of Distribution (Vd) | 5,522 L (blood), 44,257 L (plasma) | Human | [4][6] |
| Terminal Half-Life | 30-60 days | Human | [4][6][8] |
| Peak Plasma Time (Tmax) | 3-5 hours after oral dose | Human | [4] |
| Protein Binding | ~40% (to albumin and alpha1-acid glycoprotein) | Human | [4] |
| Metabolism | Via CYP enzymes (3A, 2D6, 2C8) to active metabolites | Human | [4] |
| Excretion | Primarily renal (~20% as unchanged drug) | Human | [4] |
| Tissue Distribution | High concentration in lungs, kidney, liver, spleen, and adrenal glands. | Rat, Macaque | [4][7] |
| Human Equivalent Dose (HED) | 60 ± 20 mg/kg in mice is equivalent to human therapeutic exposure. | Mouse | [9] |
Q3: What is the primary mechanism of action of Hydroxychloroquine that I should be assessing?
The primary mechanism of HCQ is the inhibition of autophagy.[10][11] As a weak base, HCQ accumulates in acidic lysosomes, increasing their pH. This inhibits lysosomal enzymes and prevents the fusion of autophagosomes with lysosomes, halting the autophagic process.[6][12][13] This disruption can lead to the accumulation of cellular waste and ultimately induce apoptosis.[11][14] Another key mechanism is its anti-inflammatory effect, which includes the inhibition of Toll-like receptor (TLR) signaling and cytokine production.[6][13][15]
Q4: What are the common routes of administration for in vivo studies?
The most common route for HCQ administration in animal studies is oral gavage, which ensures a precise dose is delivered directly to the stomach.[16][17][18] While less common, intraperitoneal (i.p.) injection has also been used in some pharmacokinetic studies.[10] Voluntary oral administration by incorporating the drug into a palatable jelly or chow can be considered to reduce the stress associated with gavage.[19]
Troubleshooting Guide
Q1: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
Unexpected toxicity can result from several factors. Chronic exposure to HCQ can lead to organ damage.[3][20]
Table 3: Potential Organ and Hematological Toxicity Markers from HCQ in Rats [20]
| Organ/System | Histological Findings | Biochemical/Hematological Changes |
| Kidney | Glomerular fragmentation, renal tubule degeneration, interstitial edema. | Increased Urea, Creatinine, Uric Acid. |
| Liver | - | Increased AST, ALT, Alkaline Phosphatase. |
| Heart | Myofiber necrosis, disorganization. | Increased Lactate Dehydrogenase. |
| Blood | - | Decreased erythrocytes, hemoglobin, platelets, leukocytes. |
Troubleshooting Steps:
-
Confirm Dosage Calculation: Double-check your HED calculation and the final concentration of your dosing solution.
-
Reduce the Dose: Lower the dose by 25-50% and monitor the animals closely. Chloroquine is two to three times more toxic than hydroxychloroquine in animals.[7][8]
-
Check Vehicle and Formulation: Ensure the vehicle is non-toxic and that the HCQ is fully dissolved or homogenously suspended.
-
Refine Administration Technique: Improper oral gavage can cause esophageal or stomach perforation, leading to distress.[21] Ensure personnel are properly trained.
Q2: There is high variability in my experimental results between animals. What are the potential causes?
High variability can obscure true experimental effects. Key factors include:
-
Administration Inconsistency: Inaccurate volume delivery during oral gavage can lead to significant differences in the administered dose. Use of proper technique and calibrated equipment is critical.
-
Pharmacokinetic Variability: HCQ absorption and distribution can vary significantly between individual animals.[22]
-
Stress: Animal stress can impact physiological parameters. Ensure consistent and gentle handling. Alternatives to oral gavage, like voluntary consumption, may reduce stress.[19][21]
-
Biological Factors: Differences in age, weight, and gut microbiota can influence drug metabolism and response.[17]
Q3: What is a standard experimental protocol for an oral gavage PK study in mice?
The following provides a generalized workflow for a pharmacokinetic study. Specific time points and dosages should be optimized for your experimental question.
Experimental Protocol: Single-Dose Oral Gavage PK Study in Mice
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to ensure consistent drug absorption, but ensure access to water.
-
Dose Preparation: Prepare the this compound solution in a suitable vehicle (e.g., water, 0.5% methylcellulose). Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.[21]
-
Animal Weighing and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume.
-
Restrain the mouse securely, ensuring a straight line from the mouth to the esophagus.
-
Measure the gavage needle length from the tip of the nose to the last rib to avoid stomach perforation.[21]
-
Gently insert the gavage needle along the upper palate and advance it smoothly into the esophagus. Do not force the needle.[21]
-
Administer the calculated volume slowly.
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 3, 6, 24, 48, and 72 hours post-dose).[10][16]
-
At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, lung, kidney, spleen) for drug concentration analysis.[10][16]
-
-
Sample Processing and Analysis:
-
Process blood to plasma or use whole blood, as HCQ concentrates in red blood cells.
-
Analyze drug concentrations in blood and tissue homogenates using a validated method like LC-MS/MS.[16]
-
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. jkom.org [jkom.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Optimization of Hydroxychloroquine for Coronavirus Infection 2019: Do Blood Concentrations Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring insights of hydroxychloroquine, a controversial drug in Covid-19: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal toxicity and pharmacokinetics of hydroxychloroquine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine: A Physiologically-Based Pharmacokinetic Model in the Context of Cancer-Related Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 12. Frontiers | Hydroxychloroquine-induced Retinal Toxicity [frontiersin.org]
- 13. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Short-term high-dose gavage of hydroxychloroquine changes gut microbiota but not the intestinal integrity and immunological responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijbcp.com [ijbcp.com]
- 19. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. Optimization of hydroxychloroquine dosing scheme based on COVID-19 patients’ characteristics: a review of the literature and simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects in cell culture with (S)-Hydroxychloroquine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects when using (S)-Hydroxychloroquine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: this compound, like its racemic mixture, is a lysosomotropic agent. It is a weak base that accumulates in acidic organelles, primarily lysosomes. This accumulation raises the lysosomal pH, leading to the inhibition of lysosomal enzymes that require an acidic environment to function. The primary consequence of this is the inhibition of autophagy, a cellular process responsible for the degradation and recycling of cellular components. By neutralizing lysosomal pH, this compound blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[1][2][3]
Q2: Why am I observing higher-than-expected cytotoxicity with this compound compared to published data on racemic Hydroxychloroquine?
A2: While racemic hydroxychloroquine is a 1:1 mixture of the (S) and (R) enantiomers, the two enantiomers can have different pharmacological and toxicological profiles. Some studies suggest that this compound may be more potent against certain biological targets than the (R)-enantiomer.[4][5] This enhanced potency could translate to increased cytotoxicity in your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q3: Can this compound induce apoptosis in cultured cells?
A3: Yes, at certain concentrations, this compound can induce apoptosis. The accumulation of non-functional autophagosomes due to autophagy inhibition can trigger cellular stress pathways, ultimately leading to programmed cell death.[1][2] If you observe signs of apoptosis, such as cell shrinkage, membrane blebbing, or positive Annexin V staining, it may be a direct consequence of the drug's effect on autophagy and lysosomal function.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: Yes, besides its effects on autophagy, this compound may have off-target effects. One notable effect is the potential for cardiotoxicity through the inhibition of the hERG potassium channel, which can be observed in cardiomyocyte cultures.[6] Additionally, some studies have reported that hydroxychloroquine can induce oxidative DNA damage and mutagenesis in mammalian cells at clinically relevant concentrations.[7][8] It is important to consider these potential off-target effects when interpreting your experimental results.
Q5: How can I confirm that this compound is effectively inhibiting autophagy in my cell line?
A5: The most common method to monitor autophagy inhibition is to measure the accumulation of the autophagosome marker protein, LC3-II, by Western blot. In the presence of an autophagy inhibitor like this compound, the degradation of LC3-II is blocked, leading to its accumulation. To confirm that the observed increase in LC3-II is due to blocked degradation (inhibited flux) rather than increased autophagosome formation, you should perform an autophagy flux assay. This typically involves comparing LC3-II levels in the presence and absence of this compound, with and without a lysosomal protease inhibitor like bafilomycin A1.[3][9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cell death | Concentration of this compound is too high for the specific cell line. Cell line may be particularly sensitive to lysosomal dysfunction. | Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to find a sub-lethal dose for your experiments. |
| (S)-enantiomer may be more potent than the racemic mixture you have previously used. | If you have access to both, perform a head-to-head comparison of the cytotoxic effects of (S)-HCQ, (R)-HCQ, and racemic HCQ on your cell line. | |
| Cells appear vacuolated | Accumulation of enlarged, non-functional lysosomes and autophagosomes due to the lysosomotropic effect of this compound. | This is an expected morphological change associated with the mechanism of action. You can visualize these structures using lysosomal and autophagosomal markers (e.g., LysoTracker and LC3-GFP). However, if it is accompanied by significant cell death, consider reducing the drug concentration or incubation time. |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. Inconsistent drug preparation or storage. | Ensure consistent cell seeding density for all experiments. Prepare fresh drug solutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles. |
| No observable effect on autophagy | The concentration of this compound is too low. The incubation time is too short. The cell line is resistant to the effects of this compound. | Increase the concentration of this compound and/or extend the incubation time. Confirm the inhibition of autophagy using an autophagy flux assay (see Experimental Protocols). If no effect is observed even at high concentrations, consider that your cell line may have intrinsic resistance mechanisms. |
| Unexpected changes in gene or protein expression unrelated to autophagy | Potential off-target effects of this compound. | Investigate potential off-target effects by consulting the literature for known interactions. Consider using a different autophagy inhibitor with a distinct mechanism of action (e.g., 3-methyladenine) as a control to confirm that the observed effects are specific to autophagy inhibition. |
Quantitative Data Summary
Table 1: In Vitro Activity of Hydroxychloroquine Enantiomers Against SARS-CoV-2 in Vero E6 Cells.[4]
| Compound | IC50 (µM) |
| This compound | 1.444 |
| (R)-Hydroxychloroquine | 2.445 |
| Racemic Hydroxychloroquine | 1.752 |
Table 2: Cytotoxicity (CC50) of Racemic Hydroxychloroquine in Various Cell Lines at 48 hours.[1][11]
| Cell Line | Tissue of Origin | CC50 (µM) |
| H9C2 | Myocardium | ~30 |
| HEK293 | Kidney | ~15 |
| IEC-6 | Intestine | ~20 |
| Vero | Kidney | >100 |
| A549 | Lung | >100 |
| Hep3B | Liver | >100 |
| ARPE-19 | Retina | >100 |
| IMR-90 | Lung | >100 |
Note: Data for this compound specifically is limited in publicly available literature. It is highly recommended to determine the CC50 for your specific cell line and lot of this compound.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4][11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Autophagy Flux Assay: LC3-II Turnover by Western Blot
This protocol is used to measure the rate of autophagosome degradation, providing a more accurate assessment of autophagy than measuring LC3-II levels alone.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (or another lysosomal protease inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against LC3B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells according to the following four conditions for the final 2-4 hours of your experiment:
-
Vehicle control
-
This compound alone
-
Bafilomycin A1 alone (e.g., 100 nM)
-
This compound + Bafilomycin A1
-
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against LC3B, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. Two bands should be visible: LC3-I (upper band) and LC3-II (lower band).
-
Quantify the intensity of the LC3-II band and normalize it to a loading control (e.g., actin or tubulin).
-
Interpretation: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II upon treatment with this compound that is not further increased by the addition of Bafilomycin A1 indicates a block in autophagic flux.
Visualizations
Caption: Mechanism of autophagy inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. keck.usc.edu [keck.usc.edu]
- 9. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validation & Comparative
(S)-Hydroxychloroquine vs. (R)-Hydroxychloroquine: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs has been a critical strategy in the rapid response to novel pathogens. Hydroxychloroquine (HCQ), a well-known antimalarial and immunomodulatory agent, garnered significant attention during the COVID-19 pandemic. As a chiral molecule, HCQ exists as two enantiomers, (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. Typically administered as a racemic mixture, emerging research has investigated the distinct in vitro properties of each enantiomer, revealing conflicting and intriguing findings regarding their efficacy and potential mechanisms of action. This guide provides an objective comparison of the available in vitro data for (S)-HCQ and (R)-HCQ, focusing on their antiviral activity against SARS-CoV-2.
Quantitative Efficacy Data
The in vitro antiviral potency of the hydroxychloroquine enantiomers against SARS-CoV-2 has been a subject of conflicting reports in the scientific literature. Different studies, employing varied experimental conditions, have yielded contrasting results as to which enantiomer possesses superior activity. The following tables summarize the key quantitative data from these studies.
| Study | Compound | Cell Line | Virus | EC50 (µM) * | Reference |
| Ni et al. | (R)-Hydroxychloroquine | Vero E6 | SARS-CoV-2 | 3.05 | [1] |
| This compound | Vero E6 | SARS-CoV-2 | 5.38 | [1] | |
| Racemic Hydroxychloroquine | Vero E6 | SARS-CoV-2 | 5.09 | [1] |
*EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
| Study | Compound | Cell Line | Virus | IC50 (µM) * | Reference |
| Li et al. | This compound | Vero E6 | SARS-CoV-2 | 1.444 | [2] |
| (R)-Hydroxychloroquine | Vero E6 | SARS-CoV-2 | 2.445 | [2] | |
| Racemic Hydroxychloroquine | Vero E6 | SARS-CoV-2 | 1.752 | [2] |
*IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The methodologies employed in the key studies are detailed below to provide context for the divergent findings.
Antiviral Activity Assay (Ni et al.)[1]
-
Cell Line: Vero E6 cells were used for the antiviral assays.
-
Virus: A clinical isolate of SARS-CoV-2 was used for infection.
-
Methodology:
-
Vero E6 cells were seeded in 96-well plates.
-
The cells were infected with SARS-CoV-2.
-
After infection, the cells were treated with varying concentrations of (R)-HCQ, (S)-HCQ, or racemic HCQ.
-
The antiviral activity was evaluated by observing the cytopathic effect (CPE) and by quantifying viral RNA levels in the cell supernatant using real-time quantitative PCR (RT-qPCR).
-
The EC50 values were calculated based on the dose-response curves.
-
Antiviral Activity Assay (Li et al.)[2][3]
-
Cell Line: Vero E6 cells were utilized for the in vitro antiviral experiments.
-
Virus: A clinical isolate of SARS-CoV-2 was propagated in Vero E6 cells.
-
Methodology:
-
Vero E6 cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of the test compounds for a specified period before or after viral infection.
-
The cells were then infected with SARS-CoV-2.
-
After incubation, the antiviral efficacy was determined by quantifying the viral nucleoprotein (NP) antigen using an immunofluorescence assay.
-
The IC50 values were calculated from the concentration-response curves.
-
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms underlying the differential effects of the hydroxychloroquine enantiomers are still under investigation. However, several studies have pointed towards stereoselective interactions with key viral and host targets.
Differential Inhibition of SARS-CoV-2 Main Protease (Mpro)
One proposed mechanism for the antiviral activity of hydroxychloroquine is the inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Research suggests that the (S)-enantiomer may be a more potent inhibitor of Mpro than the (R)-enantiomer[2][4].
Caption: Differential Inhibition of SARS-CoV-2 Mpro by HCQ Enantiomers.
Interaction with Angiotensin-Converting Enzyme 2 (ACE2)
The angiotensin-converting enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2 entry into host cells. Studies have explored the binding affinity of the HCQ enantiomers to ACE2, with conflicting findings. Some in silico studies suggest that the (R)-enantiomer of HCQ binds more efficiently to ACE2[5], while other computational analyses indicate that both enantiomers can interact with ACE2 domains, and this interaction may be influenced by ACE2 polymorphisms[6][7][8].
Caption: Interaction of HCQ Enantiomers with the ACE2 Receptor.
Immunomodulatory Effects via Toll-Like Receptor (TLR) Signaling
Hydroxychloroquine is known to exert immunomodulatory effects by inhibiting Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response to viral infections[9][10][11][12][13][14]. By accumulating in endosomes, HCQ is thought to raise the pH, thereby interfering with the activation of endosomal TLRs such as TLR7 and TLR9, which recognize viral nucleic acids. While the specific stereoselective effects on TLR signaling have not been extensively detailed, this pathway represents a key area for future investigation into the differential immunomodulatory properties of (S)-HCQ and (R)-HCQ.
Caption: General Mechanism of TLR Signaling Inhibition by Hydroxychloroquine.
Conclusion
The in vitro evidence regarding the comparative efficacy of this compound and (R)-Hydroxychloroquine is currently inconclusive, with reputable studies presenting contradictory results. One line of research suggests (R)-HCQ is the more potent and less toxic enantiomer, while another indicates that (S)-HCQ exhibits superior antiviral activity. These discrepancies underscore the sensitivity of in vitro assays to specific experimental conditions.
The potential for stereoselective interactions with viral targets such as Mpro and host factors like the ACE2 receptor provides a rationale for the observed differences. However, further research is required to elucidate the precise mechanisms and to resolve the conflicting efficacy data. A deeper understanding of the enantiomer-specific effects on immunomodulatory pathways, such as TLR signaling, is also crucial. For drug development professionals, these findings highlight the importance of evaluating individual enantiomers, as the therapeutic index of a chiral drug may be significantly improved by administering the more active and less toxic stereoisomer. Future in vitro studies should aim for standardized protocols to enable more direct and reliable comparisons between the enantiomers of hydroxychloroquine.
References
- 1. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chloroquine and Hydroxychloroquine Interact Differently with ACE2 Domains Reported to Bind with the Coronavirus Spike Protein: Mediation by ACE2 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Mechanism of Endosomal TLR Inhibition by Antimalarial Drugs and Imidazoquinolines | Semantic Scholar [semanticscholar.org]
Validating the Anti-inflammatory Effect of (S)-Hydroxychloroquine in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of (S)-Hydroxychloroquine's Anti-inflammatory Potential
This guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Hydroxychloroquine (HCQ), with a specific focus on the (S)-enantiomer. While racemic HCQ is a widely used immunomodulatory agent, research into the specific activities of its individual enantiomers, (S)-HCQ and (R)-HCQ, is still emerging. This document summarizes the available data, highlights critical knowledge gaps, and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.
Executive Summary:
Direct comparative studies on the anti-inflammatory effects of this compound versus (R)-Hydroxychloroquine or racemic HCQ in primary human cells are notably scarce in publicly available scientific literature. The majority of research has been conducted on the racemic mixture.
Studies on the antiviral effects of HCQ enantiomers have yielded conflicting results regarding their relative potency against SARS-CoV-2. One study reported that (S)-HCQ was more effective, while another found (R)-HCQ to be more potent. A key takeaway from this is the confirmation that the enantiomers can exhibit different biological activities. There is a brief mention in the literature of a study in a "Rat Pleurisy Macrophage Model" where (S)-HCQ was reportedly more active as an anti-inflammatory agent; however, detailed data from this study is not widely accessible.
Given the limited direct evidence for the anti-inflammatory superiority of (S)-HCQ, this guide will focus on the well-documented anti-inflammatory mechanisms of racemic HCQ in primary cells, which are presumed to be attributable to one or both enantiomers. We will also present the available, albeit limited, data on the differential effects of the enantiomers and provide robust experimental protocols to enable researchers to conduct their own comparative studies.
Comparative Data on Hydroxychloroquine's Anti-inflammatory Effects
The following table summarizes the known anti-inflammatory effects of racemic Hydroxychloroquine on primary cells. Due to the lack of specific data for (S)-HCQ, this information should be considered as the baseline for future comparative studies.
| Parameter | Effect of Racemic Hydroxychloroquine | Primary Cell Types Studied | Key References |
| Cytokine Production | Inhibition of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, IFN-α, IL-17, and IL-22. | Peripheral Blood Mononuclear Cells (PBMCs), Macrophages, Dendritic Cells, B cells | [1][2][3] |
| Toll-like Receptor (TLR) Signaling | Inhibition of endosomal TLRs, particularly TLR7 and TLR9, by increasing endosomal pH and interfering with TLR-ligand binding. | Plasmacytoid Dendritic Cells (pDCs), B cells, Macrophages | [4][5][6] |
| Antigen Presentation | Impairment of antigen processing and presentation by antigen-presenting cells (APCs). | Macrophages, Dendritic Cells, B cells | [7] |
| Dendritic Cell (DC) Function | Inhibition of DC maturation, migration, and activation. | Dendritic Cells | [3] |
| B Cell Function | Inhibition of B cell differentiation into plasma cells and subsequent antibody production. | B cells | [8] |
| NF-κB Signaling | Inhibition of NF-κB activation, a key pathway in the inflammatory response. | T-cell leukemia/lymphoma cells | [9] |
Experimental Protocols
To facilitate the validation and comparison of the anti-inflammatory effects of this compound, the following detailed experimental protocols are provided.
In Vitro Cytokine Release Assay in Human PBMCs
Objective: To quantify the inhibitory effect of (S)-HCQ, (R)-HCQ, and racemic HCQ on the production of pro-inflammatory cytokines by human Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Seed the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well. Pre-incubate the cells with varying concentrations of (S)-HCQ, (R)-HCQ, and racemic HCQ for 2 hours.
-
Stimulation: Induce an inflammatory response by adding a stimulant such as Lipopolysaccharide (LPS) (100 ng/mL) for TLR4 stimulation or CpG ODN for TLR9 stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Quantification: Centrifuge the plates and collect the supernatants. Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound at different concentrations compared to the stimulated control. Determine the IC50 value for each compound.
Toll-like Receptor (TLR) Activation Assay
Objective: To assess the inhibitory effect of HCQ enantiomers on TLR signaling pathways.
Methodology:
-
Cell Line: Utilize a human embryonic kidney (HEK) 293 cell line stably expressing a specific TLR (e.g., TLR7 or TLR9) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Cell Culture and Treatment: Culture the cells in DMEM with 10% FBS and appropriate selection antibiotics. Seed the cells in 96-well plates and treat with different concentrations of (S)-HCQ, (R)-HCQ, and racemic HCQ for 2 hours.
-
TLR Agonist Stimulation: Stimulate the cells with a specific TLR agonist (e.g., R848 for TLR7, CpG ODN for TLR9) for 24 hours.
-
Reporter Gene Assay: Measure the SEAP activity in the cell culture supernatant using a colorimetric assay.
-
Data Analysis: Determine the dose-dependent inhibition of TLR activation by each compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by Hydroxychloroquine and a general experimental workflow for validating its anti-inflammatory effects.
References
- 1. ccjm.org [ccjm.org]
- 2. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Investigating interactions between chloroquine/hydroxychloroquine and their single enantiomers and angiotensin‐converting enzyme 2 by a cell membrane chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Hydroxychloroquine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of the (S)-enantiomer of hydroxychloroquine (HCQ). As a chiral drug, the stereoisomers of HCQ may exhibit different pharmacokinetic and pharmacodynamic properties, making enantioselective quantification crucial for clinical and pharmaceutical research.[1][2] This document outlines the experimental protocols and performance data of several prominent techniques to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The quantification of (S)-Hydroxychloroquine has been successfully achieved using a variety of analytical techniques, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). A summary of their performance characteristics is presented below.
| Method | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages |
| Chiral HPLC-UV | 4–44 μg/mL[3] | 0.20 μg/mL[2][4] | < 5%[2][4] | 99.71–100.84%[3] | Cost-effective, widely available |
| Chiral LC-MS/MS | 0.05–5 μM[5] | 1.0 nM[5] | < 6.5%[5] | 81.14–111.09%[5] | High sensitivity and selectivity |
| Supercritical Fluid Chromatography (SFC) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Scalable for preparative separation[6] |
| Capillary Electrophoresis (CE) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Infrequently used for HCQ analysis[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the enantioseparation and quantification of HCQ.
Sample Preparation (from Whole Blood):
-
To 200 µL of whole blood, add 20 µL of an internal standard solution.
-
Precipitate proteins by adding 400 µL of cold methanol and 50 µL of 3 mM cupric sulfate.[8]
-
Vortex the mixture for 2 minutes and centrifuge.
-
Inject the supernatant into the HPLC system.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (4.6 mm × 150 mm, 5 μm particle size)[4]
-
Mobile Phase: n-hexane:isopropanol (93:7, v/v) with 0.5% diethylamine in hexane[4]
-
Flow Rate: 0.8 mL/min[4]
-
Detection: UV at 343 nm[4]
-
Temperature: 20 °C[4]
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications with low analyte concentrations.
Sample Preparation (from Rat Liver Microsomes):
-
Perform liquid-liquid extraction of the enantiomers from the microsome samples.[9]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Amylose tris(3, 5‐dimethylphenylcarbamate)‐coated chiral stationary phase[5]
-
Mobile Phase: Acetonitrile‐diethylamine‐ethanol‐diethylamine mixture (90:0.1:10:0.1, v/v/v/v)[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode[5]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for preparative chiral separations, allowing for the isolation of gram-scale quantities of pure enantiomers.
Sample Preparation:
-
Dissolve hydroxychloroquine sulfate in water and diethylamine.
-
Wash the aqueous layer with dichloromethane.
-
Dry the combined organic layers over MgSO4 and concentrate in vacuo.[6]
Chromatographic Conditions:
-
Column: Enantiocel C2–5 (3 × 25 cm) cellulose-derivatized column[6]
-
Mobile Phase: 40% methanol (0.1% DEA)/CO₂[6]
-
Flow Rate: 80 mL/min[6]
-
Detection: 220 nm[6]
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the sample preparation and analysis of this compound using different analytical methods.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for preparative separation of HCQ enantiomers by SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective analysis of the metabolites of hydroxychloroquine and application to an in vitro metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of (S)-Hydroxychloroquine and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of the enantiomers of hydroxychloroquine, (S)-Hydroxychloroquine and (R)-Hydroxychloroquine. The information presented is supported by experimental data to aid in research and development decisions.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and (R)-Hydroxychloroquine from various studies. These values provide a quantitative comparison of their potency against viral replication and their potential for cardiac toxicity through hERG channel inhibition.
| Parameter | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Cell Line/System | Reference |
| Antiviral Activity (IC50, µM) | 1.444 | 2.445 | 1.752 | Vero E6 | [1] |
| hERG Inhibition (IC50, µM) | > 20 | 15.7 | 12.8 | hERG ion channel | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
1. Cell Counting Kit-8 (CCK-8) Assay
-
Objective: To assess cell viability and cytotoxicity.
-
Cell Line: Vero E6 cells.
-
Procedure:
-
Vero E6 cells were seeded into 96-well plates at a density of 1.0 × 10⁴ cells/well.
-
The cells were cultured with medium containing various concentrations of the hydroxychloroquine enantiomers for 48 hours.
-
After the incubation period, the medium was removed.
-
Cells were then incubated with fresh serum-free medium containing 10% CCK-8 solution for 1 hour at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
2. Cell Proliferation Assay (IncuCyte S3 System)
-
Objective: To dynamically monitor cell proliferation and assess cytotoxicity over time.
-
Cell Lines: A panel of eight cell lines including IMR-90, A549, ARPE-19, Hep3B, Vero, HEK293, H9C2, and IEC-6.[2][3][4]
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 3,000–5,000 cells per well.[2][3]
-
Cells were treated with a range of concentrations of hydroxychloroquine (typically from 0.01 µM to 1000 µM).[2][3][4]
-
The plates were placed in the IncuCyte S3 live-cell analysis system.
-
Cell proliferation was monitored for up to 72 hours by capturing images at regular intervals (e.g., every 3 hours).[2][3]
-
Cell confluence was measured and normalized to the 0-hour time point to determine the rate of cell proliferation and cytotoxicity.[2][3]
-
Antiviral Activity Assay
-
Objective: To determine the inhibitory effect of hydroxychloroquine enantiomers on viral replication.
-
Cell Line: Vero E6 cells.
-
Virus: SARS-CoV-2.
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates.
-
Cells were pre-treated with different concentrations of the compounds for 1 hour.
-
The cells were then infected with SARS-CoV-2.
-
After a 24-hour incubation period, the cells were fixed and stained with a primary antibody against the SARS Coronavirus Nucleoprotein, followed by a fluorescently labeled secondary antibody.
-
The viral replication was quantified by immunofluorescence microscopy.
-
The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of drug candidates like the enantiomers of hydroxychloroquine.
References
In Vivo Showdown: (S)-Hydroxychloroquine vs. Dexamethasone in Preclinical Lupus Models
In the landscape of systemic lupus erythematosus (SLE) research, both (S)-Hydroxychloroquine (sHCQ) and the glucocorticoid dexamethasone are cornerstone therapies. While their clinical applications are well-documented, a direct, head-to-head comparison of their performance in preclinical in vivo lupus models is less clear. This guide provides a comparative analysis of sHCQ and dexamethasone, drawing upon experimental data from various murine lupus models to inform researchers, scientists, and drug development professionals.
Performance Data Summary
The following tables summarize the quantitative effects of sHCQ and dexamethasone on key lupus-related parameters as reported in various studies. It is important to note that these results are compiled from different studies using diverse lupus models, dosages, and treatment durations, and thus direct comparisons should be made with caution.
Table 1: Effects on Autoantibodies
| Drug | Lupus Model | Dosage | Treatment Duration | Effect on Anti-dsDNA Antibodies | Effect on Antinuclear Antibodies (ANA) | Reference |
| This compound | Pristane-induced | 3 mg/kg/day | 180 days | Significantly reduced | Significantly reduced | [1][2] |
| This compound | MRL/lpr | 40 mg/kg/day | Not specified | Not specified | Not specified | [3] |
| Dexamethasone | MRL/lpr | 1 mg/kg | 8 weeks (therapeutic) | Reduction | Reduction | [4][5][6] |
| Dexamethasone | MRL/lpr | 0.4 mg/kg/day | 10 weeks | Significantly reduced | Not specified | [7] |
Table 2: Effects on Renal Function and Pathology
| Drug | Lupus Model | Dosage | Treatment Duration | Effect on Proteinuria | Effect on Renal IgG Deposition | Reference |
| This compound | Pristane-induced | 3 mg/kg/day | 180 days | Significantly reduced | Significantly reduced | [2] |
| This compound | NZBWF1 | 10 mg/kg/day | 5 weeks | Prevented | Not specified | |
| Dexamethasone | MRL/lpr | Monthly injection | 8 weeks | More effective reduction than daily Dex | No effect | [8] |
| Dexamethasone | NZBWF1 | Daily injection | 8 weeks | Reduced incidence | Not specified | [9] |
Table 3: Effects on Inflammatory Markers
| Drug | Lupus Model | Dosage | Treatment Duration | Effect on Cytokines | Reference |
| This compound | Pristane-induced | 3 mg/kg/day | 180 days | Significantly reduced IL-6 and TNF-α | [1][2] |
| This compound | SLE patients | Not specified | Not specified | Decrease in IFN-α correlated with clinical improvement | [3] |
| Dexamethasone | MRL/lpr | Not specified | Not specified | Inhibited IL-21 expression | [5] |
| Dexamethasone | MRL/lpr | 0.4 mg/kg/day | 10 weeks | Reduced CXCR5+ and CXCL13+ cells in lungs | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.
Pristane-Induced Lupus (PIL) Mouse Model for sHCQ Evaluation[1][2]
-
Animal Model: Female BALB/c mice.
-
Induction: A single intraperitoneal injection of 0.5 mL of pristane.
-
Treatment Groups:
-
Normal control group (saline injection).
-
Pristane-induced lupus (PIL) group (vehicle treatment).
-
PIL + sHCQ group.
-
-
Drug Administration: this compound was administered daily via oral gavage at a dose of 3 mg/kg, starting the day after pristane injection and continuing for 180 days.
-
Key Parameters Measured: Serum levels of anti-dsDNA and ANA, proteinuria, and inflammatory cytokines (IL-6, TNF-α) in peritoneal lavage. Renal IgG deposition was assessed by immunohistochemistry.
MRL/lpr Mouse Model for Dexamethasone Evaluation[4][5][6][7]
-
Animal Model: Female MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Treatment Groups:
-
Saline-treated control group.
-
Dexamethasone-treated group.
-
-
Drug Administration:
-
Prophylactic: Dexamethasone at 0.01, 0.1, and 1 mg/kg of body weight for 20 weeks starting before disease onset.[4][6]
-
Therapeutic: Dexamethasone at 1 mg/kg for 8 weeks after disease onset (at 15 weeks of age).[4][6] Another study administered dexamethasone in drinking water and weekly intraperitoneal injections at a dose of 0.4 mg/kg for 10 weeks.[7]
-
-
Key Parameters Measured: Serum anti-dsDNA antibodies, total IgG, proteinuria, and analysis of immune cell populations (e.g., T follicular helper cells).[5] Lung and mediastinal fat-associated lymphoid cluster inflammation were also assessed.[7]
Mechanistic Insights: Signaling Pathways
The distinct mechanisms of action of sHCQ and dexamethasone underpin their therapeutic effects in lupus.
This compound Signaling Pathway
This compound is known to accumulate in lysosomes, raising the pH and interfering with cellular processes that are critical for the autoimmune response.[10][11][12][13] Its primary immunomodulatory effects are mediated through the inhibition of Toll-like receptor (TLR) signaling and antigen presentation.[10][11]
Caption: this compound mechanism of action.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[14][15] This complex then translocates to the nucleus to regulate gene expression, typically upregulating anti-inflammatory genes and downregulating pro-inflammatory genes.[14]
Caption: Dexamethasone mechanism of action.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies comparing therapeutic agents in lupus models.
Caption: General experimental workflow for in vivo lupus studies.
References
- 1. Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chronic administration of dexamethasone results in Fc receptor up-regulation and inhibition of class I antigen expression on macrophages from MRL/lpr autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone reduces autoantibody levels in MRL/lpr mice by inhibiting Tfh cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Polymeric dexamethasone prodrugs attenuate lupus nephritis in MRL/lpr mice with reduced glucocorticoid toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone Prodrug Treatment Prevents Nephritis in Lupus-prone (NZB×NZW)F1 Mice without Causing Systemic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxychloroquine in systemic lupus erythematosus: overview of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sdpomf.com [sdpomf.com]
- 13. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 15. Dexamethasone-Integrated Mesenchymal Stem Cells for Systemic Lupus Erythematosus Treatment via Multiple Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Hydroxychloroquine and Alternative TLR9 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S)-Hydroxychloroquine as a Toll-like Receptor 9 (TLR9) antagonist relative to other available alternatives. The content is tailored for researchers in immunology and drug development, offering objective performance data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Introduction to TLR9 Inhibition
Toll-like Receptor 9 (TLR9) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes unmethylated cytosine-phosphate-guanosine (CpG) DNA motifs, which are common in bacterial and viral genomes but rare in vertebrates. Upon activation, TLR9 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons. While vital for host defense, aberrant TLR9 activation by self-DNA is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Consequently, the development of TLR9 antagonists is a key therapeutic strategy for these conditions.
This compound: A Note on Enantiomer-Specific Data
For the purpose of this guide, data for racemic Hydroxychloroquine will be used as a proxy. It has been reported that HCQ concentrations of approximately 3 µM (3000 nM) are effective at inhibiting TLR responses in vitro.[2]
Comparative Analysis of TLR9 Antagonists
The field of TLR9 antagonism has evolved beyond repurposed antimalarials to include highly specific and potent small molecules and oligonucleotide-based inhibitors. These alternatives often exhibit significantly greater potency than HCQ, with IC50 values in the nanomolar range. A summary of their performance is presented below.
Table 1: Quantitative Comparison of TLR9 Antagonists
| Antagonist | Class | Mechanism of Action | IC50 (hTLR9) | Cell-Based Assay System |
| Hydroxychloroquine (Racemic) | Small Molecule (4-aminoquinoline) | Endosomal neutralization; interferes with nucleic acid binding | ~3000 nM[2] | Human B cells / pDCs |
| TLR9-IN-1 | Small Molecule | Selective TLR9 inhibitor (specific mechanism not detailed) | 7 nM[1] | Not specified |
| COV08-0064 | Small Molecule ((+)-morphinan) | Specific TLR9 antagonist | ~100 nM[5] | HEK-Blue™ TLR9 Cells |
| Benzoxazole Derivatives | Small Molecule | Binds to leucine-rich repeat (LRR) regions of TLR9 | 30 - 100 nM[6] | Not specified |
| Quinazoline Derivatives | Small Molecule | TLR7/9 dual inhibitor | Nanomolar range[6] | Human PBMCs / Reporter Cells |
| Oligodeoxynucleotides (ODNs) | Nucleic Acid-based | Competitive inhibition of CpG-DNA binding | Varies (nM range) | HEK-Blue™ TLR9 Cells / PBMCs |
Key Experimental Methodologies
The validation of TLR9 antagonists relies on robust in vitro assays that can quantify the inhibition of the TLR9 signaling pathway. Below are detailed protocols for two commonly employed methods.
HEK-Blue™ TLR9 Reporter Gene Assay
This assay utilizes a Human Embryonic Kidney (HEK293) cell line engineered to stably express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Antagonist activity is measured by the reduction in SEAP production upon stimulation with a TLR9 agonist.[7]
Protocol:
-
Cell Plating: Prepare a suspension of HEK-Blue™-hTLR9 cells at approximately 450,000 cells/mL in a suitable test medium. Add 180 µL of the cell suspension (approx. 80,000 cells) to each well of a 96-well flat-bottom plate and incubate overnight at 37°C in 5% CO₂.[8]
-
Compound Preparation and Addition: Prepare serial dilutions of the test antagonist (e.g., this compound) in test medium. A typical starting concentration is 10 µM.[8]
-
Pre-incubation: Add 20 µL of the diluted antagonist to the corresponding wells of the cell plate. Incubate for 1 hour at 37°C.[8]
-
TLR9 Stimulation: Add 20 µL of a human TLR9 agonist, such as ODN 2006 (final concentration of 1 µM), to each well. Incubate the plate overnight (16-24 hours) at 37°C.[8][9]
-
SEAP Detection: Prepare the QUANTI-Blue™ detection reagent according to the manufacturer's instructions.
-
Measurement: Transfer 20 µL of supernatant from each well of the cell plate to a new 96-well plate. Add 180 µL of the prepared QUANTI-Blue™ reagent to each well and incubate at 37°C for 1-3 hours.[8]
-
Data Analysis: Measure the absorbance at 620-655 nm using a spectrophotometer. The reduction in absorbance in the presence of the antagonist compared to the agonist-only control allows for the calculation of percent inhibition and the IC50 value.[8][9]
Human PBMC Cytokine Release Assay
This assay provides a more physiologically relevant system by using primary human immune cells. Peripheral Blood Mononuclear Cells (PBMCs), which include TLR9-expressing plasmacytoid dendritic cells (pDCs) and B cells, are stimulated with a TLR9 agonist. The antagonist's efficacy is determined by its ability to inhibit the secretion of downstream cytokines, such as Interferon-alpha (IFN-α) or Interleukin-6 (IL-6).[10]
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[11][12]
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and adjust the concentration to 1-2 x 10⁶ viable cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Compound Addition: Add the desired concentrations of the TLR9 antagonist to the wells and pre-incubate for 1-2 hours at 37°C in 5% CO₂.
-
TLR9 Stimulation: Stimulate the cells by adding a TLR9 agonist (e.g., CpG-A ODN 2216).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in 5% CO₂.[10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IFN-α, IL-6, TNF-α) in the supernatant using an appropriate method, such as ELISA or a bead-based immunoassay (e.g., AlphaLISA).[13][14]
-
Data Analysis: Determine the IC50 value by plotting the cytokine concentration against the antagonist concentration.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: TLR9 signaling pathway and points of inhibition by Hydroxychloroquine.
Caption: Experimental workflow for the validation of novel TLR9 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule Enantiomeric Analogue of Traditional (−)-morphinans has Specific TLR9 Antagonist Properties and Reduces Sterile Inflammation Induced Organ Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for TLR9 antagonists? [synapse.patsnap.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. AID 1344307 - TLR9 Antagonism Assay: Day 1: A cell suspension of HEK-Blueâ¢-hTLR9 cells at ~450,000 cells per ml in test medium which contained 5% (v/v) heat inactivated FBS was prepared. 180 μl of cell suspension (~80,000 cells) was added per well of a flat-bottom 96-well plate and place in an incubator at 37° C. for overnight. Day 2: Test compounds were serially diluted in test medium, generally starting at 10 μM, and diluting by 3 fold in a 96 well master plate. 20 μl of diluted test compound was transferred using a 12 channel multi-channel pipet to the cell plate and incubated at 37° C. for 1 hour. Then 20 μl of an hTLR9 agonist (such as ODN 2006, 1 μM) was added to each well and the plate incubated at 37° C. overnight. Day 3: Invivogen's QUANTI-Blue⢠was prepared following the manufacturer's instructions. 180 ml of resuspended QUANTI-Blue⢠was added per well of a flat bottom 96-well plate. 20 μl per well of induced HEK-Blueâ¢-hTLR9 cells supernatant was then added to the plate and the plate was incubated at 37° C. for 1-3 h. SEAP levels were determined using a spectrophotometer at 620 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Immunomodulatory Effects of Hydroxychloroquine Enantiomers: A Review of Current Evidence and Future Directions
A comprehensive guide for researchers and drug development professionals on the stereospecific immunomodulatory activities of hydroxychloroquine's enantiomers, S-(+)-hydroxychloroquine and R-(-)-hydroxychloroquine. This guide synthesizes the available, though limited, comparative data, details established immunomodulatory mechanisms of the racemic mixture, and provides essential experimental protocols to facilitate further investigation into the enantioselective effects of this widely used immunomodulatory agent.
Introduction
Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), is administered as a racemic mixture of two enantiomers: S-(+)-hydroxychloroquine and R-(-)-hydroxychloroquine. While the immunomodulatory properties of racemic HCQ are well-documented, a critical knowledge gap exists regarding the specific contributions and potentially differential effects of its individual enantiomers. Emerging evidence in other pharmacological domains, such as antiviral activity, has revealed significant stereoselectivity, suggesting that a similar disparity may exist in their immunomodulatory actions. This guide provides a comparative analysis based on the currently available literature, highlights the established immunomodulatory mechanisms of racemic HCQ, and offers detailed experimental protocols to empower researchers to further elucidate the enantioselective immunomodulatory profiles of S-(+)- and R-(-)-hydroxychloroquine.
Comparative Pharmacokinetics and Biological Activities of Hydroxychloroquine Enantiomers
While direct comparative studies on the immunomodulatory effects of hydroxychloroquine enantiomers are scarce, existing research on their pharmacokinetics and other biological activities reveals significant differences. The metabolism of HCQ is known to be stereoselective. In preclinical models, the ratio of R- to S-hydroxychloroquine (R/S) for the parent drug is greater than one, while for its metabolites, this ratio is less than one[1]. In humans, the blood concentration of (R)-hydroxychloroquine has been observed to be higher than that of the (S)-enantiomer[2][3].
Conflicting reports exist regarding the antiviral efficacy of the enantiomers, particularly in the context of SARS-CoV-2. Some studies suggest that S-(+)-hydroxychloroquine is the more active enantiomer[4][5][6], while other research indicates that R-(-)-hydroxychloroquine possesses higher antiviral activity and lower toxicity[7][8]. An earlier study in a rat pleurisy macrophage model also indicated that S-(+)-hydroxychloroquine was more active[9]. These discrepancies underscore the importance of conducting direct comparative studies on the immunomodulatory effects of the individual enantiomers.
Immunomodulatory Mechanisms of Racemic Hydroxychloroquine
The immunomodulatory effects of racemic hydroxychloroquine are multifaceted, primarily targeting innate and adaptive immune responses. A key mechanism is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are crucial for the recognition of nucleic acids and the subsequent production of type I interferons and other pro-inflammatory cytokines[1][10][11][12][13][14][15][16]. By accumulating in lysosomes, HCQ increases the organellar pH, which in turn inhibits the proteolytic cleavage required for TLR activation[13].
Racemic HCQ has also been shown to suppress the production of a range of pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-6, IL-17, IL-22, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α)[1][9][11][17]. Furthermore, it modulates the adaptive immune system by suppressing T-cell activation and proliferation, in part through the inhibition of calcium signaling, and by impacting B-cell function[9][17][18][19][20].
Table 1: Summary of Key Immunomodulatory Effects of Racemic Hydroxychloroquine
| Immune Pathway/Cell Type | Effect of Racemic Hydroxychloroquine | Key References |
| Innate Immunity | ||
| Toll-like Receptor (TLR) Signaling | Inhibition of TLR7 and TLR9 activation | [1][10][11][12][13][14][15][16] |
| Cytokine Production | Reduction of IL-1, IL-6, TNF-α, IFN-α | [1][9][11] |
| Antigen Presentation | Interference with antigen processing and presentation | [9] |
| Adaptive Immunity | ||
| T-Cell Activation | Suppression of T-cell activation and proliferation | [9][17][18][20] |
| T-Cell Cytokine Production | Reduction of IL-17, IL-22 | [17] |
| B-Cell Function | Inhibition of B-cell differentiation and antibody production | [16] |
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of the immunomodulatory effects of S-(+)- and R-(-)-hydroxychloroquine, the following detailed experimental protocols for key assays are provided.
In Vitro Cytokine Production Assay
Objective: To quantify the differential effects of hydroxychloroquine enantiomers on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Pre-treat cells with varying concentrations of S-(+)-hydroxychloroquine, R-(-)-hydroxychloroquine, or racemic hydroxychloroquine for 1 hour.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., R848 for TLR7/8 or CpG ODN for TLR9) or a polyclonal activator (e.g., phytohemagglutinin [PHA]) for 24-48 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of key cytokines (e.g., IL-6, TNF-α, IFN-α) using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the dose-response curves for each enantiomer and the racemic mixture to determine their relative potencies in inhibiting cytokine production.
T-Cell Proliferation Assay
Objective: To assess the comparative effects of hydroxychloroquine enantiomers on T-cell proliferation.
Methodology:
-
Cell Labeling: Label isolated PBMCs with a proliferation-tracking dye (e.g., Carboxyfluorescein succinimidyl ester [CFSE]).
-
Cell Culture and Treatment: Seed the labeled PBMCs in 96-well plates and treat with S-(+)-hydroxychloroquine, R-(-)-hydroxychloroquine, or racemic hydroxychloroquine at various concentrations.
-
Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 72-96 hours.
-
Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8), and acquire data on a flow cytometer.
-
Data Analysis: Analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations to quantify the percentage of proliferating cells in each treatment condition.
Toll-like Receptor Activation Assay
Objective: To investigate the differential inhibition of TLR7 and TLR9 signaling by hydroxychloroquine enantiomers.
Methodology:
-
Reporter Cell Line: Utilize a human embryonic kidney (HEK) 293 cell line stably transfected with a specific TLR (e.g., TLR7 or TLR9) and a corresponding reporter gene (e.g., secreted embryonic alkaline phosphatase [SEAP] under the control of an NF-κB promoter).
-
Cell Culture and Treatment: Seed the reporter cells in 96-well plates and treat with S-(+)-hydroxychloroquine, R-(-)-hydroxychloroquine, or racemic hydroxychloroquine.
-
Stimulation: Stimulate the cells with the appropriate TLR ligand (e.g., R848 for TLR7, CpG ODN for TLR9) for 18-24 hours.
-
Reporter Gene Assay: Measure the activity of the reporter protein (e.g., SEAP) in the cell culture supernatant using a colorimetric or chemiluminescent assay.
-
Data Analysis: Determine the IC50 values for each enantiomer and the racemic mixture to compare their inhibitory effects on TLR signaling.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition of TLR7/9 Signaling by Hydroxychloroquine.
Caption: Experimental Workflow for T-Cell Proliferation Assay.
Conclusion and Future Perspectives
The existing body of research strongly supports the significant immunomodulatory effects of racemic hydroxychloroquine. However, the lack of direct comparative studies on the individual enantiomers, S-(+)-hydroxychloroquine and R-(-)-hydroxychloroquine, represents a critical gap in our understanding of this widely prescribed medication. The observed stereoselectivity in pharmacokinetics and antiviral activity strongly suggests that the enantiomers may also possess distinct immunomodulatory profiles. A thorough investigation into these potential differences is warranted and could lead to the development of enantiopure formulations with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to undertake these crucial comparative studies, ultimately paving the way for a more refined and targeted use of hydroxychloroquine in the treatment of autoimmune and inflammatory diseases.
References
- 1. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mp.pl [mp.pl]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biorxiv.org [biorxiv.org]
- 10. ccjm.org [ccjm.org]
- 11. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating the impact of hydroxychloroquine on mouse lymphocyte proliferation and cytokine production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (S)-Hydroxychloroquine vs. 3-Methyladenine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of (S)-Hydroxychloroquine (HCQ) and 3-Methyladenine (3-MA), two well-known inhibitors of autophagy, in various cancer cell lines. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction: Targeting Autophagy in Cancer
Autophagy is a cellular self-degradation process that is essential for homeostasis. In the context of cancer, autophagy can have a dual role, either promoting tumor cell survival or contributing to cell death. This has made the modulation of autophagy a promising strategy in cancer therapy. This compound and 3-Methyladenine are two of the most widely studied autophagy inhibitors.
This compound (HCQ) , an enantiomer of the racemic drug hydroxychloroquine, is a lysosomotropic agent. It accumulates in lysosomes, increasing their pH and thereby inhibiting the fusion of autophagosomes with lysosomes, which is a late stage of autophagy.[1]
3-Methyladenine (3-MA) is a phosphoinositide 3-kinase (PI3K) inhibitor that targets the early stages of autophagy by preventing the formation of autophagosomes.[2]
This guide will delve into the comparative efficacy and mechanisms of these two compounds in cancer cell lines.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound and 3-Methyladenine on cell viability, apoptosis, and autophagy in various cancer cell lines.
Cell Viability (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | HuCCT-1 (Cholangiocarcinoma) | 168.4 ± 23.4 µM | [3] |
| This compound | CCLP-1 (Cholangiocarcinoma) | 113.36 ± 14.06 µM | [3] |
| This compound | K562/ADM (Adriamycin-resistant Leukemia) | 45.66±5.08 µM (12h), 21.44±0.59 µM (24h), 3.26±0.86 µmol/l (48h) (in combination with ADM) | [4] |
| This compound | A549 (Lung Cancer) | Not explicitly stated, but graphical data available | [5] |
| 3-Methyladenine | C32 (Amelanotic Melanoma) | More sensitive than Chloroquine | [6] |
| 3-Methyladenine | A375 (Amelanotic Melanoma) | Sensitive | [6] |
Note: Direct comparative IC50 studies for this compound and 3-Methyladenine in the same cancer cell line are limited in the reviewed literature. The sensitivity to 3-MA in melanoma cells was noted in a study that used chloroquine, a related 4-aminoquinoline.[6]
Induction of Apoptosis
| Treatment | Cancer Cell Line | Observation | Reference |
| HCQ | SH-SY5Y (Neuroblastoma) | Increased apoptosis alone and in combination with cisplatin | [2] |
| 3-MA | SH-SY5Y (Neuroblastoma) | Increased apoptosis alone and in combination with cisplatin | [2] |
| HCQ | U-87 Mg (Glioblastoma) | Increased apoptosis alone and in combination with temozolomide | [2] |
| 3-MA | U-87 Mg (Glioblastoma) | Increased apoptosis alone and in combination with temozolomide | [2] |
| HCQ | HuCCT-1 & CCLP-1 (Cholangiocarcinoma) | Dose-dependent increase in apoptosis | [3] |
A study on neuroblastoma and glioblastoma cells showed that late-stage autophagy inhibition with HCQ appeared to be more effective at enhancing chemotherapy-induced apoptosis than the early-stage inhibitor 3-MA.[2]
Inhibition of Autophagy
| Treatment | Cancer Cell Line | Observation | Reference |
| HCQ | SH-SY5Y (Neuroblastoma) | Accumulation of autophagosomes | [7] |
| 3-MA | SH-SY5Y (Neuroblastoma) | Reduced cisplatin-induced autophagy | [7] |
| HCQ | U-87 Mg (Glioblastoma) | Drastic autophagic vacuole build-up | [2] |
| 3-MA | U-87 Mg (Glioblastoma) | Slightly reduced autophagic levels | [2] |
| 3-MA | HeLa | Inhibition of rapamycin-induced autophagy | [8] |
| HCQ | ER+ Breast Cancer | Increased LC3A/B and p62 levels, consistent with autophagy inhibition | [9] |
Signaling Pathways
The mechanisms of action for this compound and 3-Methyladenine are distinct, targeting different stages of the autophagic pathway.
This compound Signaling Pathway
HCQ acts as a late-stage autophagy inhibitor. Its primary mechanism involves the impairment of lysosomal function. It also has been shown to impact other signaling pathways relevant to cancer.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel image-based cytometry method for autophagy detection in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells | PLOS One [journals.plos.org]
Assessing the synergistic effects of (S)-Hydroxychloroquine with chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of (S)-Hydroxychloroquine (HCQ) with various chemotherapy agents. By inhibiting autophagy, a key survival mechanism for cancer cells under stress, HCQ has demonstrated the potential to significantly enhance the efficacy of conventional cytotoxic treatments.
This compound, a well-established antimalarial and antirheumatic drug, is gaining increasing attention in oncology for its ability to sensitize cancer cells to chemotherapy.[1][2] Extensive preclinical and clinical research, summarized herein, points towards a powerful synergistic relationship between HCQ and a range of chemotherapeutic agents. This guide delves into the quantitative data from these studies, outlines detailed experimental protocols, and visualizes the key signaling pathways involved.
Quantitative Assessment of Synergism
The synergistic effect of combining this compound with chemotherapy has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency, and a reduction in the IC50 of a chemotherapeutic agent when combined with HCQ indicates a synergistic interaction.
| Cancer Type | Cell Line | Chemotherapy | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy + HCQ) | Fold Change | Reference |
| Breast Cancer | MCF-7 | Doxorubicin | 2.50 µM | Not explicitly quantified, but combination showed higher cytotoxicity. | - | [3][4] |
| MDA-MB-231 | Doxorubicin | Not explicitly quantified, but combination showed higher cytotoxicity. | Not explicitly quantified, but combination showed higher cytotoxicity. | - | [3] | |
| Lung Cancer | A549 | Cisplatin | Not explicitly quantified, but combination potentiated cytotoxicity. | Not explicitly quantified, but combination potentiated cytotoxicity. | - | [5] |
| A549 | Doxorubicin | Not explicitly quantified, but HCQ IC50 was determined. | Not explicitly quantified, but HCQ IC50 was determined. | - | [6] | |
| Pancreatic Cancer | PANC-1 | Gemcitabine | IC50 values vary across studies. | Combination showed improved prognosis in clinical trials. | - | [7][8] |
| MIA PaCa-2 | Gemcitabine | IC50 values vary across studies. | Combination showed improved prognosis in clinical trials. | - | [7][8] | |
| Cholangiocarcinoma | HuCCT-1 | - | - | IC50 of HCQ: 168.4 ± 23.4 µmol/L | - | [9] |
| CCLP-1 | - | - | IC50 of HCQ: 113.36 ± 14.06 µmol/L | - | [9] |
Note: Direct comparative IC50 values for combination therapy versus monotherapy are not always available in the reviewed literature. However, the synergistic effect is consistently reported through other measures like increased apoptosis, reduced tumor growth, and improved patient outcomes.
Clinical studies have also provided evidence of the benefits of this combination therapy. For instance, in pancreatic cancer, the addition of HCQ to gemcitabine and nab-paclitaxel resulted in a greater pathologic tumor response.[10] Similarly, preclinical studies in breast cancer models have shown that combining HCQ with doxorubicin leads to a more potent killing of cancer cells.[2][3]
Key Signaling Pathways Modulated by this compound
The primary mechanism by which HCQ enhances chemotherapy is through the inhibition of autophagy.[9][11][12] Chemotherapy induces stress on cancer cells, which in turn activates autophagy as a survival mechanism to recycle cellular components and generate energy. HCQ disrupts this process by inhibiting the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, apoptotic cell death.[3]
Beyond autophagy, HCQ has been shown to modulate other critical signaling pathways involved in cancer progression:
-
p53 Pathway: Chloroquine, a related compound, can activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[13][14][15]
-
JAK2/STAT3 Pathway: In triple-negative breast cancer, chloroquine has been found to eliminate cancer stem cells by inhibiting the JAK2/STAT3 signaling pathway.[16][17][18]
-
Notch Signaling: HCQ can affect the trafficking and processing of the Notch1 receptor, a key regulator of cell fate and proliferation.[19][20][21][22][23]
-
Tumor Microenvironment: HCQ can also impact the tumor microenvironment by modulating the immune response and affecting cancer-associated fibroblasts and tumor vasculature.[1][24]
Experimental Protocols
To assess the synergistic effects of this compound and chemotherapy, a variety of in vitro and in vivo experimental models are employed.
In Vitro Cytotoxicity Assay
Objective: To determine the effect of HCQ, chemotherapy, and their combination on the viability of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of HCQ, the chemotherapeutic agent, or a combination of both.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The IC50 values are calculated for each treatment condition. Synergy is determined by comparing the effects of the combination treatment to the individual agents.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HCQ alone, chemotherapy alone, and the combination of HCQ and chemotherapy.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the different treatment groups to assess the efficacy of the combination therapy.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of doxorubicin and hydroxychloroquine via chitosan/alginate nanoparticles for blocking autophagy and enhancing chemotherapy in breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction and identification of synergistic compound combinations against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Phase II Preoperative Study of Autophagy Inhibition with High-Dose Hydroxychloroquine and Gemcitabine/Nab-Paclitaxel in Pancreatic Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chloroquine eliminates cancer stem cells through deregulation of Jak2 and DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxychloroquine enhances the antitumor effects of BC001 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxychloroquine enhances the antitumor effects of BC001 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Notch signaling: a hero or villain in the war against cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Precision medicine for human cancers with Notch signaling dysregulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. anticancerfund.org [anticancerfund.org]
Contradictory Findings on the Antiviral Efficacy of (S)-Hydroxychloroquine: A Comparative Analysis
A review of in vitro studies investigating the antiviral properties of hydroxychloroquine's enantiomers reveals conflicting evidence regarding the efficacy of (S)-Hydroxychloroquine against SARS-CoV-2. While some research suggests its superiority, other studies indicate its counterpart, (R)-Hydroxychloroquine, as the more potent inhibitor. This guide provides a comparative analysis of the available data to aid researchers in navigating these discrepancies.
Comparative Antiviral Activity of Hydroxychloroquine Enantiomers
The primary cell line utilized in these pivotal studies is the Vero E6, a kidney epithelial cell line from an African green monkey, which is highly susceptible to SARS-CoV-2 infection. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify antiviral potency.
| Study | Virus | Cell Line | Compound | IC50 (µM) | EC50 (µM) | Conclusion on Potency |
| Study A [1][2] | SARS-CoV-2 | Vero E6 | This compound | 1.444 | - | (S)-HCQ is more potent than (R)-HCQ. |
| (R)-Hydroxychloroquine | 2.445 | - | ||||
| Racemic HCQ | 1.752 | - | ||||
| Study B [3][4] | SARS-CoV-2 | Vero E6 | This compound | - | 5.38 | (R)-HCQ exhibits higher antiviral activity than (S)-HCQ. |
| (R)-Hydroxychloroquine | - | 3.05 | ||||
| Racemic HCQ | - | - |
Note: IC50 and EC50 values represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. Lower values indicate higher potency.
In-depth Look at Experimental Protocols
The observed discrepancies in antiviral activity may stem from variations in experimental design. Below are the methodologies employed in the key studies.
Study A: (S)-HCQ as the More Potent Enantiomer[1][2]
-
Cell Line and Virus: Vero E6 cells were used for the in vitro antiviral assays against SARS-CoV-2.
-
Drug Preparation: Racemic hydroxychloroquine sulfate, along with its separated R and S enantiomers, were tested.
-
Antiviral Assay: The study utilized an immunofluorescence-based assay to determine the IC50 values. Vero E6 cells were seeded and infected with SARS-CoV-2. Various concentrations of the test compounds were added, and the viral nucleoprotein was stained to quantify the extent of infection.
-
Data Analysis: The IC50 values were calculated from the concentration-dependent inhibition curves.
Study B: (R)-HCQ Exhibiting Superior Activity[3][4]
-
Cell Line and Virus: Vero E6 cells were infected with SARS-CoV-2 to evaluate the antiviral efficacy of the compounds.
-
Drug Preparation: R- and S-hydroxychloroquine sulfate were synthesized and purified.
-
Antiviral Assay: The antiviral activity was assessed by observing the cytopathic effect (CPE) and by quantifying viral RNA levels. Cells were treated with different concentrations of the drugs after being infected with the virus.
-
Data Analysis: The EC50 values were determined based on the inhibition of the viral-induced CPE.
Experimental Workflow for Antiviral Activity Assessment
The following diagram illustrates a generalized workflow for determining the in vitro antiviral activity of a compound.
Caption: Generalized workflow for in vitro antiviral activity assessment.
Conclusion
The reproducibility of the antiviral activity of this compound against SARS-CoV-2 in vitro is contested. The conflicting findings, where one study identifies (S)-HCQ as more potent and another points to (R)-HCQ, highlight the sensitivity of in vitro assays to specific experimental conditions.[1][2][3][4] These discrepancies underscore the importance of standardized protocols and the need for further investigation to definitively elucidate the stereoselective antiviral effects of hydroxychloroquine. Researchers and drug development professionals should consider these conflicting results and the detailed experimental methodologies when designing future studies or interpreting existing data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Hydroxychloroquine and Novel Therapies in Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
(S)-Hydroxychloroquine (HCQ) has long been a cornerstone in the management of systemic lupus erythematosus (SLE), prized for its immunomodulatory effects and favorable long-term safety profile.[1] However, the therapeutic landscape of lupus is rapidly evolving with the advent of novel targeted therapies. This guide provides a comparative benchmark of HCQ against recently approved and emerging treatments, including anifrolumab, voclosporin, belimumab, deucravacitinib, and baricitinib. The comparative data presented herein is based on placebo-controlled trials, with the notable exception of a retrospective cohort study comparing belimumab directly to HCQ.
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the primary efficacy endpoints from key clinical trials of novel anti-lupus therapies. It is important to note that in most of these trials, the novel therapy was added to a standard of care regimen that often included HCQ.
Table 1: Efficacy in Systemic Lupus Erythematosus (SLE)
| Therapy | Trial | Primary Endpoint | Treatment Arm Response Rate | Placebo Arm Response Rate |
| Anifrolumab | TULIP-2 | BICLA response at Week 52 | 47.8% | 31.5% |
| Belimumab | BLISS-52 | SRI-4 response at Week 52 | 57.6% (10 mg/kg) | 43.6% |
| Deucravacitinib | PAISLEY (Phase 2) | SRI-4 response at Week 32 | 58.2% (3 mg BID) | 34.4%[2] |
| Baricitinib | SLE-BRAVE-I (Phase 3) | SRI-4 response at Week 52 | 57% (4 mg) | 46%[3] |
| This compound vs. Belimumab | Retrospective Cohort | Flare Rate | 8.3% (Belimumab) | 17.9% (HCQ)[4] |
SRI-4: Systemic Lupus Erythematosus Responder Index 4; BICLA: British Isles Lupus Assessment Group-based Composite Lupus Assessment. Note: The baricitinib phase 3 development program for SLE was discontinued despite meeting the primary endpoint in one of two pivotal trials, as key secondary endpoints were not met.[3]
Table 2: Efficacy in Lupus Nephritis (LN)
| Therapy | Trial | Primary Endpoint | Treatment Arm Response Rate | Placebo Arm Response Rate |
| Voclosporin | AURORA 1 | Complete Renal Response at Week 52 | 41% | 23%[5] |
| Belimumab | BLISS-LN | Primary Efficacy Renal Response at Week 104 | 43% | 32% |
| Anifrolumab | TULIP-LN (Phase 2) | Complete Renal Response at Week 104 | 27.3% (Intensified Regimen) | 17.8%[6] |
Mechanisms of Action: A Comparative Overview
The novel therapies for lupus target distinct pathways involved in the disease's pathogenesis, offering more specific immunomodulation compared to the broader mechanism of HCQ.
-
This compound: Exerts its effects through multiple mechanisms, including inhibition of toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are crucial for the recognition of self-nucleic acids and the subsequent production of type I interferons. It also alkalinizes intracellular vesicles, interfering with antigen processing and presentation.
-
Anifrolumab: A monoclonal antibody that targets the type I interferon receptor subunit 1 (IFNAR1).[7] By blocking this receptor, anifrolumab inhibits the signaling of all type I interferons, which are key drivers of inflammation in lupus.[7]
-
Voclosporin: A calcineurin inhibitor that suppresses T-cell activation by blocking the transcription of inflammatory cytokines like IL-2.[8][9] It also stabilizes podocytes in the kidneys, which is particularly beneficial in lupus nephritis.[8]
-
Belimumab: A monoclonal antibody that specifically inhibits B-lymphocyte stimulator (BLyS), a protein essential for the survival and differentiation of B cells into antibody-producing plasma cells.[10][11] Elevated levels of BLyS are observed in SLE patients and correlate with disease activity.[11]
-
Deucravacitinib: An oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[12] TYK2 is a key mediator of signaling for cytokines involved in lupus pathogenesis, including type I interferons, IL-12, and IL-23.[12][13]
-
Baricitinib: An oral inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[14] This inhibition disrupts the signaling of numerous cytokines implicated in the inflammatory and immune responses in SLE.[14]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways of these therapies.
Caption: Type I Interferon Signaling and Therapeutic Intervention Points.
Caption: B-Cell Survival Pathway and the inhibitory action of Belimumab.
References
- 1. Hydroxychloroquine in systemic lupus erythematosus: overview of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transcrip-group.com [transcrip-group.com]
- 3. hcplive.com [hcplive.com]
- 4. Frontiers | Comparative efficacy and safety of belimumab and hydroxychloroquine in the maintenance phase in patients with systemic lupus erythematosus: a retrospective cohort study [frontiersin.org]
- 5. Efficacy and safety of voclosporin versus placebo for lupus nephritis (AURORA 1): a double-blind, randomised, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Voclosporin Treatment Looks Promising for Lupus Nephritis Patients - The Rheumatologist [the-rheumatologist.org]
- 7. lifetechindia.com [lifetechindia.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Comparisons of Anti-dsDNA Antibody Detection Methods by Chemiluminescent Immunoassay and Enzyme-Linked Immunosorbent Assay in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis and critical review of randomized clinical trials on safety profiling of Hydroxychloroquine and Belimumab | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Deucravacitinib Outperforms Other Biologic Therapies for Treatment of Cutaneous Lupus Erythematosus | Lupus Foundation of America [lupus.org]
- 13. Clinical outcomes of baricitinib in patients with systemic lupus erythematosus: Pooled analysis of SLE-BRAVE-I and SLE-BRAVE-II trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The safety and efficacy of Baricitinib for systemic lupus erythematosus: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Riddle: A Comparative Guide to (S)- and (R)-Hydroxychloroquine's Biological Impact
A critical gap in the current understanding of hydroxychloroquine (HCQ) lies in the differential effects of its stereoisomers. While administered as a racemic mixture, emerging evidence suggests that the (S)- and (R)-enantiomers of HCQ possess distinct pharmacological and toxicological profiles. However, a direct comparative analysis of their impact on gene expression remains a significant, unaddressed area of research. This guide synthesizes the current knowledge on the differential activities of HCQ enantiomers and outlines the experimental framework required to elucidate their specific effects on cellular transcriptomes.
While no direct comparative studies on the gene expression profiles of (S)- versus (R)-hydroxychloroquine are currently available in the public domain, this guide provides a comprehensive overview of their known differential effects and the methodologies to investigate their distinct impacts on gene expression.
Comparative Analysis of (S)- and (R)-Hydroxychloroquine
Hydroxychloroquine, a cornerstone in the treatment of autoimmune diseases, is a chiral molecule administered as an equal mixture of its (S)- and (R)-isomers. Although chemically similar, these enantiomers exhibit notable differences in their interaction with biological systems, from pharmacokinetics to antiviral and toxicological activities.
Pharmacokinetic and In Vitro Activity Profile
The disposition and activity of (S)- and (R)-HCQ within the body and in cellular models show significant stereoselectivity. The (S)-enantiomer is more extensively bound to plasma proteins, which may influence its distribution and availability.[1] In the context of antiviral activity, particularly against SARS-CoV-2, in vitro studies have yielded conflicting results, with some suggesting greater potency for the (S)-enantiomer and others for the (R)-enantiomer.[2][3]
| Parameter | (S)-Hydroxychloroquine | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Source(s) |
| Plasma Protein Binding | 64% | 37% | Not specified | [1] |
| Anti-SARS-CoV-2 Activity (IC50 in Vero E6 cells) - Study 1 | 1.444 µM | 2.445 µM | 1.752 µM | [2] |
| Anti-SARS-CoV-2 Activity (EC50 in Vero E6 cells) - Study 2 | 5.38 µM | 3.05 µM | 5.09 µM | [3] |
Cardiac Safety Profile
A significant concern with HCQ therapy is the risk of cardiotoxicity, particularly the prolongation of the QT interval. In vitro studies on the inhibition of the hERG ion channel, a key component in cardiac repolarization, suggest that (S)-HCQ has a more favorable safety profile with a higher IC50 value, indicating lower potency for hERG inhibition compared to the (R)-enantiomer.[2]
| Parameter | This compound | (R)-Hydroxychloroquine | Racemic Hydroxychloroquine | Source(s) |
| hERG Ion Channel Inhibition (IC50) | > 20 µM | 15.7 µM | 12.8 µM | [2] |
Gene Expression Modulation by Racemic Hydroxychloroquine
Studies on the racemic mixture of HCQ have provided insights into its immunomodulatory effects at the transcriptomic level. In the context of autoimmune diseases like systemic lupus erythematosus (SLE), HCQ has been shown to suppress B cell-related gene modules.[4] Further research has highlighted its role in modulating inflammation and immune response pathways.[5]
Experimental Protocols
To address the current knowledge gap, a direct comparative gene expression analysis of (S)- and (R)-HCQ is imperative. Below are detailed protocols for the chiral separation of HCQ and a subsequent comparative transcriptomic analysis.
Chiral Separation of Hydroxychloroquine Enantiomers
Objective: To separate the (S)- and (R)-enantiomers of hydroxychloroquine from a racemic mixture for use in cell culture experiments.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating enantiomers.
Materials and Equipment:
-
Racemic hydroxychloroquine sulfate
-
Shimadzu LC-20AD HPLC system (or equivalent)
-
CHIRALPAK AY-H chiral column
-
Mobile phase: n-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v)
-
UV detector
-
Rotary evaporator
Procedure:
-
Dissolve racemic hydroxychloroquine in the mobile phase to a concentration of approximately 23.5 mg/mL.[2]
-
Set up the HPLC system with the CHIRALPAK AY-H column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min and a temperature of 35°C.[2]
-
Inject the dissolved HCQ solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at 254 nm.[2]
-
Collect the fractions corresponding to the two separated enantiomer peaks.
-
Combine the respective fractions for each enantiomer.
-
Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified (S)- and (R)-hydroxychloroquine.
-
Confirm the enantiomeric excess of the purified isomers using analytical chiral HPLC.
Comparative Gene Expression Analysis via RNA Sequencing
Objective: To identify and compare the global gene expression changes in a relevant cell line after treatment with (S)- vs. (R)-hydroxychloroquine.
Methodology: This protocol outlines the treatment of a human cell line followed by RNA extraction, library preparation, and sequencing.
Materials and Equipment:
-
Human cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant immune cell line)
-
Cell culture medium and supplements
-
Purified (S)- and (R)-hydroxychloroquine
-
Vehicle control (e.g., sterile water or DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA sequencing library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions.
-
Seed cells at an appropriate density and allow them to adhere or stabilize.
-
Treat the cells in triplicate with:
-
Vehicle control
-
This compound (at a predetermined effective concentration)
-
(R)-Hydroxychloroquine (at the same concentration as the S-enantiomer)
-
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and lyse them according to the RNA extraction kit protocol.
-
Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
Elute the total RNA.
-
Quantify the RNA concentration and assess its purity (A260/A280 and A260/A230 ratios).
-
Assess the RNA integrity (RIN or RINe value). A high RIN value (e.g., >8) is crucial for reliable RNA-seq results.
-
-
RNA Sequencing Library Preparation:
-
Using a library preparation kit, enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing and Data Analysis:
-
Pool the libraries and sequence them on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference human genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treatment groups ((S)-HCQ vs. control, (R)-HCQ vs. control, and (S)-HCQ vs. (R)-HCQ).
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify the biological processes affected by each enantiomer.
-
Visualizing Molecular Pathways and Experimental Design
To better understand the potential mechanisms of action and the experimental approach, the following diagrams illustrate a known signaling pathway affected by racemic HCQ and a proposed workflow for the comparative gene expression analysis.
Caption: Suppression of B-cell related gene modules by racemic Hydroxychloroquine.
Caption: Experimental workflow for comparative transcriptomic analysis.
References
- 1. Plasma protein binding of the enantiomers of hydroxychloroquine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRANSCRIPTOMIC ANALYSIS REVEALS A SYNERGY OF HYDROXYCHLOROQUINE AND GLUCOCORTICOIDS IN MODULATING B CELL-RELATED IMMUNE PROCESSES | The Journal of Rheumatology [jrheum.org]
- 5. Exploring the Molecular Mechanism of Hydroxychloroquine Against IgAN Through Network Pharmacology, MD Simulations and Experimental Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Hydroxychloroquine
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (S)-Hydroxychloroquine, a compound that requires careful management. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
This compound sulfate is classified as a hazardous substance.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause skin and serious eye irritation.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, emphasizing the importance of comprehensive coverage to prevent exposure.
| Body Part | Recommended Protection | Specifications |
| Hands | Double gloves | Nitrile or low-protein, powder-free latex gloves are suitable. The outer glove should be removed immediately after handling the substance.[1][4] |
| Eyes | Chemical safety goggles or a full-face shield | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Respiratory | Dust respirator/mask | Essential to prevent inhalation of the powder form of the substance.[1] |
| Body | Protective disposable gown | Should be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Feet | Protective shoe covers | Recommended to prevent the spread of contamination.[1] |
Hazard Mitigation and Handling Protocols
Proper handling procedures are essential to minimize the risk of exposure and accidents. A systematic workflow ensures that all safety aspects are addressed, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
